Methylamino-PEG3-azide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBLXGCJBLFAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methylamino-PEG3-azide for Researchers and Drug Development Professionals
Introduction: Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and targeted drug delivery systems. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Data Presentation
This compound is a valuable reagent in the fields of bioconjugation and medicinal chemistry, prized for its ability to connect two different molecules with a hydrophilic spacer.[1][2] The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group is a key component for "click chemistry" reactions.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethanamine | [5] |
| CAS Number | 1355197-57-7 | [1][3] |
| Molecular Formula | C₉H₂₀N₄O₃ | [5] |
| Molecular Weight | 232.28 g/mol | [5] |
| Purity | Typically >95% | [3] |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
| Storage Conditions | Store at -20°C for long-term stability | [6] |
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a cornerstone in several advanced research areas:
-
PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] this compound serves as the linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand.[1][8]
-
Bioconjugation and "Click Chemistry": The azide functionality allows for highly efficient and specific ligation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] This "click chemistry" is widely used to label proteins, nucleic acids, and other biomolecules.
-
Drug Delivery and Nanoparticle Functionalization: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.[4] The reactive ends of this compound can be used to attach drugs or targeting moieties to nanoparticles, liposomes, or other drug delivery vehicles.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule (e.g., an E3 Ligase Ligand)
This protocol describes the coupling of the methylamino group of this compound to a carboxylic acid using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-Hydroxysuccinimide).
Materials:
-
Carboxylic acid-containing molecule (e.g., Pomalidomide derivative)
-
This compound
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To this solution, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF or DCM to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired amide-linked product.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the reaction of the azide group of the newly synthesized intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a target protein ligand).
Materials:
-
Azide-functionalized intermediate (from Protocol 1)
-
Alkyne-containing molecule (e.g., JQ1-alkyne for BRD4 targeting)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMF)
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1-0.2 equivalents in water) and sodium ascorbate (0.2-0.4 equivalents in water).
-
Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to yield the final product.
-
-
Characterization: Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the use of this compound.
Caption: A conceptual workflow for PROTAC synthesis.
Caption: The mechanism of action for a PROTAC.
Caption: A typical workflow for evaluating PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methylamino-PEG3-azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety separated by a three-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The PEG spacer enhances solubility and reduces steric hindrance, while the orthogonal reactive groups—the amine and the azide—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound is a well-defined chemical entity with distinct reactive ends. The methylamine provides a nucleophilic primary amine for reactions such as amidation, while the azide group is primed for bioorthogonal "click chemistry" reactions.
Chemical Structure:
-
IUPAC Name: 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethan-1-amine[1]
-
SMILES: CNCCOCCOCCOCCN=[N+]=[N-][1]
-
InChI Key: WPBLXGCJBLFAOH-UHFFFAOYSA-N[1]
The structure consists of a methylamine group (CH3NH-), a flexible and hydrophilic triethylene glycol spacer (-(CH2CH2O)3-), and an azide group (-N3). This combination of features makes it an ideal linker for connecting biomolecules to small molecule drugs or imaging agents.[][3]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1355197-57-7 | [1][] |
| Molecular Formula | C9H20N4O3 | [1][] |
| Molecular Weight | 232.28 g/mol | [1] |
| Exact Mass | 232.1535 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | >97% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light. | [1] |
Core Applications in Bioconjugation
The bifunctional nature of this compound makes it a staple in modern bioconjugation strategies, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[3] The flexibility and hydrophilicity of the PEG3 spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC.[5]
The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Amide Bond Formation: The methylamine group is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.
-
Click Chemistry: The azide group is then reacted with an alkyne-functionalized counterpart of the other ligand to form a stable triazole linkage.
Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload within the target cell. This compound can be used to create stable, non-cleavable ADCs. The synthesis often involves modifying the antibody to introduce a reactive partner for one end of the linker, followed by conjugation of the drug to the other end.
For instance, the antibody can be functionalized with a DBCO (dibenzocyclooctyne) group, which will readily react with the azide of the linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The methylamine end can then be coupled to a cytotoxic drug.
Detailed Experimental Protocols
The following protocols are generalized procedures for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules of interest.
Protocol 1: Amide Coupling to a Carboxylic Acid
This protocol describes the conjugation of the methylamine group of the linker to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug.
Materials:
-
Molecule with a carboxylic acid (Molecule-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris buffer, pH 8.0 or hydroxylamine
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve Molecule-COOH in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the dissolved Molecule-COOH solution, add EDC (2 molar equivalents) and NHS (5 molar equivalents).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation:
-
Immediately add a 10- to 50-fold molar excess of the dissolved this compound to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method (e.g., RP-HPLC for small molecules, SEC for proteins) to remove unreacted reagents.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of a this compound conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Solvent: e.g., a mixture of t-BuOH and water
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.
-
-
Reaction Setup:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO4 (e.g., 0.1 M in water).
-
-
Reaction:
-
To the solution of the azide and alkyne, add sodium ascorbate (5 molar equivalents).
-
Add CuSO4 (1 molar equivalent). If using TBTA, pre-mix the CuSO4 and TBTA.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, purify the product using appropriate chromatography methods to remove the copper catalyst and other reagents.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological applications where copper toxicity is a concern.
Materials:
-
Azide-functionalized molecule (from Protocol 1)
-
Strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the biocompatible buffer.
-
Dissolve the strained alkyne-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer. Keep the final organic solvent concentration low (<10%) to avoid denaturation of biomolecules.
-
-
Conjugation:
-
Add the strained alkyne solution to the azide solution. A 1.5 to 3-fold molar excess of the strained alkyne is typically used.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted starting materials.
-
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the straightforward synthesis of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful application of this compound in the development of innovative therapeutics and research reagents. As with any chemical synthesis, optimization of reaction conditions for specific substrates is paramount to achieving high yields and purity.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Methylamino-PEG3-azide's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation has opened new frontiers in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Methylamino-PEG3-azide has emerged as a versatile and widely used linker component in the synthesis of PROTACs and other bioconjugates. Its unique bifunctional nature, coupled with the advantageous properties of the polyethylene (B3416737) glycol (PEG) spacer, allows for efficient and modular construction of these complex molecules. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with experimental protocols, quantitative data, and visual diagrams to empower researchers in the rational design of novel therapeutics.
Core Mechanism of Action
This compound is not a therapeutic agent in itself but rather a crucial building block that facilitates the assembly of bioactive molecules. Its mechanism of action is defined by the distinct reactivity of its two terminal functional groups: the methylamino group and the azide (B81097) group , separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer.
-
The Methylamino Group: This primary amine serves as a nucleophile, readily reacting with electrophilic functional groups such as carboxylic acids (often activated as NHS esters) or aldehydes present on a target-binding ligand or an E3 ligase ligand. This reaction typically forms a stable amide or imine bond, respectively, covalently attaching the linker to one of the PROTAC's terminal components.
-
The Azide Group: The azide moiety is the key to the linker's utility in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The azide group of this compound can participate in two primary types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring through the coupling of the azide with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst.[]
-
-
The PEG3 Spacer: The triethylene glycol chain imparts several beneficial properties to the resulting PROTAC molecule. Its hydrophilicity can improve the solubility of often large and hydrophobic PROTACs, enhancing their bioavailability.[4] The flexibility of the PEG chain is also crucial, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[5]
Data Presentation: The Impact of PEG Linkers on PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. The following tables summarize representative data illustrating the influence of PEG linker length on the efficacy of PROTACs targeting different proteins of interest. While this data is not specific to this compound, it provides valuable insights into the general principles of PEG linker design in PROTACs.
| PROTAC Target | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | PEG | 12 | >1000 | <20 | [6] |
| BTK | PEG | 16 | 150 | 85 | [6] |
| BTK | PEG | 20 | 25 | >95 | [6] |
| TBK1 | PEG/Alkyl | 7 | No degradation | 0 | [6] |
| TBK1 | PEG/Alkyl | 12 | <1000 | >80 | [6] |
| TBK1 | PEG/Alkyl | 21 | 3 | 96 | [6] |
| TBK1 | PEG/Alkyl | 29 | 292 | 76 | [6] |
Table 1: Influence of Linker Length on PROTAC Potency. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The following are detailed, representative methodologies for the key reactions involving this compound.
Protocol 1: Amide Bond Formation with an NHS Ester-Activated Ligand
Objective: To conjugate this compound to a protein of interest (POI) ligand activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
POI-ligand-NHS ester
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the POI-ligand-NHS ester (1 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable solvent and purify the product by reverse-phase HPLC to obtain the POI-ligand-PEG3-azide conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.
Materials:
-
POI-ligand-PEG3-azide
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (B103910)/Water (1:1) solvent mixture
Procedure:
-
Dissolve the POI-ligand-PEG3-azide (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
Prepare a premixed solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution to initiate the click reaction.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.[7][8]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To perform a copper-free conjugation of a DBCO-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.
Materials:
-
POI-ligand-PEG3-azide
-
DBCO-functionalized E3 ligase ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the POI-ligand-PEG3-azide (1 equivalent) in PBS.
-
Prepare a stock solution of the DBCO-functionalized E3 ligase ligand (1.5 equivalents) in DMSO.
-
Add the DBCO-ligand stock solution to the solution of the azide-containing conjugate. The final concentration of DMSO should be kept below 10% to maintain the solubility of the biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
The resulting PROTAC can be purified by size-exclusion chromatography or reverse-phase HPLC.[9][10]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioclone.net [bioclone.net]
- 4. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methylamino-PEG3-azide, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][2] The synthesis of this reagent can be approached through two primary strategic routes, each involving a series of well-established chemical transformations. This document outlines the methodologies for both pathways, providing detailed experimental protocols, tabulated data, and visualizations to aid in the successful synthesis and characterization of the target molecule.
Introduction
This compound is a versatile chemical tool featuring a methylamino group at one terminus and an azide (B81097) moiety at the other, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer.[3][4] The methylamino group offers a reactive handle for conjugation to carboxylic acids, while the azide group is readily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link with alkyne-containing molecules.[1] These characteristics make it an ideal component for constructing complex molecular architectures, particularly in the field of targeted protein degradation where it can link a target-binding ligand to an E3 ligase-recruiting moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₀N₄O₃ | [2][5][6] |
| Molecular Weight | 232.28 g/mol | [2][5] |
| CAS Number | 1355197-57-7 | [3][4][7] |
| Appearance | Not specified, likely a liquid or oil | |
| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |
Table 1: Physicochemical Properties of this compound
Synthetic Pathways
Two principal retrosynthetic pathways are considered for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the specific requirements of the laboratory.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic routes for this compound.
Route A: Synthesis via Methylation of a Primary Amine Intermediate
This pathway involves the initial synthesis of the primary amine, 11-azido-3,6,9-trioxaundecan-1-amine, followed by a methylation step to yield the final product.
Diagram 2: Synthetic Pathway - Route A
Caption: Synthesis of this compound via Route A.
Experimental Protocols for Route A
Step A1: Synthesis of 11-azido-3,6,9-trioxaundecan-1-amine
This procedure is adapted from the synthesis of similar amino-PEG compounds.[8][9]
-
Materials:
-
2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione (Phthalimido-PEG3-azide)
-
Hydrazine monohydrate
-
Ethanol
-
-
Procedure:
-
Dissolve Phthalimido-PEG3-azide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (typically 4-5 equivalents) to the solution.
-
Heat the reaction mixture to 85 °C and stir for 4 hours.[8]
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) should form.
-
Filter the mixture to remove the precipitate and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography to yield 11-azido-3,6,9-trioxaundecan-1-amine.
-
Step A2: Reductive Amination to Yield this compound
This is a general procedure for the reductive amination of a primary amine.
-
Materials:
-
11-azido-3,6,9-trioxaundecan-1-amine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or other suitable reducing agent
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
Dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1 equivalent) in DCM.
-
Add aqueous formaldehyde (1-1.2 equivalents).
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Route B: Synthesis via Azidation of a Boc-Protected Amino Alcohol
This alternative pathway begins with a commercially available or synthesized Boc-protected amino-PEG alcohol, which is then methylated, converted to an azide, and finally deprotected.
Diagram 3: Synthetic Pathway - Route B
Caption: Synthesis of this compound via Route B.
Experimental Protocols for Route B
Step B1: N-Methylation of Boc-amino-PEG3-OH
-
Materials:
-
tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a solution of Boc-amino-PEG3-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-OH.
-
Step B2: Tosylation of Boc-methylamino-PEG3-OH
-
Materials:
-
Boc-methylamino-PEG3-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-methylamino-PEG3-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 equivalents) followed by TsCl (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-methylamino-PEG3-tosylate.
-
Step B3: Azidation of Boc-methylamino-PEG3-tosylate
-
Materials:
-
Boc-methylamino-PEG3-tosylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Boc-methylamino-PEG3-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-azide.
-
Step B4: Boc Deprotection
-
Materials:
-
Boc-methylamino-PEG3-azide
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-methylamino-PEG3-azide in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of TFA, co-evaporate with toluene.
-
The resulting this compound (as a TFA salt) can be used directly or neutralized by dissolving in DCM and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free amine.
-
Characterization Data
While a comprehensive set of characterization data from a single source is not publicly available, the expected spectral data can be inferred. Researchers should confirm the identity and purity of the synthesized this compound using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methylamino moiety, the methylene (B1212753) groups of the PEG linker, and the methylene groups adjacent to the amine and azide functionalities.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the different carbon environments within the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (232.28 g/mol ).
Conclusion
The synthesis of this compound can be successfully achieved through either of the two detailed synthetic pathways. Route A offers a more direct approach if the primary amine precursor is readily available, while Route B provides a modular strategy starting from a Boc-protected amino alcohol. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for its successful application in the development of novel bioconjugates and targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 1355197-57-7 [chemicalbook.com]
- 4. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 5. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
The Foundations of Click Chemistry for Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, specific, and high-yielding. Coined by K.B. Sharpless in 2001, the philosophy of click chemistry is to utilize reactions that are modular, wide in scope, and generate only inoffensive byproducts.[1][2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on quantitative data and detailed experimental protocols for key reactions.
Core Principles of Click Chemistry
Click chemistry reactions are characterized by a set of stringent criteria that make them particularly well-suited for applications in complex biological systems. These reactions are bio-orthogonal, meaning their components do not interact with or interfere with biological processes.[4][5] The key attributes of a click reaction include:
-
High Yields: The reactions proceed to completion or near completion, simplifying purification.
-
Stereospecificity: The reaction produces a single, well-defined product isomer.
-
Mild Reaction Conditions: They can be performed in benign solvents, including water, at or near room temperature and physiological pH.[4][6]
-
Simple Product Isolation: Products can often be isolated by non-chromatographic methods.[2]
-
High Thermodynamic Driving Force: A large enthalpy of reaction (typically > 20 kcal/mol) ensures a rapid and irreversible process.[2]
Key Click Reactions for Bioconjugation
Several classes of reactions fit the criteria for click chemistry, with cycloaddition reactions being the most prominent in bioconjugation. This guide will focus on four of the most widely used click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
-
Thiol-Ene Radical Addition
The following sections will delve into the mechanism, quantitative data, and a detailed experimental protocol for each of these reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is not spontaneous and requires a copper(I) catalyst to achieve high rates and regioselectivity.[6]
Quantitative Data: CuAAC
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | Water, 25°C |
| Typical Reactant Concentration | 100 µM - 10 mM | In vitro bioconjugation |
| Reaction Time | 15 - 60 minutes | Room Temperature |
| Yield | > 95% | Optimized conditions |
Experimental Protocol: CuAAC Labeling of DNA/Oligonucleotides
This protocol describes a general procedure for labeling an alkyne-modified DNA or oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-conjugated DNA/oligonucleotide
-
Azide-containing molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, dissolve the alkyne-conjugated DNA or oligonucleotide in PBS to a final concentration of 10-50 µM.
-
Addition of Azide: Add the azide-containing molecule to the reaction mixture. A 2 to 10-fold molar excess over the alkyne-DNA is recommended.
-
Preparation of the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let the premix stand for 2-3 minutes to allow for complex formation.
-
Initiation of the Reaction: Add the catalyst premix to the DNA/azide mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction. The final volume should be adjusted with nuclease-free water.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: The labeled DNA/oligonucleotide can be purified from excess reagents by ethanol (B145695) precipitation or using a suitable spin column.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) (e.g., BCN, DBCO, DIFO) to react with an azide.[1][8] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[1][6]
Quantitative Data: SPAAC
| Parameter | Value | Cyclooctyne |
| Second-Order Rate Constant (k₂) | 10⁻³ to 1 M⁻¹s⁻¹ | BCN, DBCO, DIFO |
| Typical Reactant Concentration | 1 - 100 µM | Live cell labeling |
| Reaction Time | 1 - 24 hours | 4°C to 37°C |
| Yield | > 90% | Dependent on reactants |
Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein
This protocol details the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized dye.
Materials:
-
Purified azide-modified protein (e.g., 1-5 mg/mL)
-
Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) stock solution (1-10 mM in DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Desalting column or spin concentrator for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.
-
Addition of Cyclooctyne-Dye: Add the cyclooctyne-dye stock solution to the protein solution. A 2 to 5-fold molar excess of the cyclooctyne reagent over the protein is a good starting point. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction components. Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. For live cell labeling, incubation is typically done at 37°C for 1-2 hours.[9]
-
Purification: Remove the unreacted cyclooctyne-dye and other small molecules by size exclusion chromatography, dialysis, or using a spin concentrator with an appropriate molecular weight cutoff.
-
Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy to determine the labeling efficiency.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne.[10][11] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than other click reactions, making it highly suitable for in vivo applications where low reactant concentrations are required.[8][12]
Quantitative Data: IEDDA
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | 1 to 10⁶ M⁻¹s⁻¹ | Water, 25°C[8] |
| Typical Reactant Concentration | 1 - 50 µM | In vivo imaging |
| Reaction Time | Seconds to minutes | Room Temperature |
| Yield | Quantitative | Optimized conditions |
Experimental Protocol: IEDDA Ligation for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes the conjugation of a TCO-modified antibody to a tetrazine-functionalized drug payload.
Materials:
-
TCO-modified antibody (1-5 mg/mL in PBS, pH 7.4)
-
Tetrazine-drug conjugate stock solution (1-10 mM in DMSO)
-
Reaction buffer (PBS, pH 7.4)
-
Desalting column for purification
Procedure:
-
Antibody Preparation: Prepare the TCO-modified antibody in the reaction buffer.
-
Reaction Setup: In a suitable reaction vessel, add the TCO-modified antibody solution.
-
Addition of Tetrazine-Drug: Add the tetrazine-drug stock solution to the antibody solution. A 1.5 to 3-fold molar excess of the tetrazine-drug is typically used.
-
Incubation: Gently mix the components and incubate at room temperature for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Remove the excess tetrazine-drug by size exclusion chromatography or using a desalting column equilibrated with the appropriate storage buffer.
-
Characterization: The resulting ADC can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by size exclusion chromatography to assess for aggregation.
Thiol-Ene Radical Addition
The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene), forming a stable thioether linkage.[6] This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators.[13][14] Its high efficiency and orthogonality to other functional groups make it a valuable tool for bioconjugation, particularly in materials science and for peptide modifications.[13][15]
Quantitative Data: Thiol-Ene
| Parameter | Value | Conditions |
| Reaction Time | 5 - 60 minutes | UV irradiation (365 nm) |
| Yield | > 90% | Optimized conditions |
| Initiator Concentration | 1 - 5 mol% | Photoinitiator (e.g., DPAP) |
Experimental Protocol: Photoinitiated Thiol-Ene Conjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of an alkene-functionalized molecule to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Alkene-functionalized molecule (e.g., alkene-PEG)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)
-
Reaction buffer (e.g., PBS, pH 7.4, degassed)
-
UV lamp (365 nm)
Procedure:
-
Prepare Reactant Solutions: Dissolve the cysteine-containing peptide and the alkene-functionalized molecule in the degassed reaction buffer. A 1.5 to 5-fold molar excess of the alkene is recommended.
-
Add Photoinitiator: Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., DMSO or DMF). Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.
-
Photo-initiation: Place the reaction vessel (e.g., a quartz cuvette or microcentrifuge tube) under a 365 nm UV lamp. Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically.
-
Quenching: The reaction is quenched by turning off the UV light.
-
Purification: The conjugated peptide can be purified by reverse-phase HPLC.
Conclusion
Click chemistry provides a powerful and versatile toolbox for the covalent modification of biomolecules. The choice of reaction—CuAAC, SPAAC, IEDDA, or thiol-ene—depends on the specific application, considering factors such as the biological environment, desired reaction kinetics, and the nature of the biomolecule to be modified. By providing high yields, specificity, and biocompatibility, these reactions continue to drive innovation in drug development, diagnostics, and fundamental biological research.[1][4][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Methylamino-PEG3-azide (CAS 1355197-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylamino-PEG3-azide (CAS 1355197-57-7) is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.
Introduction
The principle of targeted therapeutics has revolutionized medicine, offering the potential for highly specific interventions with minimized off-target effects. The development of sophisticated molecular architectures, such as PROTACs and ADCs, has been central to this progress. The efficacy of these complex biologics is critically dependent on the linker that connects the targeting and effector domains. This compound has gained prominence as a versatile linker due to its favorable physicochemical properties and dual reactivity.[1][2][3]
The methylamine group provides a nucleophilic handle for covalent modification, readily reacting with carboxylic acids and activated esters to form stable amide bonds.[4][5] Concurrently, the azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-modified molecules.[1][2][3] The hydrophilic PEG3 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1355197-57-7 | [3] |
| Molecular Formula | C₉H₂₀N₄O₃ | [3] |
| Molecular Weight | 232.28 g/mol | [3] |
| Appearance | Liquid | MedKoo Biosciences |
| Purity | ≥95% to ≥98% (Varies by supplier) | BroadPharm, ChemScene |
| Solubility | Soluble in water, DMSO, DCM, and DMF | BroadPharm |
| Storage | Recommended storage at -20°C for long-term stability | BroadPharm |
Applications in Drug Discovery and Development
The dual functionality of this compound makes it a valuable reagent in several areas of drug discovery and development, most notably in the construction of PROTACs and ADCs.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is an ideal linker for PROTAC synthesis. The methylamine group can be readily coupled to a carboxylic acid-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands), while the azide group can be "clicked" to an alkyne-modified ligand for the target protein. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.
Logical Workflow for PROTAC Synthesis using this compound
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Site-Specific Antibody-Drug Conjugation (ADC)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Site-specific conjugation methods are highly desirable as they lead to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often translates to an improved therapeutic window.
This compound can be employed in chemoenzymatic methods for site-specific ADC development. For instance, an "azido-PEG3-amine linker" has been used in a strategy involving the enzymatic modification of the antibody's Fc glycan. In this approach, the glycan is first trimmed by an endoglycosidase, and then a transglutaminase is used to attach the amine-containing linker to a specific glutamine residue. The introduced azide group can then be used for the click-chemistry-mediated conjugation of an alkyne-modified cytotoxic drug.
Experimental Workflow for Site-Specific ADC Generation
Caption: Chemoenzymatic workflow for site-specific antibody-drug conjugation.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual substrates.
General Protocol for Amide Bond Formation with a Carboxylic Acid
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared using this compound) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO).
-
Catalyst Addition: Add a source of copper(I), such as copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate), or a pre-formed copper(I) catalyst. A copper-ligand (e.g., TBTA) can be added to stabilize the copper(I) and improve reaction efficiency.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or other suitable methods. The reaction is typically complete within 1-4 hours.
-
Purification: Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques to remove the catalyst and any unreacted starting materials.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Dissolve the azide-functionalized molecule and the strained alkyne (e.g., a DBCO or BCN derivative) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).
-
Reaction: Stir the reaction mixture at room temperature. No catalyst is required for this reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS or other appropriate analytical methods. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.
-
Purification: The final conjugate can be purified by size-exclusion chromatography, affinity chromatography, or HPLC.
Conclusion
This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity provide a reliable platform for the construction of complex and targeted therapeutic agents such as PROTACs and ADCs. The protocols and workflows presented in this guide are intended to serve as a starting point for the successful implementation of this valuable linker in a variety of bioconjugation applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.
References
An In-Depth Technical Guide to Methylamino-PEG3-azide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylamino-PEG3-azide is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug development and chemical biology. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, enables versatile and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key applications of this compound, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Experimental protocols and workflow diagrams are included to facilitate its practical implementation in the laboratory.
Core Properties of this compound
This compound is a clear, colorless to light yellow oil at room temperature. The polyethylene (B3416737) glycol (PEG) linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The terminal functional groups, a methylamine and an azide, provide orthogonal reactivity for sequential or one-pot conjugation strategies.
Physicochemical and Structural Data
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₄O₃ | [2][3] |
| Molecular Weight | 232.28 g/mol | [2][3] |
| CAS Number | 1355197-57-7 | [3] |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine | [2] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic protocol adapted from procedures for similar PEG-based molecules.[5][6][7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Water (H₂O)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)
-
In a round-bottom flask, dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol in DMF.
-
Add an equimolar amount of sodium azide to the solution.
-
Heat the reaction mixture to 90-95°C and stir for 16 hours.[8]
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Step 2: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (B605823)
-
Dissolve the 2-[2-(2-azidoethoxy)ethoxy]ethanol from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).
-
Add 1.1 equivalents of triphenylphosphine in two portions over 15 minutes.[8]
-
Stir the reaction mixture for 24 hours at room temperature.
-
Add 1.1 equivalents of water and continue to stir for another 24 hours to complete the Staudinger reaction.[8]
-
Concentrate the reaction mixture and purify the crude product by acid-base extraction or silica gel chromatography to isolate 2-[2-(2-azidoethoxy)ethoxy]ethanamine.
Step 3: Synthesis of this compound
-
Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanamine in dichloromethane (DCM).
-
Add an aqueous solution of formaldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to obtain this compound.
Applications in Drug Discovery and Bioconjugation
The bifunctional nature of this compound makes it a versatile linker for a variety of applications in drug discovery and chemical biology.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is an ideal linker for PROTAC synthesis, where the methylamine can be coupled to a ligand for an E3 ligase (e.g., thalidomide (B1683933) derivatives for Cereblon) and the azide can be "clicked" to an alkyne-modified ligand for the protein of interest.[9][10]
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Bioconjugation via Click Chemistry
The azide group of this compound is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of this compound to alkyne-containing biomolecules such as proteins, peptides, and nucleic acids.[12]
-
Preparation of Reagents:
-
Dissolve the alkyne-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to enhance reaction efficiency and protect the biomolecule.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing biomolecule and this compound.
-
Add the copper-chelating ligand.
-
Initiate the reaction by adding the copper(I) source and the reducing agent.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).
-
Purify the resulting bioconjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
The following diagram illustrates the fundamental principle of bioconjugation using this compound via click chemistry.
Caption: Bioconjugation via CuAAC with this compound.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, dual functional handles, and hydrophilic PEG spacer provide an effective solution for the construction of complex molecular architectures such as PROTACs and other bioconjugates. The reliable and efficient conjugation chemistries enabled by this linker facilitate the rapid development of novel therapeutics and research probes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.
References
- 1. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 2. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 7. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]
- 8. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 1355197-57-7 [chemicalbook.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Role of PEG3 Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional linkers are critical components in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge the two functional ends of the molecule—the targeting moiety and the therapeutic payload or E3 ligase recruiter. The composition and length of the linker profoundly influence the overall properties and efficacy of the bifunctional molecule. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) unit, has become a cornerstone in the field. This guide provides a comprehensive technical overview of the role of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation bifunctional therapeutics.
Core Principles of the PEG3 Spacer in Bifunctional Linkers
The incorporation of a PEG3 spacer into a bifunctional linker imparts several advantageous properties that address key challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[1][2] The ether oxygens in the PEG3 backbone can act as hydrogen bond acceptors, significantly improving the hydrophilicity and aqueous solubility of the bifunctional molecule.[3] This enhanced solubility facilitates formulation and administration and can prevent the aggregation that often plagues hydrophobic molecules in aqueous environments.[4]
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutics.[5] Even a short PEG3 spacer can increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and an extended circulation half-life.[5] Furthermore, the hydrophilic nature of the PEG3 spacer can shield the bifunctional molecule from recognition by the immune system and proteolytic enzymes, further enhancing its stability and in vivo residence time.[4][6]
Optimal Flexibility and Spacing: The PEG3 linker provides a flexible spacer of a defined length, which is crucial for enabling the two ends of the bifunctional molecule to bind to their respective targets without steric hindrance. In PROTACs, the linker length is a critical parameter for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] An optimal linker length, often found to be in the range of a PEG3 or similar spacer, is essential for efficient ubiquitination and subsequent degradation of the target protein.[8]
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[9][10] The use of a PEG3 spacer is therefore associated with a lower risk of eliciting an immune response compared to other linker chemistries.
Data Presentation: The Impact of PEG3 Spacers on Bifunctional Molecule Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG3 and other PEG linkers on the key properties of bifunctional molecules.
Table 1: Comparative in vitro Degradation Efficiency of PROTACs with Different Linkers
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | BRD4 | Pomalidomide | PEG3 | 8 | >95 | Fictional Example |
| PROTAC-2 | BRD4 | Pomalidomide | PEG5 | 25 | 90 | Fictional Example |
| PROTAC-3 | BRD4 | Pomalidomide | Alkyl-C3 | 150 | 75 | Fictional Example |
| PROTAC-4 | BET Inhibitor | VHL Ligand | PEG3 | 5 | >98 | [1] |
| PROTAC-5 | BET Inhibitor | VHL Ligand | PEG4 | 12 | 95 | [1] |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates
| ADC Construct | Linker Type | Average Drug-to-Antibody Ratio (DAR) | Monomer Purity (%) | In Vitro Plasma Stability (% Payload Loss after 7 days) | In Vivo Half-life (hours) | Reference |
| ADC-A | SMCC | 3.8 | 96 | 15 | 120 | Fictional Example |
| ADC-B | SMCC-PEG3 | 3.9 | >98 | 8 | 180 | Fictional Example |
| ADC-C | MC-vc-PAB-PEG3 | 4.0 | >99 | 5 | 210 | Fictional Example |
| Anti-HER2 ADC | Thiol-reactive with PEG spacer | ~4 | >95 | ~3.8 (after 14 days) | Not Reported | [11] |
SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate MC: Maleimidocaproyl vc: Valine-citrulline PAB: p-aminobenzyl
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize bifunctional molecules containing a PEG3 spacer.
Protocol 1: Synthesis of a PEG3-Containing ADC Linker and Conjugation to an Antibody
Objective: To synthesize a drug-linker construct with a PEG3 spacer and conjugate it to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Thiol-PEG3-acid linker
-
Amine-containing cytotoxic drug
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous Dimethylformamide (DMF)
-
Dipea (N,N-Diisopropylethylamine)
-
Monoclonal antibody (e.g., anti-HER2)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
N-acetylcysteine
-
Desalting columns
Procedure:
Part A: Synthesis of the Drug-Linker Construct
-
Activation of the Linker: Dissolve Thiol-PEG3-acid and NHS in anhydrous DMF. Add DCC and stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.
-
Conjugation to the Drug: In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF. Add DIPEA to the drug solution. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution and stir at room temperature overnight.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC and lyophilize the pure fractions.[11]
Part B: Antibody Reduction and Conjugation
-
Antibody Reduction: Dissolve the antibody in PBS (pH 7.4) with 1 mM EDTA. Add a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.[11]
-
Conjugation: Dissolve the purified drug-linker construct in a co-solvent like DMSO. Slowly add the drug-linker solution (typically a 1.5-fold molar excess per thiol) to the reduced antibody solution with gentle stirring. Allow the reaction to proceed at room temperature for 1-4 hours.[11]
-
Quenching and Purification: Quench the reaction by adding an excess of N-acetylcysteine. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.[11]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species of a PEG3-ADC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Elution: Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[12]
Protocol 3: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To assess the ability of a PEG3-containing PROTAC to induce the degradation of a target protein in a cell line.
Materials:
-
Relevant human cell line (e.g., a cancer cell line expressing the target protein)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each PROTAC concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a PROTAC with a PEG3 linker.
Caption: General workflow for ADC synthesis with a PEG3 linker.
Conclusion
The PEG3 spacer is a versatile and highly valuable component in the design of bifunctional linkers for ADCs and PROTACs. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing and flexibility has made it a widely adopted tool in drug development. A thorough understanding of the properties imparted by the PEG3 spacer, coupled with robust experimental characterization, is essential for the rational design of effective and safe targeted therapeutics. The data, protocols, and workflows presented in this guide offer a solid foundation for researchers and scientists working at the forefront of this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
understanding the reactivity of the methylamine group
An In-depth Technical Guide to the Reactivity of the Methylamine (B109427) Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical reactivity of the methylamine group (CH₃NH₂), a fundamental building block in organic chemistry and a critical pharmacophore in medicinal chemistry. We will explore its core physicochemical properties, detail its participation in key chemical transformations, and provide actionable experimental protocols for its use in synthesis.
Core Physicochemical and Reactivity Principles
The reactivity of methylamine is dominated by the lone pair of electrons on the nitrogen atom, making it both a potent nucleophile and a weak base.[1][2] Unlike its parent, ammonia, the methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom.[3] This electronic effect enhances both its basicity and nucleophilicity compared to ammonia.[3][4]
As an unhindered primary amine, methylamine is a good nucleophile, readily attacking electrophilic centers.[1] Its small size allows it to access sterically constrained sites more easily than larger amines.[4] The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] A higher pKaH value indicates that the conjugate acid is weaker, and therefore, the parent amine is a stronger base.[5]
Logical Framework: Basicity vs. Nucleophilicity
The following diagram illustrates the core principles governing methylamine's reactivity. The electron-donating methyl group enhances the electron density of the nitrogen lone pair, which is the source of both its basicity (thermodynamic property) and nucleophilicity (kinetic property). While related, these properties are distinct and are influenced differently by factors such as sterics.[6]
Caption: Factors influencing methylamine's dual role as a base and nucleophile.
Quantitative Physicochemical Data
The fundamental properties of methylamine are summarized below. The pKa of 10.62-10.66 refers to its conjugate acid, methylammonium (B1206745) (CH₃NH₃⁺), and is the standard measure of the amine's basicity.[7][8][9][10][11]
| Property | Value | Reference(s) |
| Formula | CH₃NH₂ | [1] |
| Molar Mass | 31.058 g·mol⁻¹ | [1] |
| Boiling Point | -6.3 °C | [8] |
| Melting Point | -93.1 °C | [8] |
| Density (liquid, 25 °C) | 0.6624 g/cm³ | [8] |
| pKa of Conjugate Acid (CH₃NH₃⁺) | 10.62 | [8] |
Key Chemical Transformations
Methylamine participates in a wide array of chemical reactions essential for organic synthesis. Its versatility makes it a crucial building block for creating more complex molecules.[1][12]
Alkylation
Methylamine reacts with alkyl halides in a nucleophilic substitution reaction to form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts.[8][13][14] This process, known as ammonolysis or N-alkylation, can be difficult to control as the product amine is often more nucleophilic than the starting material, leading to over-alkylation.[4][15]
Reaction Scheme: CH₃NH₂ + R-X → [CH₃NH(R)] + HX [CH₃NH(R)] + R-X → [CH₃N(R)₂] + HX [CH₃N(R)₂] + R-X → [CH₃N(R)₃]⁺X⁻
For laboratory purposes, N-alkylation is often best suited for synthesizing tertiary amines or quaternary ammonium salts where overalkylation is either the goal or impossible.[15]
Acylation
Reaction Scheme (with Acyl Chloride): CH₃NH₂ + R-COCl → R-CONHCH₃ + HCl
Over-acylation is not an issue because the lone pair on the resulting amide nitrogen is delocalized by conjugation with the carbonyl group, rendering it significantly less nucleophilic than the starting amine.[17]
Reaction with Carbonyl Compounds: Imine Formation
Methylamine reacts with aldehydes and ketones to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond.[12][19] This condensation reaction is reversible and typically requires mild acid catalysis (pH 4-5).[19] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also facilitates the dehydration of the hemiaminal intermediate.[19][20]
Reaction Scheme: R₂C=O + CH₃NH₂ ⇌ R₂C=NCH₃ + H₂O
Reductive Amination
Reductive amination is a highly effective method for synthesizing secondary amines from primary amines.[21][22] It combines the two previous steps: the formation of an imine from a carbonyl compound and methylamine, followed by the in situ reduction of the imine to the corresponding amine.[22] This one-pot procedure avoids the issue of over-alkylation seen with alkyl halides.[22]
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.[22][23]
Application in Drug Discovery and Development
The methylamine and N-methylamino moieties are prevalent scaffolds in marketed pharmaceuticals.[24] Their inclusion can favorably modulate physicochemical properties such as solubility and basicity, which are critical for bioavailability and target engagement.[25] For example, the basic nitrogen can be protonated at physiological pH, forming a salt that often enhances water solubility.[25]
Reductive amination is a cornerstone reaction in medicinal chemistry for installing the N-methyl group in the final steps of a synthetic route, as demonstrated in the synthesis of the drug vonoprazan.[24]
Conceptual Pathway: Role in Competitive Inhibition
Many drugs function by competing with an endogenous ligand for a receptor's binding site. The methylamine group can be crucial for this interaction, often forming key hydrogen bonds or ionic interactions within the active site.
Caption: Competitive inhibition by a drug containing a methylamine moiety.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations involving methylamine.
Protocol: Synthesis of N-Methylacetamide via Acylation
This protocol describes the synthesis of an N-methylamide from methylamine and an acid anhydride (B1165640).
Reagents & Equipment:
-
Methylamine (e.g., 40% solution in water)
-
Acetic Anhydride
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
250 mL Erlenmeyer flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10 mL of 40% aqueous methylamine with 50 mL of water. Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0-5 °C.
-
Acylation: While stirring vigorously, slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the cold methylamine solution. Maintain the temperature below 10 °C throughout the addition.
-
Basification & Extraction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Carefully add 10% NaOH solution until the mixture is basic (pH > 9). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-methylacetamide.
-
Purification: The product can be further purified by distillation or recrystallization if necessary.
Protocol: Synthesis of a Secondary Amine via Reductive Amination
This protocol outlines a general, one-pot procedure for the reductive amination of an aldehyde with methylamine using sodium cyanoborohydride.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination protocol.
Reagents & Equipment:
-
Aldehyde (1.0 equiv)
-
Methylamine (1.2 equiv, e.g., 2.0 M solution in THF)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (B129727) (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Imine Formation: Dissolve the aldehyde (e.g., 10 mmol) in methanol (50 mL) in a round-bottom flask. Add the methylamine solution (6 mL of 2.0 M solution, 12 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[24]
-
Reduction: To the stirring solution, add sodium cyanoborohydride (0.94 g, 15 mmol) in small portions over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by adding 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous layer with 50 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired secondary amine.[24]
Conclusion
The methylamine group is a cornerstone of modern organic and medicinal chemistry. Its reactivity, governed by the nucleophilic and basic lone pair on its sterically unencumbered nitrogen, enables a vast range of critical chemical transformations. A thorough understanding of its participation in reactions like acylation, alkylation, and reductive amination is essential for professionals engaged in the synthesis of fine chemicals and the development of novel therapeutics. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile functional group.
References
- 1. Methylamine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. courses.washington.edu [courses.washington.edu]
- 8. chemcess.com [chemcess.com]
- 9. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solved The pKa of the conjugate acid of methylamine is | Chegg.com [chegg.com]
- 11. organic chemistry - What is the pKa of methylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. sarthaks.com [sarthaks.com]
- 14. allen.in [allen.in]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
- 16. savemyexams.com [savemyexams.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 19. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 20. youtube.com [youtube.com]
- 21. Reductive amination - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
Methylamino-PEG3-azide: A Technical Guide to Safe Handling and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure incorporates a methylamine (B109427) group, reactive towards carboxylic acids and carbonyls, and an azide (B81097) moiety for use in highly selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.[1][2][3] This guide provides a comprehensive overview of the safety, handling, and core properties of this compound to ensure its safe and effective use in the laboratory.
Core Properties and Data
| Property | Value | Source |
| Chemical Formula | C₉H₂₀N₄O₃ | ChemScene |
| Molecular Weight | 232.28 g/mol | ChemScene |
| CAS Number | 1355197-57-7 | ChemScene |
| Appearance | Liquid | MedKoo Biosciences |
| Purity | ≥98% | ChemScene |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | MedKoo Biosciences |
Safety and Handling
The safe handling of this compound is governed by the reactivity of its two functional groups: the azide and the methylamine, as well as the properties of the PEG spacer.
Azide Group Precautions
Organic azides are a class of compounds that can be energetic and potentially explosive, particularly those with a low carbon-to-nitrogen ratio. A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound with six or more carbon atoms for each azide group is generally considered to be safely handled. This compound, with nine carbon atoms and one azide group, has a C/N ratio of 3, which suggests a relatively stable nature. However, it is crucial to adhere to the following safety precautions:
-
Avoid Heat, Shock, and Friction: Do not heat the compound unnecessarily. Avoid grinding or subjecting the material to mechanical shock.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and heavy metals, as these can lead to the formation of highly explosive heavy metal azides. Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended. Avoid contact with chlorinated solvents like dichloromethane (B109758) and chloroform.
-
Storage: Store in a cool, dark place, away from incompatible materials.[9] The recommended storage is at 0-4 °C for the short term and -20 °C for long-term storage.[9]
Methylamine Group and General Precautions
The methylamine group is a primary amine and should be handled with standard laboratory precautions for such functional groups.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile gloves are a suitable option).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and seek assistance from trained personnel.
Experimental Protocols
The following is a representative experimental protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound. This protocol is adapted from a procedure for a similar Azide-PEG-NHS ester and should be optimized for specific experimental conditions.[5]
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Appropriate buffer (if required for biological molecules)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-functionalized molecule and this compound.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
The reaction progress can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), or crystallization.
-
Safety Note: When working with copper catalysts, be aware of their potential toxicity and handle them with appropriate care. Dispose of copper-containing waste according to institutional guidelines.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Chemical Incompatibility Chart
This diagram outlines key chemical incompatibilities for this compound based on the reactivity of its functional groups.
Caption: Chemical incompatibility chart for this compound.
Conclusion
This compound is a valuable tool in modern chemical biology and drug discovery. While it is considered relatively stable for an organic azide, adherence to proper safety protocols is paramount. This guide provides a foundational understanding of its properties and safe handling procedures. Researchers should always consult institutional safety guidelines and, when available, the specific Safety Data Sheet (SDS) from the supplier before use. By understanding the potential hazards and implementing appropriate safety measures, scientists can confidently and safely utilize this versatile linker in their research endeavors.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jku.at [jku.at]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Methylamino-PEG3-azide is a versatile, heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive methylamine (B109427) group, a flexible triethylene glycol (PEG3) spacer, and a bioorthogonal azide (B81097) moiety, enables the precise and efficient connection of diverse molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
Core Properties and Characteristics
This compound is a polyethylene (B3416737) glycol derivative containing a terminal methylamine and an azide group. The PEG3 spacer is hydrophilic, which enhances the solubility of the resulting conjugates in aqueous media.[1][2] The terminal azide group is a key functional handle for "click chemistry," while the methylamine provides a reactive site for conjugation to molecules bearing carboxylic acids or activated esters.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1355197-57-7 | [1][2][4] |
| Molecular Formula | C9H20N4O3 | [1][4][5] |
| Molecular Weight | 232.28 g/mol | [1][4][6] |
| Exact Mass | 232.1535 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Purity | Typically >97% | [1][5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [2][3] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |[1] |
Bioconjugation Strategies and Workflows
The primary utility of this compound lies in its ability to act as a bridge between two different molecules. This is typically achieved in a two-step process:
-
Amine-Reactive Conjugation : The terminal methylamine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with aldehydes and ketones to form stable amide or imine bonds, respectively.[1][2] This step is often used to attach the linker to a protein, antibody, or other biomolecules.
-
Azide-Reactive "Click" Chemistry : The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group. This bioorthogonal reaction, known as click chemistry, can proceed via two main pathways:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of a copper catalyst to form a stable triazole linkage.[3][7]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that reacts with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which is ideal for in-vivo applications where copper toxicity is a concern.[3][7][8]
-
The following diagram illustrates a general workflow for using this compound to conjugate a payload (e.g., a drug or fluorescent dye) to a target protein.
Caption: A two-step bioconjugation workflow using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications.
-
PROTACs (Proteolysis Targeting Chimeras) : This linker is widely used in the synthesis of PROTACs.[6][7][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker bridges the target-binding ligand and the E3 ligase ligand.
-
Antibody-Drug Conjugates (ADCs) : In ADC development, the linker can be used to attach potent cytotoxic drugs to an antibody. The hydrophilic PEG spacer can help improve the ADC's pharmacokinetic properties.[10][11]
-
Bioconjugation and Labeling : It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins or cells for imaging and detection assays.[8][12]
Table 2: Summary of Key Applications
| Application Area | Description | Key Advantage of Linker | Representative Literature |
|---|---|---|---|
| PROTAC Synthesis | Connects a target protein binder to an E3 ligase ligand to induce protein degradation. | Provides optimal spacing and solubility for the ternary complex formation. | [6][7][9] |
| Antibody-Drug Conjugates (ADCs) | Links a cytotoxic payload to a monoclonal antibody for targeted cancer therapy. | Hydrophilic PEG spacer can improve solubility and pharmacokinetic profile. | [10][11] |
| Fluorescent Labeling | Attaches fluorophores to biomolecules for imaging and flow cytometry. | Enables specific, bioorthogonal labeling via click chemistry, minimizing background. | [8] |
| Surface Modification | Functionalizes surfaces of nanoparticles or biomaterials for targeted delivery or diagnostics. | The dual-functional nature allows for versatile surface chemistry modification. |[10] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.
Protocol 1: Conjugation of this compound to an NHS-activated Protein
This protocol describes the first step of attaching the linker to a protein that has been activated with an NHS ester.
-
Reagent Preparation :
-
Dissolve the NHS-activated protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5 to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in an organic solvent like DMSO or DMF.
-
-
Conjugation Reaction :
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification :
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the desired buffer (e.g., PBS).
-
Confirm the successful conjugation and purity of the azide-functionalized protein using techniques like SDS-PAGE or Mass Spectrometry.
-
Protocol 2: Strain-Promoted "Click" Reaction of Azide-Protein with a DBCO-Payload
This protocol describes the second step, attaching an alkyne-modified payload to the azide-functionalized protein.
-
Reagent Preparation :
-
Prepare the azide-functionalized protein from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Dissolve the DBCO-containing payload (e.g., DBCO-PEG4-FITC) in DMSO to create a 1-10 mM stock solution.
-
-
Click Reaction :
-
Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the azide-functionalized protein solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques if required.
-
-
Final Purification :
-
Purify the final bioconjugate to remove the unreacted payload and any byproducts using size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the conjugate's size and properties.
-
Characterize the final product using UV-Vis spectroscopy (to determine labeling efficiency if the payload is a dye), SDS-PAGE, and mass spectrometry.[8]
-
The following diagram outlines the logical flow of the experimental decision-making process.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 3. This compound | 1355197-57-7 [chemicalbook.com]
- 4. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:1355197-57-7 | Chemsrc [chemsrc.com]
- 10. Methylamino-PEG-azide | AxisPharm [axispharm.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
A Technical Guide to the Theoretical Applications of Heterobifunctional PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, detailing their core properties, synthesis, and pivotal applications in modern therapeutics and research. It is designed to serve as a technical resource, offering in-depth insights into how these versatile molecules are advancing the fields of drug delivery, bioconjugation, and nanomedicine.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity allows for the specific and sequential conjugation of two distinct molecular entities, such as a targeting molecule and a therapeutic agent.[1][3] The general structure can be represented as X-PEG-Y, where X and Y are different reactive groups.[2][3]
The PEG component itself is not merely a spacer but imparts several advantageous properties to the resulting bioconjugate.[4]
Core Properties and Advantages:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[1][4][5]
-
Improved Biocompatibility and Reduced Immunogenicity: PEG is well-known for being non-toxic and having low immunogenicity.[5][6] It can shield conjugated molecules from immune recognition and enzymatic degradation, prolonging their circulation time.[1][4][7]
-
Tunable Length and Flexibility: PEG linkers are available in various discrete lengths, providing precise control over the distance between the two conjugated molecules.[1][4] This flexibility can minimize steric hindrance and is crucial for optimizing biological activity.[4][5]
-
High Specificity: The distinct functional groups at each end allow for highly specific, controlled conjugation, preventing the formation of undesirable homodimers.[1]
Core Applications in Therapeutics
Heterobifunctional PEG linkers are instrumental in designing advanced therapeutics, including Antibody-Drug Conjugates (ADCs), PROteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapy that combines a monoclonal antibody with a potent cytotoxic drug.[1][8] The linker is a critical component, ensuring the drug remains securely attached to the antibody in circulation and is released only upon reaching the target cancer cell.[6][][10]
PEG linkers offer significant advantages in ADC design:
-
They enhance the solubility and stability of the ADC, particularly when conjugating hydrophobic drug payloads.[][10]
-
They can improve the pharmacokinetic profile, leading to a longer half-life in circulation.[2][10]
-
The use of PEG linkers can help achieve a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially increasing therapeutic efficacy.[5][10]
Several approved ADCs, such as Trodelvy® and Zynlonta®, utilize PEG derivatives in their linker technology to improve stability and solubility.[6][10][11][12]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins.[13][14] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[13][14] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5]
The linker is a critical determinant of a PROTAC's success.[13] PEG linkers are frequently used to provide the optimal length and flexibility required for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] Alkyl and PEG chains are the most common motifs found in PROTAC linker structures.[6]
Nanoparticle Drug Delivery
Heterobifunctional PEG linkers are integral to the surface functionalization of nanoparticles for biomedical applications.[1][15][16] They can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or therapeutic drugs to the surface of a nanoparticle carrier.[1] The PEG chain extends from the nanoparticle surface, providing a hydrophilic shield that improves colloidal stability, prevents aggregation, and reduces uptake by the reticuloendothelial system, thereby prolonging circulation time.[15][16]
Peptide and Protein Therapeutics
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the therapeutic properties of peptides and proteins.[1][17] Using a heterobifunctional linker allows for site-specific modification. This process enhances the stability and half-life of peptide drugs by protecting them from enzymatic degradation.[1][18] It also increases the solubility of the therapeutic, a key consideration for administration.[1]
Hydrogel Formation
Multi-arm and heterobifunctional PEG derivatives are used to form in-situ crosslinked hydrogels.[7][19] These 3D polymer networks can encapsulate drugs or cells for controlled, localized delivery.[19][20] By choosing specific reactive groups, hydrogel formation can be triggered by factors like pH, temperature, or light.[19] Some formulations use bio-reducible linkers, allowing the hydrogel to degrade naturally over time to release its cargo.[20]
Quantitative Data Summary
The choice of PEG linker, particularly its length, can significantly impact the pharmacokinetic properties and efficacy of a bioconjugate.
Table 1: Influence of PEG Linker Length on ADC Clearance This table illustrates how increasing the length of the PEG linker in a homogeneous Drug-Antibody Ratio (DAR 8) conjugate can decrease its clearance rate in Sprague-Dawley rats, leading to improved exposure.[5]
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data adapted from a study on homogeneous DAR 8 conjugates.[5] |
Table 2: In Vivo Efficacy of a PEG-Containing PROTAC Vepdegestrant (ARV-471), an oral PROTAC designed to degrade the estrogen receptor (ER), utilizes a PEG-containing linker.[5] The data below shows its potent anti-tumor activity in an ESR1 mutant patient-derived xenograft (PDX) model.[5]
| Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vepdegestrant (ARV-471) | 10 | 99 |
| Vepdegestrant (ARV-471) | 30 | 106 |
| Fulvestrant (Standard of Care) | 200 | 31-80 |
| Data from in vivo efficacy studies of Vepdegestrant.[5] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving heterobifunctional PEG linkers.
Synthesis of a Carboxylic Acid-Terminated PEG-Siloxane Linker
This protocol describes a method for creating a PEG linker suitable for functionalizing iron oxide nanoparticles.[15][16]
Step 1: Carboxylation of Allyl-PEG
-
Combine allyl-PEG-OH (1 eq), succinic anhydride (B1165640) (1.1 eq), and 4-dimethylaminopyridine (B28879) (DMAP) (0.02 eq) in a flask.[15]
-
Heat the mixture to 50°C and stir for 16 hours.[15] The anhydride dissolves in the PEG at this temperature, often eliminating the need for a solvent.[15]
-
Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and vacuum drying.[15]
Step 2: Thiol-ene "Click" Chemistry for Silanization
-
Mix the carboxylated allyl-PEG from Step 1 (1 eq) with (3-mercaptopropyl)trimethoxysilane (B106455) (1 eq) and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPAP) (0.05 eq).[15]
-
Stir the mixture for 1 hour under UV light (e.g., 365 nm) to initiate the click reaction, which covalently links the siloxane group to the PEG chain via the allyl terminus.[15]
-
The final carboxylic acid-terminated PEG-siloxane product can often be used without further purification.[15]
Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines a common two-step strategy for conjugating a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or peptide).[5]
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) or dialysis equipment for purification
Procedure:
Step 1: Reaction of Antibody with NHS-Ester
-
Prepare a fresh stock solution of the NHS-PEG-Maleimide linker in DMSO.[5]
-
Adjust the pH of the antibody solution to a range of 7.5-8.5 to facilitate the reaction between the NHS ester and primary amines (e.g., lysine (B10760008) residues) on the antibody.[5]
-
Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody).[5]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[5]
-
Remove the excess, unreacted linker using SEC or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).[5] This step yields a maleimide-activated antibody.
Step 2: Conjugation of Thiol-Containing Molecule
-
Add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the thiol molecule is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.
-
The final conjugate can be purified by SEC to remove any unreacted thiol-containing molecules.
Characterization of PEGylated Proteins
Characterizing the final conjugate is critical to ensure quality and consistency.
Method 1: Peptide Mapping for Site-Specific Analysis
-
After conjugation, the PEGylated protein is subjected to enzymatic digestion (e.g., with trypsin) to break it into smaller peptide fragments.
-
Cleavable linkers can be designed to decouple the PEG chain from the peptide during analysis, simplifying the results.[18]
-
The resulting peptide mixture is analyzed using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry.[18]
-
By comparing the mass spectra of the modified and unmodified protein digests, it is possible to identify the exact amino acid residues (e.g., K134 of Interferon) where the PEG linker is attached.[18] This method also allows for the simultaneous characterization of other critical quality attributes like deamidation and oxidation.[18]
Method 2: Surface Plasmon Resonance (SPR) for Binding Activity
-
To confirm that the conjugation process has not compromised the biological activity of the antibody, SPR can be used to measure its binding affinity to its target antigen.[15]
-
The target antigen is immobilized on a sensor chip.[15]
-
The functionalized nanoparticle or ADC is then flowed over the chip, and the binding interaction is measured in real-time.[15] This provides quantitative data on the binding and dissociation rates, confirming the activity of the conjugated antibody.[15][16]
Conclusion
Heterobifunctional PEG linkers are versatile and enabling tools in modern drug development and biotechnology.[1][4] Their unique ability to specifically connect two different molecules, combined with the inherent benefits of the PEG polymer, has made them indispensable for creating advanced therapeutics.[1] From enhancing the performance of ADCs and PROTACs to enabling the targeted delivery of nanoparticle systems, these linkers address key challenges in solubility, stability, and pharmacokinetics.[1] Continued innovation in linker design will undoubtedly drive further progress in creating more effective and safer therapies.[1][]
References
- 1. purepeg.com [purepeg.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 15. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. purepeg.com [purepeg.com]
- 18. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Protein Conjugation using Methylamino-PEG3-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the covalent conjugation of Methylamino-PEG3-azide to a target protein. This bifunctional linker is a valuable tool in bioconjugation, enabling the introduction of an azide (B81097) functional group onto proteins for subsequent "click chemistry" applications. The linker contains three key components:
-
Methylamino Group (-NHCH₃): A primary amine that reacts with activated carboxyl groups (Asp, Glu, C-terminus) on the protein surface.[1]
-
PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the conjugate and provides a flexible spacer.[1][2]
-
Azide Group (-N₃): A bioorthogonal handle that can be used for highly specific and efficient click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]
The primary conjugation strategy involves a two-step process utilizing a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.[6][7]
Chemical Reaction Pathway
The conjugation process first involves the activation of the protein's carboxyl groups using EDC and Sulfo-NHS. This forms a semi-stable amine-reactive Sulfo-NHS ester. This activated protein is then reacted with the primary amine of the this compound linker to form a stable amide bond.
Quantitative Data Summary
Successful conjugation depends on optimizing the molar ratios of reagents, pH, and reaction times. The following table provides typical starting parameters that should be optimized for each specific protein.
| Parameter | Recommended Range / Value | Notes |
| Molar Ratios | ||
| Protein : EDC | 1 : 20 to 1 : 200 | Higher ratios increase activation but can also lead to protein modification or cross-linking. Start with a 50-fold molar excess. |
| Protein : Sulfo-NHS | 1 : 50 to 1 : 500 | Typically used at a 2.5-fold excess relative to EDC to efficiently convert the unstable intermediate to the more stable NHS-ester.[8] |
| Protein : Linker | 1 : 10 to 1 : 100 | A molar excess of the PEG linker drives the reaction to completion and minimizes protein-protein cross-linking. |
| Reaction Conditions | ||
| Activation pH | 5.0 - 6.0 | EDC/Sulfo-NHS activation of carboxyl groups is most efficient at a slightly acidic pH.[8] |
| Conjugation pH | 7.2 - 8.0 | The reaction of the amine-reactive Sulfo-NHS ester with the primary amine of the linker is most efficient at a neutral to slightly basic pH.[9] |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C to minimize protein degradation, but reaction times will need to be extended. |
| Reaction Times | ||
| Activation Time | 15 - 30 minutes | A short incubation is sufficient for activation.[6][8] |
| Conjugation Time | 2 hours - Overnight | 2 hours is often sufficient, but an overnight reaction at 4°C can increase yield for some proteins. |
Experimental Protocols
This protocol outlines the key steps for conjugating this compound to a protein with accessible carboxyl groups.
I. Materials and Reagents
-
Target Protein: Purified protein at a known concentration (e.g., 1-10 mg/mL).
-
This compound: Linker molecule.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Carbodiimide crosslinker.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Stabilizer for the EDC reaction.
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 50 mM, pH 6.0. Amine- and carboxylate-free.[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Amine-free.
-
Quenching Solution: Hydroxylamine HCl or Tris-HCl, 1 M, pH 8.5.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or chromatography systems for Size Exclusion (SEC) or Ion Exchange (IEX) chromatography.[][11]
II. Methodologies
A. Reagent Preparation
-
Protein Preparation: Exchange the buffer of the target protein into Activation Buffer (50 mM MES, pH 6.0) using a desalting column or dialysis. Adjust the final protein concentration to 1-5 mg/mL.
-
EDC/Sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and Sulfo-NHS in chilled, ultrapure water. EDC is moisture-sensitive and hydrolyzes quickly in water, so it must be used without delay.[7]
-
Linker Solution: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
B. Two-Step Protein Activation and Conjugation
-
Activation: To your protein solution in MES buffer, add the required volume of Sulfo-NHS solution first, followed immediately by the EDC solution. Use molar ratios as described in the table above (e.g., a 50-fold molar excess of EDC and a 125-fold molar excess of Sulfo-NHS over the protein).
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer (PBS) or a concentrated phosphate (B84403) buffer.
-
Conjugation: Immediately add the prepared this compound linker solution to the activated protein. Use a 10 to 100-fold molar excess of the linker over the protein.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
C. Quenching the Reaction
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Hydroxylamine per 1 mL of reaction volume).[8]
-
Incubate for 15 minutes at room temperature. This step hydrolyzes any remaining amine-reactive esters.
D. Purification of the Protein-PEG-Azide Conjugate
-
The primary goal of purification is to remove excess, unreacted linker and reaction byproducts (e.g., N-substituted urea).
-
Desalting/Buffer Exchange: For rapid removal of small molecules, use a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). This is the most common and straightforward method.[6]
-
Chromatography: For higher purity and to separate unconjugated protein from the PEGylated product, more advanced chromatographic techniques may be necessary.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]
-
Ion Exchange Chromatography (IEX): The conjugation of the linker neutralizes a negatively charged carboxyl group, altering the protein's isoelectric point and allowing for separation based on charge.[][12]
-
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift) and MALDI-TOF mass spectrometry (to confirm the degree of labeling).
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from protein preparation to the final purified product.
References
- 1. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. purepeg.com [purepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PROTAC Synthesis using Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Methylamino-PEG3-azide as a flexible linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
The protocols outlined below describe a representative synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. This hypothetical PROTAC, herein named BTK-d1 , is constructed from three key components:
-
A warhead based on Ibrutinib: a potent inhibitor of BTK, modified with a terminal alkyne for click chemistry conjugation.
-
An E3 ligase ligand derived from Pomalidomide (B1683931): which recruits the Cereblon (CRBN) E3 ligase complex.[1]
-
The this compound linker: which connects the warhead and the E3 ligase ligand.
The synthetic strategy involves two main stages: first, the synthesis of the pomalidomide-linker conjugate, and second, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach the BTK warhead.[2][3]
Signaling Pathway: PROTAC-Mediated BTK Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system for targeted protein degradation.[4][5] The PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6] By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[6]
In the case of BTK-d1, the pomalidomide moiety binds to the CRBN E3 ligase, while the ibrutinib-derived warhead binds to BTK. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.[7] The degradation of BTK effectively shuts down its downstream signaling pathways, such as the NF-κB pathway, which is crucial for the survival of malignant B-cells.[8]
Figure 1: Mechanism of BTK-d1 PROTAC-mediated protein degradation.
Experimental Workflow
The synthesis of BTK-d1 is a multi-step process that begins with the preparation of the individual components, followed by their conjugation. The overall workflow is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. A Perspective on Newly Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Methylamino-PEG3-azide and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. Among the most robust and versatile methods are those employing "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This document provides detailed application notes and protocols for the use of Methylamino-PEG3-azide, a bifunctional linker, in conjunction with click chemistry for the precise modification of biomolecules.
This compound incorporates a terminal methylamine (B109427) group and an azide (B81097) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The methylamine group can be used for initial conjugation to a biomolecule or a surface, while the azide group serves as a handle for subsequent click chemistry reactions. The PEG linker enhances solubility and reduces steric hindrance, often improving the pharmacokinetic properties of the resulting bioconjugate.[1]
This document will focus on two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These techniques enable the stable and specific ligation of this compound to molecules containing alkyne or strained alkyne functionalities, respectively.
Principle of Bioconjugation using this compound and Click Chemistry
The core principle involves a two-step process. First, the methylamine group of this compound is conjugated to a target molecule (e.g., a protein, antibody, or small molecule) through reactions targeting, for example, carboxylic acid or aldehyde groups. Subsequently, the azide functionality is utilized in a click chemistry reaction to attach a second molecule of interest, which has been functionalized with a corresponding alkyne or strained alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. It is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted triazole linkage.[3][4] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of CuAAC, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[2][6] The relief of ring strain provides the driving force for the reaction, making it bioorthogonal and suitable for use in living systems.[7]
Applications
The versatility of this compound in click chemistry enables a wide range of applications in research and drug development.
Protein Labeling for Imaging
Fluorescent labeling of proteins is crucial for understanding their localization, trafficking, and interactions within cells. By first reacting a protein with this compound and then with a fluorescent dye functionalized with a strained alkyne (e.g., DBCO-dye), specific and stable labeling can be achieved for subsequent imaging studies.
Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[] Click chemistry provides a precise method for attaching a drug payload to an antibody that has been functionalized with this compound, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[9][10]
Development of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[2][11] this compound is an ideal linker for PROTAC synthesis, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[] Click chemistry facilitates the modular and efficient assembly of PROTAC libraries for screening and optimization.[13]
Quantitative Data on Reaction Kinetics
The efficiency of click chemistry reactions is a critical parameter for successful bioconjugation. The reaction kinetics are typically described by second-order rate constants. While specific kinetic data for this compound is not extensively published, the data for similar PEGylated azides with various strained alkynes provide a valuable reference.
| Click Chemistry Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | DBCO | Model Azides | ~0.1 - 2.0 | [14] |
| SPAAC | DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | [14] |
| SPAAC | BCN | Benzyl Azide | ~0.1 - 0.2 | [15] |
| CuAAC | Terminal Alkyne | Benzyl Azide | ~10 - 100 | [15] |
Note: Reaction rates are dependent on the specific reactants, solvent, temperature, and pH.[15] The inclusion of a PEG linker, as in this compound, can enhance reaction rates by improving solubility and reducing steric hindrance.[14]
Experimental Protocols
Protocol 1: Fluorescent Labeling of a Protein using SPAAC
This protocol describes a general procedure for labeling a protein with a fluorescent dye using this compound and a DBCO-functionalized dye.
Materials:
-
Protein of interest with an available carboxylic acid group for initial conjugation.
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO (Dimethyl sulfoxide)
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 1-5 mg/mL.
-
Activation of Protein: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation with this compound: Add a 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification of Azide-Modified Protein: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
-
SPAAC Reaction: Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO. Add a 5 to 20-fold molar excess of the DBCO-dye to the purified azide-modified protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of Labeled Protein: Remove excess, unreacted DBCO-dye using a desalting column equilibrated with PBS.
-
Characterization: Confirm labeling and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.
Protocol 2: Synthesis of a Model PROTAC using CuAAC
This protocol outlines the synthesis of a model PROTAC by linking a target protein ligand (with a terminal alkyne) to an E3 ligase ligand (pre-functionalized with this compound).
Materials:
-
Alkyne-functionalized target protein ligand
-
E3 ligase ligand functionalized with this compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Solvent: DMSO/water (1:1)
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and the this compound functionalized E3 ligase ligand (1.2 equivalents) in DMSO.
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and THPTA (0.2 equivalents) in water.
-
CuAAC Reaction: Add the catalyst solution to the solution of the reactants. The final solvent mixture should be approximately 1:1 DMSO/water.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Purification and Characterization of Bioconjugates
Proper purification is essential to remove unreacted reagents and byproducts. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for purifying PEGylated proteins.[16][17] For smaller molecules like PROTACs, HPLC is the method of choice.
Characterization of the final bioconjugate is critical to ensure its quality and functionality. Common techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight after conjugation.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling with a chromophore.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached molecules.
-
NMR and HRMS: For detailed structural confirmation of small molecule conjugates like PROTACs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of the biomolecule. | Optimize the concentration of activating agents (e.g., EDC/NHS) and reaction time. |
| Steric hindrance. | Consider using a longer PEG linker. | |
| Inactive click chemistry reagents. | Use fresh reagents and ensure proper storage conditions. For CuAAC, prepare the catalyst solution immediately before use. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 10-15%. |
| Hydrophobicity of the attached molecule (e.g., DBCO). | Use a more hydrophilic strained alkyne like BCN or a DBCO derivative with a PEG spacer.[18] | |
| Non-specific Labeling | Presence of reactive contaminants in buffers. | Ensure all buffers are free of primary amines (for NHS ester reactions) and azides (for SPAAC). |
Conclusion
Bioconjugation techniques utilizing this compound and click chemistry offer a powerful and versatile platform for the precise modification of biomolecules. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo and cellular studies due to its bioorthogonality. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these advanced bioconjugation strategies in their work.
References
- 1. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. explorationpub.com [explorationpub.com]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methylamino-PEG3-azide in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamino-PEG3-azide is a versatile heterobifunctional linker that has emerged as a critical tool in the field of advanced drug delivery and bioconjugation. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful molecule for the precise engineering of therapeutic constructs. The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group enables highly efficient and specific ligation to alkyne-containing molecules via "click chemistry."[1][2][3][4][5] The integrated PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, a crucial attribute for in vivo applications.[3][4][5]
These characteristics make this compound an ideal candidate for a range of applications in drug delivery, including the development of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] This document provides a comprehensive overview of its applications, supported by experimental protocols and data, to guide researchers in leveraging this potent linker in their drug delivery research.
Key Applications in Drug Delivery
PROTAC Synthesis
This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[6][7] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][7] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's composition and length are critical for optimizing the ternary complex formation and subsequent target protein degradation. The hydrophilic PEG spacer of this compound can improve the solubility and cell permeability of the resulting PROTAC molecule.
-
Logical Workflow for PROTAC Synthesis:
Caption: Workflow for PROTAC synthesis using this compound.
Nanoparticle Functionalization for Targeted Drug Delivery
The surface modification of nanoparticles with targeting ligands is a cornerstone of modern drug delivery, aiming to enhance drug accumulation at the disease site while minimizing off-target effects. This compound serves as an effective linker to attach targeting moieties, such as antibodies, peptides, or small molecules, to the surface of nanoparticles. The PEG component of the linker can also help to reduce non-specific protein adsorption, thereby prolonging the circulation time of the nanoparticles.[8]
-
Experimental Workflow for Nanoparticle Functionalization:
Caption: Workflow for nanoparticle surface functionalization.
Development of pH-Responsive Drug Delivery Systems
The methylamino group in the linker can be exploited to create pH-sensitive drug delivery systems.[1] At physiological pH, the amine is protonated, but in the acidic microenvironment of tumors or endosomes, it can be deprotonated, potentially triggering a conformational change or cleavage of a linkage to release the drug.
Quantitative Data Summary
| Parameter | Value | Application Context | Reference |
| Molecular Weight | 232.28 g/mol | General | [1][5][7][9] |
| Purity | ≥95% - ≥98% | General | [1][9] |
| Solubility | Water, DMSO, DCM, DMF | General | [3] |
| Storage Conditions | -20°C (long-term) | General | [5] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a targeting ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in a 1:1 to 1.5:1 molar ratio.
-
Add the solvent to achieve a final reaction concentration of 1-10 mM.
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the sodium ascorbate to the main reaction mixture to a final concentration of 5-10 molar equivalents relative to the limiting reactant.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1-2 molar equivalents.
-
-
Reaction and Monitoring:
-
Vortex the reaction mixture gently and incubate at room temperature or 37°C for 1-4 hours.
-
The reaction can be monitored by techniques such as LC-MS or TLC to track the consumption of starting materials and the formation of the product.
-
-
Purification:
-
Upon completion, the product can be purified using methods appropriate for the conjugate, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Signaling Pathway Analogy for Click Chemistry:
Caption: Catalytic cycle of Copper-Catalyzed Click Chemistry.
Protocol 2: Two-Step Conjugation to a Carboxylic Acid-Containing Protein
This protocol outlines the conjugation of this compound to a protein followed by a click reaction to an alkyne-labeled payload.
Step A: Amide Bond Formation
Materials:
-
Protein with accessible carboxylic acid residues (e.g., on aspartic or glutamic acid side chains)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS, pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in MES buffer to a concentration of 1-5 mg/mL.
-
-
Activation of Carboxylic Acids:
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Conjugation with this compound:
-
Add a 20- to 100-fold molar excess of this compound to the activated protein solution.
-
Incubate at room temperature for 2 hours to overnight.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
The resulting azide-functionalized protein is ready for the next step.
-
Step B: Click Chemistry with Alkyne-Payload
Procedure:
-
Follow the general CuAAC protocol (Protocol 1) using the azide-functionalized protein from Step A and the desired alkyne-containing payload.
-
Note: For biological macromolecules, it is crucial to use a water-soluble ligand like THPTA to prevent protein denaturation by copper. The reaction should be performed in a biocompatible buffer like PBS.
-
Purification of the final protein-payload conjugate is typically achieved through size-exclusion chromatography or affinity chromatography.
Conclusion
This compound is a high-value chemical tool for researchers in drug delivery. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the straightforward and efficient construction of complex, multifunctional therapeutic systems. The protocols and conceptual workflows provided herein offer a starting point for the rational design and synthesis of novel drug delivery vehicles with enhanced efficacy and targeting capabilities.
References
- 1. Methylamino-PEG-azide | AxisPharm [axispharm.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Impact of PEGylation on an antibody-loaded nanoparticle-based drug delivery system for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Application Notes and Protocols for Methylamino-PEG3-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Methylamino-PEG3-azide is a versatile, heterobifunctional linker designed for ADC development. It features a methylamino group for conjugation to a drug molecule and a terminal azide (B81097) for subsequent attachment to a modified antibody via click chemistry. The short, hydrophilic triethylene glycol (PEG3) spacer enhances the solubility and stability of the ADC without significantly altering its pharmacokinetic profile.[1][]
These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.
Properties of this compound
| Property | Value |
| Chemical Formula | C9H20N4O3 |
| Molecular Weight | 232.28 g/mol |
| Appearance | Liquid |
| Solubility | Water, DMSO, DMF, DCM |
| Purity | ≥98% |
| Storage | -20°C for long-term storage |
Table 1: Physicochemical properties of this compound.[1][3]
Experimental Workflow for ADC Development
The development of an ADC using this compound involves a multi-step process, beginning with the separate modification of the drug and antibody, followed by their conjugation, and concluding with purification and characterization of the final ADC.
Caption: Overall workflow for ADC development using this compound.
Experimental Protocols
Protocol 1: Conjugation of Cytotoxic Drug to this compound via EDC/NHS Coupling
This protocol describes the formation of a stable amide bond between a cytotoxic drug containing a carboxylic acid group and the methylamino group of the linker.
Materials:
-
Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.
-
-
Activation of the Cytotoxic Drug:
-
To the solution of the cytotoxic drug, add the freshly prepared EDC and NHS solutions.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to this compound:
-
Add the solution of this compound to the activated drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Drug-Linker Intermediate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker intermediate using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C.
-
Protocol 2: Modification of Antibody with DBCO-NHS Ester
This protocol details the introduction of a DBCO moiety onto the antibody via reaction with lysine (B10760008) residues for subsequent click chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Antibody Modification:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of the Modified Antibody:
-
Remove excess, unreacted DBCO-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the antibody.
-
Determine the concentration of the modified antibody by measuring its absorbance at 280 nm.
-
Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the azide-functionalized drug-linker and the DBCO-modified antibody.
Materials:
-
DBCO-modified antibody
-
Azide-functionalized drug-linker intermediate
-
PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized drug-linker in DMSO to a concentration of 10-20 mM.
-
The DBCO-modified antibody should be in PBS at a concentration of 2-10 mg/mL.
-
-
Click Reaction:
-
Add a 3- to 5-fold molar excess of the azide-functionalized drug-linker solution to the DBCO-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Concentrate the purified ADC using an appropriate ultrafiltration device.
-
Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
| Parameter | Method(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker. |
| In Vitro Cytotoxicity | MTT or other cell viability assays | To determine the potency (IC50) of the ADC on target and non-target cell lines. |
| In Vivo Stability and Efficacy | Pharmacokinetic studies and tumor growth inhibition models in animals | To evaluate the stability of the ADC in circulation and its anti-tumor activity. |
Table 2: Key characterization parameters for ADCs.
Data Presentation
The following tables provide illustrative quantitative data for an ADC constructed with a short-chain PEG linker, such as this compound. This data is representative and may vary depending on the specific antibody, drug, and conjugation conditions.
Table 3: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| ADC Batch | Average DAR (by HIC) | Monomer Purity (by SEC) |
| Batch 1 | 3.8 | 98.5% |
| Batch 2 | 4.1 | 97.9% |
| Batch 3 | 3.9 | 99.1% |
Table 4: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | High | 1.5 |
| Cell Line B | Low | 250 |
| Cell Line C | Negative | >1000 |
Table 5: Example In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 25 |
| ADC with PEG3 Linker | 5 | 85 |
| ADC with PEG3 Linker | 10 | 95 |
Mechanism of Action: Induction of Apoptosis
Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, often by inducing apoptosis.
References
Application Notes: Fluorescent Labeling of Peptides with Azide-Functionalized Linkers
Introduction
Fluorescently labeled peptides are indispensable tools in a wide range of life science research areas, including drug development, molecular imaging, and diagnostics.[1][2] They enable sensitive detection and quantification of peptide-receptor interactions, enzyme activity, and cellular uptake.[3][4] This document provides detailed protocols for the fluorescent labeling of peptides using azide-functionalized linkers, such as Methylamino-PEG3-azide, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."
The use of a PEG (polyethylene glycol) linker like in this compound can be advantageous as it increases the hydrophilicity of the resulting conjugate, which can improve solubility in aqueous media.[5] The azide (B81097) group provides a bioorthogonal handle for selective reaction with an alkyne-modified peptide.[6][7] This method offers high specificity and efficiency, proceeding under mild conditions compatible with sensitive biological molecules.[8]
Principle of the Method: Click Chemistry
The core of this labeling strategy is the copper(I)-catalyzed cycloaddition of an azide to a terminal alkyne, forming a stable triazole linkage.[6][9] This reaction is highly efficient and bioorthogonal, meaning the reactive groups (azide and alkyne) are largely inert to biological functional groups, ensuring specific conjugation.[6] For this protocol, the peptide must first be synthesized or modified to contain an alkyne group. A fluorescent dye is coupled to the this compound linker, and this conjugate is then "clicked" onto the alkyne-modified peptide. Alternatively, and more commonly, a commercially available fluorescent dye-azide can be directly reacted with the alkyne-peptide.[4][10]
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Peptide
For labeling via click chemistry, the peptide of interest must first possess a terminal alkyne group. This is typically achieved by incorporating an alkyne-containing unnatural amino acid, such as propargylglycine, during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-propargylglycine
-
SPPS resin (e.g., Rink Amide resin)
-
Standard Fmoc-amino acids and coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Peptide synthesis is carried out using a standard Fmoc/tBu solid-phase synthesis protocol.
-
At the desired position for labeling, incorporate Fmoc-L-propargylglycine using standard coupling procedures.
-
Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.[11]
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[11]
-
Purify the crude alkyne-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide via mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified peptide.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., a dye pre-reacted with this compound, or a commercially available dye-azide like AZDye 546 Azide)[12]
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Solvents: DMSO or DMF for dissolving reagents
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Stock Solution Preparation:
-
Dissolve the azide-functionalized fluorescent dye in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-peptide solution with the azide-dye stock solution. A 1.5 to 5-fold molar excess of the dye is recommended.
-
Add TBTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the mixture gently and incubate for 1-4 hours at room temperature, protected from light.[13]
-
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.
Protocol 3: Purification and Analysis of the Labeled Peptide
Purification is critical to remove unreacted dye, catalyst, and unlabeled peptide.[11] RP-HPLC is the standard method for this purpose.[14]
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Mass Spectrometer (ESI-MS or MALDI-TOF)
-
Fluorometer
Procedure:
-
RP-HPLC Purification:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.[11]
-
Inject the mixture onto the C18 column.
-
Elute the peptide using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[11]
-
Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the fluorescent dye.[11]
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
-
Analysis and Final Preparation:
-
Mass Spectrometry: Confirm the identity of the collected fractions. The observed mass should correspond to the calculated mass of the fluorescently labeled peptide.[11][15]
-
Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC.[16]
-
Fluorescence Spectroscopy: Dissolve the purified, labeled peptide in a suitable buffer and measure its excitation and emission spectra to confirm the presence and integrity of the fluorophore.[13]
-
Lyophilization: Lyophilize the pure, labeled peptide fractions. Store the final product at -20°C or -80°C, protected from light.[11]
-
Protocol 4: Application in Cell Staining and Microscopy
This protocol provides a general workflow for using the fluorescently labeled peptide to stain cells for visualization by confocal microscopy.
Materials:
-
Fluorescently labeled peptide
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (e.g., 50-70%).[13]
-
Peptide Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled peptide at the desired final concentration. Incubate for a predetermined time (e.g., 1-4 hours) under standard culture conditions.
-
Washing: Wash the cells three times with cold PBS to remove any unbound peptide.[13]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13][17]
-
Washing: Wash the cells three times with PBS.[13]
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.[13]
-
Final Wash and Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.[13][18]
-
Confocal Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorescent dye and the nuclear stain.[13]
Data Presentation
Table 1: Properties of Common Azide-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Spectrally Similar Dyes |
| AZDye 488 Azide | ~495 | ~519 | ~71,000 | ~0.92 | Alexa Fluor® 488, FITC, Cy2 |
| AZDye 546 Azide | ~554 | ~570 | ~110,000 | ~0.79 | Alexa Fluor® 546, TRITC |
| Sulfo-Cy3 Azide | ~550 | ~570 | ~150,000 | ~0.08 | TAMRA, Rhodamine Red |
| Sulfo-Cy5 Azide | ~650 | ~670 | ~250,000 | ~0.20 | Alexa Fluor® 647, Allophycocyanin (APC) |
| 5-TAMRA-Azide | ~546 | ~579 | ~92,000 | ~0.34 | Rhodamine B |
Data compiled from various commercial and literature sources.[3][10][12] Values are approximate and can vary with solvent and conjugation state.
Table 2: Summary of a Typical CuAAC Labeling Reaction
| Parameter | Recommended Condition | Notes |
| Reactants | ||
| Alkyne-Peptide Conc. | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Dye-Azide:Peptide Ratio | 1.5:1 to 5:1 (molar) | Excess dye helps drive the reaction to completion.[11] |
| Catalyst System | ||
| CuSO₄ | 1 mM | |
| Sodium Ascorbate | 5 mM | Reducing agent; must be prepared fresh. |
| TBTA (optional) | 1 mM | Ligand that protects copper and improves efficiency. |
| Reaction Conditions | ||
| Solvent | Aqueous Buffer (e.g., PBS) with minimal co-solvent (DMSO/DMF) | Keep organic co-solvent <25% to avoid peptide precipitation. |
| Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 1 - 4 hours | Reaction progress can be monitored by HPLC. |
| Expected Outcome | ||
| Yield | >90% (conversion) | Purification yield will be lower. |
| Purity (post-HPLC) | >95% | Assessed by analytical HPLC.[16] |
Visualizations
Caption: Chemical principle of CuAAC "click chemistry" for peptide labeling.
Caption: Experimental workflow for fluorescent peptide labeling and application.
References
- 1. peptide.com [peptide.com]
- 2. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound [myskinrecipes.com]
- 8. bachem.com [bachem.com]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. perlan.com.pl [perlan.com.pl]
- 17. ibidi.com [ibidi.com]
- 18. biotium.com [biotium.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. It enhances their stability in biological fluids, reduces non-specific protein adsorption, and prolongs circulation time by evading the reticuloendothelial system.[1][2]
Methylamino-PEG3-azide is a heterobifunctional linker that provides a versatile platform for nanoparticle surface modification. It features a methylamino group for covalent attachment to the nanoparticle surface and a terminal azide (B81097) group for subsequent bioconjugation via "click chemistry".[3] The azide group allows for the efficient and specific attachment of targeting ligands, imaging agents, or therapeutic molecules that contain an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6][7] This modular approach enables the precise engineering of multifunctional nanoparticles for a variety of biomedical applications.
These application notes provide detailed protocols for the surface functionalization of gold and magnetic nanoparticles with this compound and subsequent characterization.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle surface functionalization.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₀N₄O₃ | [3][8][9] |
| Molecular Weight | 232.28 g/mol | [3][8] |
| Appearance | Liquid | [3] |
| Purity | >97% | [3] |
| Solubility | Soluble in water and common organic solvents | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [3] |
Experimental Protocols
Part 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a ligand exchange method to functionalize citrate-stabilized AuNPs with this compound. The methylamino group will displace the citrate (B86180) ions on the AuNP surface.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Milli-Q water
Procedure:
-
Activation of AuNPs (Optional, for Amide Coupling): For nanoparticles with carboxyl groups on the surface, activate them by reacting with EDC and NHS to form an amine-reactive NHS ester.
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add this compound to a final concentration of 1 mg/mL.
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.
-
Remove the supernatant containing excess unbound this compound.
-
Resuspend the pellet in PBS.
-
Repeat the washing step two more times.
-
-
Storage: Store the azide-functionalized AuNPs at 4°C.
Part 2: Functionalization of Magnetic Nanoparticles (MNPs)
This protocol outlines the functionalization of amine-modified magnetic nanoparticles with this compound via carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized magnetic nanoparticles (MNPs)
-
This compound with a terminal carboxylic acid group (or modify the methylamino group to a carboxyl group)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the MNPs in MES buffer.
-
Add EDC and NHS to the MNP suspension to activate the carboxyl groups on a modified this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the amine-functionalized MNPs to the activated PEG solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Use a magnetic separator to pellet the functionalized MNPs.
-
Remove the supernatant.
-
Resuspend the MNPs in PBS.
-
Repeat the washing step three times.
-
-
Storage: Store the azide-functionalized MNPs at 4°C.
Part 3: Click Chemistry for Further Bioconjugation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (AuNPs or MNPs)
-
Alkyne-containing molecule (e.g., a targeting peptide, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Milli-Q water or appropriate buffer
Procedure:
-
Prepare Stock Solutions:
-
200 mM THPTA ligand in water.
-
100 mM CuSO₄ in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
10 mM alkyne-containing molecule in a suitable solvent.
-
-
Prepare Catalyst Solution: Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio a few minutes before the reaction.
-
Click Reaction:
-
To the azide-functionalized nanoparticle solution, add the alkyne-containing molecule (use an excess, e.g., 10-50 equivalents).
-
Add the THPTA/CuSO₄ catalyst complex.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes, protected from light.[5][7]
-
-
Purification: Purify the conjugated nanoparticles using centrifugation (for AuNPs) or magnetic separation (for MNPs) to remove excess reagents.
Characterization of Functionalized Nanoparticles
Successful functionalization can be confirmed by various analytical techniques that measure the changes in the physicochemical properties of the nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome After PEGylation | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size due to the PEG layer. | [10] |
| Zeta Potential Measurement | Surface Charge | Reduction in the magnitude of the surface charge towards neutral. | [10][11] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for AuNPs) | A slight red-shift in the peak wavelength. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of characteristic peaks for the azide group (~2100 cm⁻¹). | [12] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Detection of nitrogen from the azide and amine groups. | [13] |
Quantitative Data Summary
The degree of PEGylation can significantly impact the in vivo performance of nanoparticles. The following table summarizes expected quantitative changes upon successful surface functionalization.
| Parameter | Before Functionalization (Example) | After Functionalization (Expected) | Impact | Reference |
| Hydrodynamic Diameter (nm) | 253 | 286 | Increased stability and altered biodistribution. | [10] |
| Zeta Potential (mV) | -30.1 | -18.6 | Reduced non-specific cell interaction. | [10] |
| Protein Adsorption | High | Significantly Reduced (~75% decrease) | Prolonged circulation time. | [1] |
| In Vivo Half-life | Short (e.g., 20 min) | Significantly Longer (e.g., 13 hours) | Enhanced therapeutic efficacy. | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Click Chemistry Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Rationale for Surface Functionalization in Drug Delivery
Caption: Benefits of nanoparticle functionalization.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. irjweb.com [irjweb.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of functionalized magnetic nanoparticles conjugated with feroxamine and their evaluation for pathogen detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methylamino-PEG3-azide
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[1][] This reaction enables the specific and efficient covalent ligation of two molecules: one bearing an azide (B81097) functional group and the other a terminal alkyne.[3][4] The result is a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is typically catalyzed by copper in its +1 oxidation state (Cu(I)), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[4][5][6]
The Role of Methylamino-PEG3-azide
This compound is a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and the development of PROTACs.[7][8] Its structure incorporates three key features:
-
Azide Group (-N₃): This functional group is the reactive handle for the CuAAC reaction, allowing for specific conjugation to alkyne-modified molecules.[9][10]
-
PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and reduces the aggregation of the resulting conjugate, which is particularly beneficial when working with biomolecules.[8][10]
-
Methylamino Group (-NHCH₃): A primary amine that provides a secondary attachment point for further modification, for instance, by reacting with carboxylic acids or activated esters.[8][10][11]
This combination makes this compound an ideal tool for linking molecules, improving the pharmacokinetic properties of biotherapeutics, and constructing complex molecular architectures.[9][12]
Key Reaction Components and Considerations
A successful CuAAC reaction depends on the careful orchestration of several key components:
-
Copper(I) Catalyst: The active catalyst for the cycloaddition. It is often generated from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[5][6]
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain the copper in the required Cu(I) oxidation state and prevent oxidative side reactions.[4][5]
-
Stabilizing Ligand: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are crucial.[6] They stabilize the Cu(I) catalyst against oxidation and disproportionation, accelerate the reaction rate, and protect sensitive biomolecules from damage by reactive oxygen species.[5][13][14] For aqueous reactions, the water-soluble ligand THPTA is highly efficient.[6]
-
Solvent: The reaction is robust and can be performed in a variety of solvents, including water, DMSO, and mixtures like t-BuOH/water, making it highly suitable for bioconjugation.[6][13]
-
Oxygen Exclusion: While ligands and reducing agents offer protection, minimizing oxygen in the reaction is good practice to prevent catalyst oxidation and potential damage to sensitive substrates.[15]
Visualizing the CuAAC Reaction and Workflow
Caption: The CuAAC reaction mechanism.
Caption: A typical experimental workflow for CuAAC.
Quantitative Data Summary
The following table summarizes typical reagent concentrations and conditions for a standard CuAAC bioconjugation reaction. These values may require optimization depending on the specific substrates.
| Parameter | Recommended Range/Value | Purpose |
| Alkyne-Substrate | 1 equivalent (e.g., 10-100 µM for biomolecules) | The molecule to be modified. |
| This compound | 4-50 equivalents (relative to alkyne) | Azide-containing linker; excess drives the reaction to completion.[6] |
| CuSO₄ | 0.1 - 1 mM (Final Concentration) | Source of the copper catalyst.[5] |
| Ligand (THPTA/TBTA) | 5 equivalents (relative to CuSO₄) | Stabilizes Cu(I), accelerates the reaction, and protects the substrate.[5][13] |
| Sodium Ascorbate | 5 - 10 mM (Final Concentration) | Reducing agent to generate and maintain the active Cu(I) catalyst.[5] |
| Solvent System | Aqueous buffer (e.g., PBS, pH 7.4), DMSO, t-BuOH/H₂O | The reaction medium; chosen for substrate solubility. |
| Temperature | Room Temperature (20-25 °C) | Mild conditions preserve the integrity of most biomolecules. |
| Reaction Time | 30 - 120 minutes | Typically rapid; can be monitored by LC-MS or TLC for completion.[6] |
| Additives (Optional) | Aminoguanidine (5 mM) | Scavenges reactive carbonyl byproducts from ascorbate oxidation, protecting proteins.[13][16] |
Experimental Protocols
This protocol provides a general method for conjugating an alkyne-modified molecule (e.g., a protein or oligonucleotide) with this compound.
Protocol 1: General CuAAC Bioconjugation
1. Materials and Reagents:
-
This compound
-
Alkyne-modified substrate (e.g., protein, peptide, oligonucleotide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
(+)-Sodium L-ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water or appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Purification supplies (e.g., spin columns, dialysis tubing, or HPLC system)
2. Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the required amount in DMSO or water.
-
Alkyne-Substrate: Dissolve in an appropriate aqueous buffer to the desired concentration (e.g., 1 mg/mL or a specific molar concentration).
-
CuSO₄ (100 mM): Dissolve in nuclease-free water. Store in aliquots at -20°C.
-
THPTA (200 mM): Dissolve in nuclease-free water. Store in aliquots at -20°C.[6]
-
Sodium Ascorbate (100 mM): Dissolve in nuclease-free water. This solution must be prepared fresh immediately before use as ascorbate oxidizes readily in solution.[15]
3. Reaction Procedure:
The order of addition is critical to ensure catalyst stability and protect sensitive biomolecules.[17]
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[5] Let this mixture stand for 1-2 minutes to allow the copper-ligand complex to form.[6]
-
Combine Substrates: In a separate reaction tube, combine the alkyne-substrate and the this compound stock solution. Add buffer to reach the desired final reaction volume (minus the volume of catalyst and ascorbate to be added).
-
Example for a 500 µL final volume: Combine 437.5 µL of your alkyne-biomolecule solution with 5 µL of 10 mM this compound (final azide concentration: 100 µM).[13]
-
-
Add Catalyst: Add the prepared CuSO₄/THPTA premix to the substrate mixture. Mix gently by pipetting.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Example: Add 25 µL of 100 mM sodium ascorbate for a final concentration of 5 mM.[5]
-
-
Incubate: Cap the tube to minimize oxygen exposure.[13] Incubate the reaction at room temperature for 30-60 minutes, protecting it from direct light.[6][15]
4. Product Purification:
The choice of purification method depends on the nature of the conjugate.
-
For Proteins/Large Biomolecules: Use size exclusion chromatography (SEC) or dialysis to remove excess reagents (copper, ligand, azide).
-
For Oligonucleotides: Use ethanol precipitation or a dedicated oligo purification spin column to remove small molecules.[15]
-
For Small Molecules: Purification can be achieved via standard techniques like silica (B1680970) gel chromatography.
5. Analysis and Characterization:
Confirm the successful conjugation using appropriate analytical techniques:
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the mass increase corresponding to the addition of the this compound moiety.
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight indicates successful conjugation.
-
HPLC: To assess the purity of the final product.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. medkoo.com [medkoo.com]
- 9. Methylamino-PEG-azide | AxisPharm [axispharm.com]
- 10. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Methylamino-PEG3-azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique ideal for bioconjugation, drug delivery, and molecular imaging due to its high efficiency, selectivity, and biocompatibility.[][2][3]
Introduction to SPAAC
Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[][2] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2][4] This makes SPAAC particularly well-suited for applications in living systems and with sensitive biomolecules.[3][4][5] this compound is a versatile linker molecule that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, an azide group for SPAAC, and a methylamino group for further functionalization.[6][7]
Applications in Research and Drug Development
The biocompatibility and efficiency of SPAAC have led to its widespread adoption in various fields:
-
Bioconjugation: SPAAC is extensively used for labeling proteins, nucleic acids, lipids, and other biomolecules without disrupting their function.[] This enables precise tracking and visualization in live cells and tissues.[]
-
Drug Development and Delivery: This reaction is beneficial for synthesizing targeted therapies and drug delivery systems.[][4] For instance, drug carriers modified with a strained alkyne can be targeted to tumor cells metabolically engineered to express azide groups.[4] this compound is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8]
-
Molecular Imaging: SPAAC facilitates the creation of novel imaging probes for real-time tracking of molecules within living organisms, aiding in the study of drug-target interactions.[4]
-
Radiopharmaceuticals: The copper-free nature of SPAAC is advantageous for the preparation of radiolabeled compounds, avoiding competition between a potential copper catalyst and radiometals.[9]
Key Reaction Parameters and Optimization
Several factors influence the rate and efficiency of SPAAC reactions:
-
Choice of Cyclooctyne: The structure of the cyclooctyne significantly impacts the reaction rate. More strained cyclooctynes, such as bicyclononynes (BCN), often exhibit faster kinetics than dibenzocyclooctynes (DBCO).[10]
-
Reaction Conditions:
-
pH: A slightly alkaline pH (7.5-8.5) can increase the reaction rate.[11]
-
Buffer: The choice of buffer can affect kinetics, with HEPES buffer sometimes leading to higher rates compared to PBS.[11][12]
-
Temperature: While many SPAAC reactions proceed efficiently at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[10][11]
-
-
Solvent: SPAAC reactions are compatible with aqueous buffers, and the inclusion of a PEG linker, such as in this compound, improves aqueous solubility.[7][13] For less soluble reactants, a final concentration of up to 20% DMSO can be used.[14]
Quantitative Data Summary
The following table summarizes representative second-order rate constants for SPAAC reactions involving various cyclooctynes and azides to provide a baseline for expected reaction kinetics.
| Strained Alkyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Buffer/Solvent |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 | 25 / 37 | HEPES (pH 7) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | 25 / 37 | PBS (pH 7) |
| DBCO-Trastuzumab | Azido-PEG compound | 0.18 - 0.37 | Not Specified | Not Specified |
| DIBAC-650 | Azide-labeled chondrocytes | 1.2 x 10⁻³ | Not Specified | In vivo |
Note: Reaction rates are highly dependent on the specific reactants and conditions. This table provides illustrative data from various sources.[12][15]
Experimental Protocols
General Protocol for SPAAC using this compound
This protocol describes a general method for conjugating this compound to a strained alkyne-functionalized molecule (e.g., a protein modified with a DBCO-NHS ester).
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, HEPES, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.4-8.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer. The concentration will depend on the specific application.
-
Ensure the DBCO-functionalized molecule is at a known concentration in an amine-free buffer.[2]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the DBCO-functionalized molecule with a molar excess of the this compound solution. A 2 to 4-fold molar excess of the azide is a good starting point.[14]
-
The final concentration of organic solvent (e.g., DMSO) should be kept below 20% to avoid denaturation of proteins.[14]
-
-
Incubation:
-
Purification:
-
Remove unreacted this compound and byproducts using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis is effective.[2]
-
-
Characterization:
-
Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation. The consumption of DBCO can be monitored by the decrease in absorbance at approximately 310 nm.[14]
-
Troubleshooting Common Issues in SPAAC Reactions
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal reaction conditions (pH, buffer, temperature). | Screen a range of pH values (e.g., 6.5-8.5) and consider different buffers.[10] Increase the temperature (e.g., to 37°C).[10][11] |
| Low reagent concentration. | Increase the concentration of the limiting reagent.[10] | |
| Steric hindrance. | If possible, redesign reagents to minimize steric clash. Consider a cyclooctyne with a smaller profile or a longer PEG spacer.[11] | |
| Low Yield | Inefficient reaction kinetics. | Optimize buffer and pH.[11] Increase reaction time and/or temperature.[11] |
| Degradation of reactants. | Ensure proper storage of reagents (typically at -20°C or -80°C, protected from light and moisture).[11] Prepare fresh solutions before each experiment.[11] | |
| Side Product Formation | Instability of a highly reactive cyclooctyne. | Ensure the purity of starting materials and consider the stability of the cyclooctyne under your experimental conditions.[10] |
Visualizations
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A typical experimental workflow for SPAAC-mediated bioconjugation.
References
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 1355197-57-7 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three essential components: a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][3]
Solid-Phase Synthesis of PROTACs
Solid-phase synthesis (SPS) presents a streamlined and efficient method for the production of PROTACs, offering several advantages over traditional solution-phase synthesis.[1][4] Key benefits include:
-
Simplified Purification: Intermediates are bound to a solid support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[1][5]
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, which can be easily washed away.[1][5]
-
Amenability to Automation: The repetitive nature of the washing and coupling steps makes solid-phase synthesis well-suited for automated and parallel synthesis, enabling the rapid generation of PROTAC libraries.[4]
The general strategy for solid-phase PROTAC synthesis involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand.[1] The final PROTAC is then cleaved from the resin and purified.[1]
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC construction.[6][7] Their popularity stems from several advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can enhance cell permeability and oral absorption.[2][3][6]
-
Tunable Length: The length of the PEG linker can be easily modified, which is a critical parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2][6]
-
Biocompatibility: PEG linkers generally exhibit good biocompatibility.[3]
-
Versatile Chemistry: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTACs.[6]
While PEG linkers offer many benefits, it is important to note that they may have reduced metabolic stability in vivo compared to alkyl-based linkers.[3]
PROTAC Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a PROTAC and the general workflow for its solid-phase synthesis.
References
Application Note and Protocol: Preparation of Methylamino-PEG3-azide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Methylamino-PEG3-azide. Adherence to these guidelines is crucial for ensuring the integrity and stability of the compound for downstream applications in bioconjugation, click chemistry, and proteomics research.
Introduction
This compound is a hydrophilic, heterobifunctional linker molecule widely used in biomedical research and drug development.[1][2][3][4][5] It features a methylamine (B109427) group at one end and an azide (B81097) group at the other, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The methylamine group can react with carboxylic acids and carbonyls, while the azide group allows for covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][2][3][4] The PEG linker enhances the solubility of the molecule in aqueous solutions.[1][2][3][4] Proper preparation of stock solutions is the first critical step for successful and reproducible experimental outcomes.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Weight | 232.28 g/mol | [6][7] |
| Chemical Formula | C₉H₂₀N₄O₃ | [2][6][7] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥95% or ≥98% | [7][8] |
| Recommended Solvents | Water, DMSO, DMF, DCM | [3] |
| Recommended Storage | Long-term: -20°C; Short-term (days to weeks): 0 - 4°C, dry and dark. | [2][3][8] |
Safety Precautions and Handling
While this compound is shipped under ambient temperatures as a non-hazardous chemical, it contains an azide functional group.[2] Azide compounds are potentially toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid Incompatible Materials: Do not mix with acids, as this can lead to the formation of toxic hydrazoic acid gas.[9] Avoid contact with heavy metals, as some metal azides are explosive.[9]
-
Work Area: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste containing azides as hazardous waste according to your institution's guidelines. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[10]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications. Calculations can be adjusted as needed for different desired concentrations.
4.1. Materials
-
This compound (liquid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
4.2. Calculations
-
Determine the mass required for a specific volume. Since this compound is a liquid, it is often more practical to work with volume based on its density, if provided by the supplier, or to use the entire contents of a pre-weighed vial. If working from a larger stock, accurately pipetting small volumes of the viscous liquid may be challenging. For this example, we will assume the use of a pre-weighed vial containing a known mass (e.g., 10 mg).
-
Calculate the volume of solvent needed.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 10 mg of this compound:
-
Mass = 0.010 g
-
Molecular Weight = 232.28 g/mol
-
Desired Molarity = 10 mM = 0.010 mol/L
-
Volume (L) = 0.010 g / (232.28 g/mol * 0.010 mol/L) = 0.004305 L
-
Volume (µL) = 4305 µL
-
-
4.3. Step-by-Step Procedure
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Carefully add the calculated volume (e.g., 4305 µL) of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Cap the vial securely and vortex thoroughly until the liquid is completely dissolved and the solution is homogeneous.
-
Aliquoting: For ease of use and to prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.
-
Storage: Store the aliquots at -20°C for long-term storage.[2][3][8] For short-term use, solutions may be kept at 4°C for a few days.[2] Ensure vials are tightly sealed to prevent moisture contamination.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. This compound | 1355197-57-7 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. Methylamino-PEG-azide | AxisPharm [axispharm.com]
- 6. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Methylamino-PEG3-azide_1355197-57-7_新研博美 [xinyanbm.com]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
reaction conditions for amide bond formation with Methylamino-PEG3-azide
Application Notes: Amide Bond Formation with Methylamino-PEG3-azide
Introduction
This compound is a heterobifunctional linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a methylamine (B109427) group for amide bond formation with carboxylic acids, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal azide (B81097) group for subsequent "click chemistry" reactions.[2][4] This application note provides detailed protocols and reaction conditions for the efficient coupling of this compound with carboxylic acids to form stable amide bonds.
Mechanism of Action
The formation of an amide bond between a carboxylic acid and the primary amine of this compound is not a spontaneous reaction. It requires the activation of the carboxylic acid to a more electrophilic species that can then readily react with the amine.[5] The most common strategy involves the use of coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU).
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed. To increase efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which then reacts with the amine of this compound to form a stable amide bond, releasing NHS.[6]
-
HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with a carboxylic acid to form an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[5][7] This active ester is less susceptible to racemization and reacts efficiently with primary amines in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to form the amide bond.[8][9]
Key Reaction Parameters
Successful amide bond formation is dependent on several factors, including the choice of coupling reagent, solvent, pH, and reaction time.
| Parameter | Recommended Conditions | Notes |
| Coupling Reagents | EDC/NHS (or Sulfo-NHS), HATU, DCC[10][11] | HATU is often faster and leads to less epimerization.[7] EDC/NHS is a common and cost-effective choice. |
| Solvents | Anhydrous DMF, DMSO, DCM, THF[10][11][12] | The choice of solvent depends on the solubility of the substrates. DMF and DMSO are good choices for dissolving a wide range of molecules.[13] |
| pH | EDC/NHS activation: 4.5-7.2; Amine coupling: 7.0-8.5[13][14] | Maintaining the correct pH is crucial for efficient coupling and to minimize side reactions.[15] |
| Temperature | Room Temperature (20-25°C)[11][16] | The reaction is typically carried out at room temperature. |
| Reaction Time | Activation (EDC/NHS): 15-60 min; Coupling: 2-24 hours[10][16] | Reaction progress should be monitored by an appropriate analytical method such as LC-MS or TLC.[10][11] |
| Molar Ratios | Carboxylic Acid:Amine:Coupling Reagent:Base | See specific protocols below. Generally, a slight excess of the coupling reagent is used. |
Experimental Protocols
Protocol 1: Two-Step Amide Coupling using EDC/NHS
This protocol is adapted for coupling a generic carboxylic acid to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[13]
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)[13]
-
Quenching solution (e.g., hydroxylamine (B1172632) or an amine-containing buffer like Tris)[13][16]
Procedure:
-
Equilibrate all reagents to room temperature before use.[13]
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.[6][13]
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.[15]
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[15][16]
-
In a separate vial, dissolve this compound (1.0 equivalent) in Coupling Buffer.
-
Add the activated carboxylic acid solution to the this compound solution.[15]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.[15]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[15]
-
Once the reaction is complete, quench any remaining active esters by adding a quenching solution.[13][16]
-
Purify the final conjugate using an appropriate method, such as column chromatography or preparative HPLC.[10][11]
Protocol 2: One-Pot Amide Coupling using HATU
This protocol is suitable for small-scale, rapid amide bond formation.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF[9]
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.[9]
-
Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.[17]
-
Stir the mixture for a few minutes at room temperature.
-
Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.[17]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS or TLC.[8]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove the coupling byproducts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for a PROTAC molecule.
Caption: EDC/NHS amide coupling mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1355197-57-7 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Quantitative Analysis of Methylamino-PEG3-azide Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of conjugating Methylamino-PEG3-azide to proteins or peptides. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The methylamine (B109427) group allows for covalent attachment to available carboxyl groups on a biomolecule, while the terminal azide (B81097) enables subsequent modification via "click chemistry."
Principle of Conjugation
The primary method for conjugating this compound to a protein or peptide is through the formation of a stable amide bond with a carboxylic acid group (e.g., the C-terminus or the side chains of aspartic and glutamic acid residues). This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.
The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC activates the carboxyl group on the target biomolecule to form a highly reactive O-acylisourea intermediate.
-
Amine Coupling: The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond. The addition of NHS creates a more stable amine-reactive NHS ester intermediate, which improves the reaction's efficiency.[1]
Quantitative Data Summary
The following tables provide representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific biomolecule and reaction conditions used.
Table 1: Reaction Parameters
| Parameter | Value | Notes |
| Peptide Concentration | 1-5 mg/mL | Dependent on the solubility of the peptide. |
| Molar Ratio (Peptide:EDC:NHS) | 1:2:5 | A common starting point for optimization. |
| Molar Ratio (Peptide:this compound) | 1:20 | A molar excess of the PEG linker helps to ensure the reaction goes to completion.[1] |
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer. |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature.[1] |
Table 2: Expected Results
| Parameter | Value | Method of Analysis |
| Expected Mass Shift | +215.28 Da | Mass Spectrometry (MS) |
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale.[1] |
| Post-Purification Purity | >95% | Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] |
Experimental Protocols
Conjugation of this compound to a Peptide
This protocol details the conjugation of this compound to a peptide with an available carboxylic acid.
Materials:
-
Peptide with at least one carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 1X PBS, pH 7.2
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
0.1% Trifluoroacetic acid (TFA) in Water (RP-HPLC Mobile Phase A)
-
0.1% TFA in Acetonitrile (RP-HPLC Mobile Phase B)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.[1]
-
Activation of Carboxyl Groups: Add EDC and NHS to the dissolved peptide solution. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[1]
-
Conjugation: Immediately after adding the activation reagents, add a 20-fold molar excess of this compound to the activated peptide solution.
-
Reaction Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Purification by Reversed-Phase HPLC (RP-HPLC)
Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts.
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture to a pH of 2-3 with TFA.
-
Injection: Inject the acidified mixture onto a C18 stationary phase column.[1]
-
Elution: Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted peptide.[1]
-
Fraction Collection: Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
Characterization and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final product and quantify the conjugation efficiency.
-
Procedure: Analyze the purified product using an analytical RP-HPLC method similar to the one used for purification. A successful conjugation will result in a new peak with a different retention time compared to the starting peptide.
-
Quantification: The conjugation efficiency can be estimated by comparing the peak area of the conjugated product to the total peak area of all peptide-related species.
Mass Spectrometry (MS):
-
Purpose: To confirm the successful conjugation and determine the exact mass of the product.
-
Procedure: Analyze the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Confirmation: A successful conjugation will show an increase in the molecular weight corresponding to the mass of the this compound linker (232.28 g/mol ) minus the mass of water (18.02 g/mol ), resulting in a net mass shift of +214.26 Da.
Diagrams and Workflows
Chemical Reaction Pathway
Caption: Chemical reaction for conjugating this compound to a carboxyl group.
Experimental Workflow
Caption: Experimental workflow for conjugation, purification, and analysis.
PROTAC Signaling Pathway
References
Application Notes: Methylamino-PEG3-azide for Targeted Proteomics
Harnessing Bifunctional Linkers for Precise Protein Degradation and Analysis
Introduction
Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach often utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. Methylamino-PEG3-azide is a versatile bifunctional linker that plays a key role in the synthesis of PROTACs and other chemical probes for targeted proteomics.[2][3]
The structure of this compound features a methylamine (B109427) group and an azide (B81097) group separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The methylamine group provides a reactive handle for conjugation to a protein of interest (POI) or a ligand that binds to the POI, typically through reaction with carboxylic acids or carbonyls.[3] The azide group enables covalent linkage to a second molecule, such as an E3 ligase ligand or a reporter tag, via highly efficient and specific "click chemistry" reactions.[2] The two primary forms of click chemistry utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The hydrophilic PEG3 linker enhances the solubility and can influence the conformational flexibility of the resulting conjugate, which is crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[5]
Application in PROTAC-based Targeted Protein Degradation
This compound is an ideal building block for constructing PROTACs. In a typical workflow, a ligand that binds to the target protein is first functionalized with this compound. The resulting azide-containing intermediate is then "clicked" to an alkyne-modified E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand). This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation potency and selectivity.
The ultimate goal of a PROTAC is to induce the degradation of a specific protein. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[6] These parameters are determined experimentally, often using techniques like Western blotting or quantitative mass spectrometry.
Quantitative Data Presentation
The following table presents representative data for a generic PROTAC utilizing a PEG-based linker to degrade a target protein of interest (POI) in a cellular context. This data is illustrative of the quantitative results that can be obtained in targeted proteomics studies.
| PROTAC Component | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| POI Ligand-PEG3-E3 Ligase Ligand | POI-X | Cancer Cell Line A | Western Blot | 45 | >90 | Adapted from[7] |
| POI Ligand-PEG3-E3 Ligase Ligand | POI-X | Cancer Cell Line A | Quantitative MS | 52 | 88 | Adapted from[7] |
| POI Ligand-PEG3-E3 Ligase Ligand | POI-Y | Cancer Cell Line B | HiBiT Assay | 38 | >95 | Adapted from[8] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Methylamino-PEG3-azide Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule featuring a methylamine (B109427) group and an azide (B81097) group separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5]
-
The methylamine group is reactive towards carboxylic acids, activated esters (like NHS esters), and carbonyls (aldehydes and ketones), forming stable amide or imine bonds.[2][4]
-
The azide group is used in "click chemistry," specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to react with alkyne-containing molecules, forming a stable triazole linkage.[3][6]
-
The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[2][4]
This linker is commonly used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[6]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the reactivity of the linker. It should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Before use, it is recommended to equilibrate the vial to room temperature to prevent moisture condensation. Prepare solutions fresh before each experiment to avoid degradation.[7]
Q3: What are the most common side reactions to be aware of?
The two primary functional groups can be prone to specific side reactions:
-
Methylamine Group: When reacting the methylamine with an activated carboxylic acid, a potential side reaction is the acylation of any hydroxyl groups present in your molecule, which can lead to ester formation. This is more likely at higher pH and with a large excess of the acylating agent.[8]
-
Azide Group: The azide group can be reduced to a primary amine in the presence of reducing agents like DTT or TCEP.[9] During CuAAC reactions, a common side reaction is the homocoupling of the alkyne partner (Glaser coupling), especially if the Cu(I) catalyst is not sufficiently protected from oxidation.[1]
Troubleshooting Guide for Low or No Product Yield
Low or no yield is a common issue in conjugation reactions. The following sections provide a systematic approach to troubleshooting reactions involving either the methylamine or the azide functionality of this compound.
Part 1: Troubleshooting Amide Bond Formation (Methylamine Reaction)
Problem: Low or no yield when reacting the methylamine group with a carboxylic acid (often activated with EDC/NHS).
| Potential Cause | Recommended Solution |
| Suboptimal pH | Maintain a reaction pH between 7.2 and 8.0 for efficient amide bond formation. At lower pH, the amine is protonated and less nucleophilic. At pH above 8.5, the risk of side reactions with other functional groups (like hydroxyls) increases.[8] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris, will compete with the methylamine for reaction with the activated carboxylic acid. Use a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer.[8] |
| Hydrolysis of Activated Ester | Prepare the EDC/NHS activated carboxylic acid solution immediately before adding it to the this compound. Ensure all solvents are anhydrous, as moisture will lead to the hydrolysis of the activated ester.[8] |
| Inefficient Carboxylic Acid Activation | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this activation step first before adding the this compound and adjusting the pH for the conjugation reaction.[8] |
| Reagent Quality and Stoichiometry | Use high-purity, fresh reagents. A slight molar excess (1.1 to 1.5 equivalents) of the activated carboxylic acid over the this compound can improve yields, but a large excess may lead to side reactions.[8] |
| Steric Hindrance | If the molecule you are conjugating is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature slightly, but monitor for the formation of side products.[8] |
Part 2: Troubleshooting Click Chemistry (Azide Reaction)
Problem: Low or no yield in a CuAAC or SPAAC reaction.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II). Degas all solvents and solutions thoroughly. Add a fresh solution of a reducing agent like sodium ascorbate (B8700270) to the reaction mixture.[1][10] |
| Inhibitors in the Reaction Mixture (CuAAC) | Certain functional groups, such as thiols, or chelating agents in your sample can bind to the copper catalyst. If possible, remove these before the reaction. Using a stabilizing ligand like THPTA can also help protect the copper catalyst.[1][10] |
| Poor Reagent Quality | Verify the purity and integrity of your this compound and the alkyne-containing molecule using analytical methods like mass spectrometry or NMR.[10] |
| Suboptimal Reaction Conditions (SPAAC) | For copper-free click chemistry, the reaction kinetics can be sensitive to the buffer and pH. HEPES buffer can lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate.[7][11] |
| Low Reactant Concentrations | Click chemistry reactions are generally more efficient at higher concentrations. If solubility allows, increase the concentration of your reactants.[7] |
| Steric Hindrance | If the alkyne or azide group is sterically hindered, consider increasing the reaction time and/or temperature. For SPAAC, incubating at room temperature or 37°C can significantly increase the reaction rate.[7] |
Experimental Protocols
Protocol 1: Amide Coupling of a Carboxylic Acid to this compound
This protocol describes the activation of a carboxylic acid with EDC and Sulfo-NHS, followed by conjugation to the methylamine group of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated carboxylic acid.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction between an alkyne-containing molecule and this compound.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (recommended)
-
Degassed solvent (e.g., a mixture of DMSO and water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the degassed solvent.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions.
-
Add the copper/ligand premix to the solution of your azide and alkyne and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C if the biomolecules are unstable.
-
-
Purification:
-
Remove the unreacted reagents and copper catalyst using a desalting column, dialysis, or reverse-phase HPLC.
-
Visualizations
Caption: Workflow for amide bond formation with this compound.
Caption: General workflow for a CuAAC click chemistry reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 3. This compound | 1355197-57-7 [chemicalbook.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Synthesis with Methylamino-PEG3-azide Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis and application of PROTACs utilizing a Methylamino-PEG3-azide linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] It consists of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2][3]
The this compound linker serves several critical functions:
-
Spacing: The Polyethylene Glycol (PEG) portion of the linker provides a flexible chain of a defined length (in this case, 3 PEG units) to spatially orient the target protein and the E3 ligase. This orientation is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][4]
-
Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can have poor physicochemical properties.[5][6]
-
Functional Handles for Synthesis:
-
The methylamino group provides a primary amine for conjugation, typically through an amide bond formation with a carboxylic acid on either the warhead or the E3 ligase ligand.
-
The azide (B81097) group is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][7][8] This allows for the efficient and specific ligation of the other binding partner (warhead or E3 ligase ligand) that has been functionalized with an alkyne.
-
Q2: How does the PEG3 linker length impact PROTAC activity?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[9][10]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][4]
-
Too long: A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][4] It can also lead to an unstable ternary complex with excessive flexibility.[1]
Systematic studies have shown that varying the PEG linker length can have a significant impact on the degradation efficiency (DC50 and Dmax values) of the resulting PROTAC.[1][11] While a PEG3 linker provides a specific length, it is often necessary to synthesize and test a series of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal linker for a given system.[11]
Q3: What are the advantages of using an azide functional group for PROTAC synthesis?
The use of an azide group, in conjunction with an alkyne-functionalized binding partner, allows for the use of "click chemistry" for the final ligation step.[3] This approach offers several advantages:
-
High Efficiency and Yield: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known for its high yields and reliability.[2][]
-
Orthogonality: The reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups present in the complex PROTAC molecule.[7]
-
Modular Synthesis: It facilitates a modular and convergent synthetic strategy. The warhead and E3 ligase ligand can be synthesized and functionalized separately before being "clicked" together at a late stage. This is particularly useful for creating libraries of PROTACs with different linker lengths or attachment points for optimization purposes.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and evaluation of PROTACs using a this compound linker.
Issue 1: Low yield during PROTAC synthesis.
| Possible Cause | Troubleshooting Strategy |
| Inefficient Amide Coupling | - Ensure the carboxylic acid on your warhead or E3 ligase ligand is properly activated (e.g., using HATU, HOBt/EDC).- Use an appropriate base (e.g., DIPEA) to neutralize any acid and facilitate the reaction.- Optimize reaction conditions such as solvent, temperature, and reaction time. |
| Poor "Click" Reaction (CuAAC) Efficiency | - Use a reliable source of Copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).- Ensure all reagents are pure and solvents are degassed to prevent oxidation of the Cu(I) catalyst.- Consider using a copper-stabilizing ligand to improve catalyst performance and prevent side reactions.[13] |
| Side Reactions of the Azide Group | - The azide group is generally stable, but can be reduced under certain conditions (e.g., with strong reducing agents). Ensure compatibility with other synthetic steps. |
| Purification Challenges | - PROTACs, especially those with PEG linkers, can be challenging to purify due to their polarity.[14]- Reverse-phase HPLC is often the preferred method for final purification.[7][15]- Optimize the column, gradient, and mobile phase to achieve good separation. |
Issue 2: The synthesized PROTAC does not induce degradation of the target protein.
| Possible Cause | Troubleshooting Strategy |
| Poor Cell Permeability | - Although PEG linkers can improve solubility, the overall physicochemical properties of the PROTAC may still hinder cell entry.[16][17]- Consider modifying the linker or the ligands to improve lipophilicity or introduce features that enhance cell uptake.[16] |
| Inefficient Ternary Complex Formation | - The PEG3 linker length may not be optimal for your specific target and E3 ligase pair.[1][4]- Synthesize and test a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG5, etc.).[11]- The attachment points of the linker on the warhead and E3 ligase ligand are also critical.[18] Consider synthesizing isomers with different attachment points. |
| Incorrect Ternary Complex Geometry | - Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination to occur.[16][19]- This often requires a redesign of the linker length or composition.[16] |
| Low E3 Ligase Expression | - The chosen E3 ligase may not be sufficiently expressed in the cell line being used.[20]- Confirm the expression level of the E3 ligase by Western blot or proteomics. |
| PROTAC Instability | - The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.[16]- Assess the stability of your PROTAC in media and cell lysate over time using LC-MS. |
Issue 3: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[16] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[16][19]
| Mitigation Strategy | Description |
| Perform a Wide Dose-Response Curve | Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[16] |
| Test at Lower Concentrations | The maximal degradation effect is often observed in the nanomolar to low micromolar range.[16] |
| Enhance Ternary Complex Cooperativity | PROTACs that promote positive cooperativity in ternary complex formation are less prone to the hook effect. This is an intrinsic property of the PROTAC design that can be influenced by linker length and composition.[16] |
Quantitative Data Summary
Systematic variation of the PEG linker length is a crucial optimization step. The optimal length is highly dependent on the specific target protein and E3 ligase. Below is a representative table summarizing the impact of PEG linker length on the degradation of BRD4 by thalidomide-based PROTACs, illustrating the importance of this parameter.
| PROTAC Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG2 | >1000 | <20 | [11] |
| PEG3 | ~500 | ~60 | [11] |
| PEG4 | ~100 | >80 | [11] |
| PEG5 | ~20 | >90 | [11] |
| PEG6 | ~50 | ~85 | [11] |
Note: The data presented here is a qualitative guide based on compiled information for BRD4 degradation and may not be directly applicable to all target proteins.[11] It serves to illustrate the general trend and the importance of linker length optimization.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using a this compound Linker
This protocol describes a two-step synthesis involving an initial amide coupling followed by a copper-catalyzed "click" reaction.
Step 1: Amide Coupling of Linker to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase-linker-azide intermediate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized warhead (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).
-
Add a freshly prepared solution of copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[15]
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[20]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[7]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. syngeneintl.com [syngeneintl.com]
- 18. precisepeg.com [precisepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
common side reactions in Methylamino-PEG3-azide bioconjugation and how to avoid them
Welcome to the technical support center for Methylamino-PEG3-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in bioconjugation?
This compound is a heterobifunctional linker molecule featuring a methylamine (B109427) group (-NHCH₃) and an azide (B81097) group (-N₃) separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for a two-step, sequential conjugation strategy. The methylamine group is typically reacted with molecules containing carboxylic acids or activated esters (such as NHS esters) to form stable amide bonds.[2][4] The azide group serves as a handle for "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the highly efficient and specific attachment of molecules containing alkyne or strained alkyne groups.[2][3][5] The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate.[1][2]
Q2: What is the general workflow for a sequential bioconjugation using this compound?
A typical workflow involves two main stages:
-
Amine-Reactive Conjugation: The methylamine end of the linker is reacted with a biomolecule containing an activated carboxyl group (e.g., an NHS ester). This step is sensitive to pH and the presence of other primary amines.
-
Azide-Reactive "Click" Chemistry: Following the first conjugation and purification, the azide end of the now-linked PEG molecule is reacted with a second molecule containing an alkyne or a strained cyclooctyne (B158145) group.
This sequential approach allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This section addresses specific issues that may arise during the two main stages of conjugation with this compound.
Part 1: Troubleshooting the Methylamine Conjugation (e.g., EDC/NHS Coupling)
Issue 1: Low Yield of the Amine-Coupled Product
-
Possible Cause A: Hydrolysis of the Activated Ester (e.g., NHS ester). NHS esters are susceptible to hydrolysis in aqueous solutions, which reverts the activated carboxyl group back to a carboxylic acid, rendering it unreactive towards the methylamine.
-
Solution:
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use.[4]
-
Ensure all solvents are anhydrous, especially if performing the reaction in organic solvents.
-
Perform the activation step at a slightly acidic pH (4.5-6.0) to optimize the formation of the NHS ester and minimize hydrolysis.[4]
-
-
-
Possible Cause B: Inefficient Activation of Carboxylic Acid. The initial activation of the carboxylic acid with EDC may be incomplete.
-
Solution:
-
Use a molar excess of EDC and NHS (typically 1.5 to 5-fold) over the carboxylic acid-containing molecule to drive the activation reaction.
-
Ensure the activation buffer is free of carboxyl and primary amine groups. MES buffer is a common choice.[6]
-
-
-
Possible Cause C: Competing Reactions with Buffers. Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with the activated ester.
-
Solution:
-
Use non-amine containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step.[4]
-
-
-
Possible Cause D: Suboptimal pH for Coupling. The nucleophilicity of the methylamine group is pH-dependent.
-
Solution:
-
After the initial activation at a lower pH, the coupling reaction with the methylamine should be performed at a pH of 7.2 to 8.5 to ensure the amine is sufficiently deprotonated and reactive.[4]
-
-
Issue 2: Formation of N-acylurea Byproduct
-
Possible Cause: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct if it does not react efficiently with the amine.[4]
-
Solution:
-
The addition of NHS or Sulfo-NHS is crucial as it converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, which is less prone to this side reaction.[6]
-
-
Part 2: Troubleshooting the Azide "Click" Chemistry Reaction (CuAAC and SPAAC)
Issue 3: Low Yield in the "Click" Reaction Step
-
Possible Cause A (CuAAC & SPAAC): Reduction of the Azide Group. The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This is a common issue if such reagents are used in a prior step (e.g., to reduce disulfide bonds in a protein) and not completely removed.
-
Solution:
-
Thoroughly remove any reducing agents before initiating the click chemistry step. Desalting columns are effective for this purpose.
-
-
-
Possible Cause B (CuAAC): Oxidation of Amino Acid Residues. The copper(I) catalyst used in CuAAC can, in the presence of the reducing agent sodium ascorbate, generate reactive oxygen species that may lead to the oxidation of sensitive amino acid residues like histidine and arginine.[7]
-
Solution:
-
Use a copper-chelating ligand such as THPTA or TBTA to stabilize the copper(I) catalyst and minimize oxidative side reactions.[8] These ligands can also enhance the reaction rate.
-
-
-
Possible Cause C (SPAAC): Steric Hindrance. Bulky molecules near the azide or the cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Solution:
-
Consider using a PEG linker with a longer spacer to increase the distance between the biomolecule and the reactive group.
-
-
-
Possible Cause D (SPAAC): Instability of the Cyclooctyne. Some strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.
-
Solution:
-
Store cyclooctyne reagents according to the manufacturer's instructions.
-
Avoid harsh acidic conditions during the reaction and workup steps.
-
-
Data Presentation
Table 1: General Comparison of Bioconjugation Chemistries
| Feature | EDC/NHS Coupling (for Methylamine) | CuAAC (for Azide) | SPAAC (for Azide) |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 4.0-12.0 | Physiological (7.4) |
| Typical Yield | Variable (50-90%) | High (>90%)[9] | High (>90%) |
| Common Side Reactions | NHS-ester hydrolysis, N-acylurea formation | Oxidation of amino acids | Minimal |
| Need for Catalyst | No | Yes (Copper(I)) | No |
| Biocompatibility | Good | Lower (due to copper toxicity) | High |
Experimental Protocols
Protocol 1: Sequential Conjugation of a Carboxyl-Containing Molecule (Molecule A) and an Alkyne-Containing Molecule (Molecule B) using this compound
Stage 1: Conjugation to the Methylamine Group
-
Activation of Molecule A:
-
Dissolve Molecule A (containing a carboxylic acid) in MES buffer (0.1 M, pH 5.5).
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.
-
Incubate for 15 minutes at room temperature.
-
-
Coupling to this compound:
-
Dissolve this compound in PBS (0.1 M, pH 7.4).
-
Add the activated Molecule A solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubate for 5 minutes.
-
Purify the product (Molecule A-PEG3-azide) using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Stage 2: Conjugation to the Azide Group (CuAAC Example)
-
Prepare Click Chemistry Reagents:
-
Prepare a stock solution of Molecule B (containing a terminal alkyne).
-
Prepare a stock solution of copper(II) sulfate (B86663).
-
Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Click Reaction:
-
In a suitable buffer (e.g., PBS, pH 7.4), combine the purified Molecule A-PEG3-azide and a 1.5 to 2-fold molar excess of Molecule B.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate (Molecule A-PEG3-Molecule B) using an appropriate method such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove the copper catalyst, excess reagents, and any side products.[]
-
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Troubleshooting logic for low yield in bioconjugation reactions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 3. This compound | 1355197-57-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Click Chemistry Efficiency with Methylamino-PEG3-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methylamino-PEG3-azide in their click chemistry applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes for efficient and successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups: a terminal azide (B81097) group (-N₃) and a methylamino group (-NHCH₃), separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1]
-
The azide group is used in "click chemistry," most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-modified molecule.[2]
-
The methylamino group can be used for subsequent conjugations, for example, by reacting with carboxylic acids or activated esters.
-
The PEG3 linker enhances aqueous solubility and provides a flexible spacer, which can help to reduce steric hindrance between the conjugated molecules.[3]
This reagent is frequently used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise linking of different molecular entities is required.[4]
Q2: What are the most common reasons for low or no product yield in a CuAAC reaction using this compound?
Low or no yield in CuAAC reactions can typically be attributed to one or more of the following factors:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). This species is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or exposure of the reaction to air will deactivate the catalyst.
-
Poor Reagent Quality: Degradation of the this compound or the alkyne-containing substrate can prevent the reaction from proceeding. It is crucial to use high-purity reagents and store them under the recommended conditions.
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or an inappropriate solvent system can significantly reduce reaction efficiency.
-
Steric Hindrance: The PEG chain, while flexible, can sometimes sterically hinder the approach of the azide to the alkyne, especially when conjugating large biomolecules.[5]
-
Copper Sequestration: In bioconjugation, functional groups on proteins (e.g., cysteines, histidines) can chelate the copper catalyst, making it unavailable for the cycloaddition reaction.
Q3: Can the methylamino group of this compound interfere with the click reaction?
Under typical CuAAC conditions (pH 4-12), the methylamino group is generally not expected to directly interfere with the azide-alkyne cycloaddition. However, it is a nucleophile and could potentially coordinate with the copper catalyst. Using a copper-chelating ligand like THPTA or TBTA is highly recommended to stabilize the Cu(I) catalyst and prevent unwanted side reactions or inhibition.[6]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | 1. Degas all solutions: Before starting the reaction, thoroughly degas all buffers and solvent systems by bubbling with an inert gas (argon or nitrogen) or by using vacuum/sonication cycles.[7] 2. Use fresh reducing agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) for each experiment. 3. Maintain an inert atmosphere: If possible, conduct the reaction under an argon or nitrogen atmosphere. |
| Inhibitors in the Reaction Mixture | 1. Purify starting materials: Ensure that your alkyne-modified molecule and this compound are free from impurities. 2. Avoid interfering buffers: Do not use buffers containing strong chelating agents (e.g., EDTA) or high concentrations of amines (e.g., Tris), which can sequester copper ions. Phosphate-buffered saline (PBS) or HEPES are generally good choices. |
| Suboptimal Reagent Concentrations | 1. Optimize reactant stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.5-2 equivalents) of the less critical or more soluble component can drive the reaction to completion.[8] 2. Adjust catalyst and ligand concentrations: The optimal concentration of CuSO₄ and ligand can vary. A good starting point is 50-100 µM CuSO₄ and a 5-fold molar excess of the ligand (e.g., 250-500 µM THPTA). |
| Steric Hindrance from the PEG Linker | 1. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 4-16 hours) at room temperature. 2. Slightly increase temperature: If the biomolecules are stable, increasing the temperature to 37°C may improve reaction kinetics.[9] 3. Consider a longer PEG linker: If steric hindrance is a persistent issue, using a reagent with a longer PEG chain (e.g., Methylamino-PEG5-azide) may be beneficial.[10] |
Problem 2: Formation of Side Products or Aggregation
| Potential Cause | Recommended Solution |
| Oxidative Damage to Biomolecules | 1. Use a protective ligand: Ligands like THPTA not only accelerate the reaction but also protect sensitive biomolecules from reactive oxygen species (ROS) generated by the copper/ascorbate system. A ligand-to-copper ratio of 5:1 is recommended. 2. Include a ROS scavenger: Adding aminoguanidine (B1677879) to the reaction mixture can help to intercept deleterious byproducts. |
| Glaser Coupling (Alkyne Homocoupling) | 1. Maintain low oxygen levels: This side reaction is promoted by oxygen. Thoroughly degas all solutions. 2. Ensure sufficient reducing agent: An adequate concentration of sodium ascorbate helps to keep the copper in the Cu(I) state, which disfavors Glaser coupling. |
| Solubility Issues and Aggregation | 1. Use a co-solvent: For hydrophobic molecules, adding a small percentage of a water-miscible organic solvent like DMSO or DMF can improve solubility.[8] 2. Optimize pH: Ensure the reaction pH is appropriate for the solubility and stability of your biomolecule. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how different reaction parameters can influence the efficiency of CuAAC with this compound. These are representative values and may need to be optimized for your specific system.
Table 1: Effect of Ligand-to-Copper Ratio on Reaction Yield
| Ligand:CuSO₄ Ratio | Approximate Yield (%) after 2 hours | Observations |
| 1:1 | 45% | Moderate yield, potential for biomolecule damage. |
| 5:1 | 90% | Optimal for balancing reaction speed and protecting biomolecules. |
| 10:1 | 85% | High yield, but may slightly slow down the reaction rate. |
| (Conditions: 100 µM this compound, 120 µM alkyne-protein, 100 µM CuSO₄, 1 mM Sodium Ascorbate, PBS pH 7.4, Room Temperature) |
Table 2: Effect of Temperature and Time on Reaction Completion
| Temperature (°C) | Time to >95% Completion (hours) |
| 4 | ~16 |
| 25 (Room Temp) | ~4 |
| 37 | ~1.5 |
| (Conditions: 1.5 equivalents this compound, 1 equivalent alkyne-peptide, 100 µM CuSO₄, 500 µM THPTA, 1 mM Sodium Ascorbate, PBS pH 7.4) |
Experimental Protocols
General Protocol for Bioconjugation using this compound
This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Degassed buffers and water
Procedure:
-
Prepare Reactants:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in degassed buffer to a final concentration of 25-100 µM.
-
Prepare a stock solution of this compound in degassed water or DMSO.
-
-
Reaction Assembly:
-
To the protein solution, add the this compound stock solution to achieve a final concentration that is 1.5 to 2-fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio. Mix gently.
-
Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ should be between 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any of the components are light-sensitive.
-
-
Purification:
-
Remove unreacted this compound, copper catalyst, and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: Common causes and solutions for low yield in CuAAC reactions.
References
- 1. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
challenges in using Methylamino-PEG3-azide for in vivo studies and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methylamino-PEG3-azide in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using this compound for in vivo applications?
The main challenges associated with the in vivo use of this compound, and similar short-chain PEG-azide linkers, revolve around the complexities of performing bioorthogonal click chemistry in a living system. These challenges include:
-
Reaction Efficiency in a Biological Milieu: Achieving high reaction yields for click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) can be difficult in complex biological environments due to competing reactions and sequestration of reagents.[1][2]
-
Catalyst Toxicity (for CuAAC): The copper catalyst required for CuAAC is toxic to cells and tissues, which is a significant drawback for in vivo applications.[2]
-
Immunogenicity of the PEG Linker: Polyethylene glycol (PEG) can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of the PEGylated molecule and potential allergic reactions upon repeated administration.[1]
-
Biodistribution and Clearance: The pharmacokinetic profile, including tissue distribution and elimination rate, of small molecules like this compound can be variable and needs to be empirically determined for each specific application.
-
Stability of Reagents: The stability of the azide (B81097) group and the corresponding alkyne partner (especially strained alkynes in SPAAC) under physiological conditions can impact reaction efficiency.[2]
Q2: How can I improve the efficiency of my in vivo click reaction?
Improving in vivo click reaction efficiency requires careful optimization of several factors:
-
Choice of Click Chemistry:
-
CuAAC: If using CuAAC, it is crucial to use ligands that stabilize the Cu(I) oxidation state and minimize toxicity. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that can improve reaction efficiency and biocompatibility.[3]
-
SPAAC: For copper-free approaches, select a strained alkyne with a high reaction rate. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are commonly used.[4][5]
-
-
Reagent Concentration and Stoichiometry: The local concentration of both the azide and alkyne at the target site is critical. While systemic administration is common, strategies to increase local concentrations, such as targeted delivery, can significantly improve yields. An excess of one reagent is often used to drive the reaction to completion.
-
Control Experiments: Always perform control reactions to troubleshoot low yields. This can help determine if the issue lies with the reagents, the biological system, or the experimental conditions.[2]
Q3: What is the potential immunogenicity of this compound and how can it be mitigated?
The PEG component of this compound can be immunogenic. The immune system can recognize PEG as a foreign substance, leading to the formation of anti-PEG antibodies (primarily IgM and IgG).[1][6]
-
Factors Influencing Immunogenicity: The likelihood of an immune response is influenced by the molecular weight of the PEG, the nature of the conjugated molecule, the route of administration, and the frequency of dosing.[6] While short PEG chains like PEG3 are generally considered to be less immunogenic than high molecular weight PEGs, the risk is not negligible.
-
Mitigation Strategies:
-
Screening for Pre-existing Antibodies: A subset of the population has pre-existing anti-PEG antibodies due to exposure to PEG in everyday products. Screening for these antibodies in animal models or human subjects may be necessary.
-
Alternative Linkers: If immunogenicity is a significant concern, consider alternative non-PEG hydrophilic linkers.
-
Dosing Regimen: The dosing schedule can influence the immune response.
-
Troubleshooting Guides
Low In Vivo Click Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Biodistribution | - Perform pharmacokinetic studies to determine the concentration of your azide and alkyne partners in the target tissue over time.- Modify the delivery vehicle or formulation to improve solubility and target tissue accumulation. |
| Reagent Instability | - Confirm the stability of your azide and alkyne reagents under physiological conditions (pH 7.4, 37°C) in vitro before moving to in vivo experiments.- For SPAAC, ensure the strained alkyne has not degraded during storage or handling.[2] |
| Catalyst Sequestration or Inhibition (CuAAC) | - Increase the concentration of the copper catalyst and ligand.- Use a chelating ligand like THPTA to protect the copper from being sequestered by endogenous proteins and other biomolecules.[1] |
| Steric Hindrance | - If the azide or alkyne is attached to a large molecule, steric hindrance may prevent the reaction.- Consider redesigning your conjugate with a longer linker to increase the accessibility of the reactive groups.[2] |
| Incorrect Stoichiometry at Target Site | - Adjust the molar ratio of the injected azide and alkyne components.- Optimize the timing of administration for each component to ensure they are both present at the target site simultaneously. |
Experimental Protocols & Methodologies
General Protocol for In Vivo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Disclaimer: This is a general starting point and must be optimized for your specific animal model, target, and molecules of interest.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in a biocompatible vehicle (e.g., saline, PBS).
-
Prepare a stock solution of this compound-functionalized molecule in a biocompatible vehicle.
-
Prepare a pre-mixed catalyst solution of CuSO₄ and a 5-fold molar excess of THPTA ligand in water.[3]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.
-
-
Administration:
-
Administer the alkyne- and azide-containing molecules to the animal model via the desired route (e.g., intravenous, intraperitoneal). The order and timing of injections should be optimized based on the pharmacokinetics of each component.
-
After a predetermined time for biodistribution, administer the catalyst/ligand premix, followed immediately by the sodium ascorbate solution.
-
-
Monitoring and Analysis:
-
Monitor the animal for any adverse effects.
-
At the desired time points, collect tissues of interest.
-
Analyze the tissue for the formation of the triazole product using appropriate techniques such as LC-MS/MS, fluorescence imaging (if one of the components is fluorescently labeled), or western blotting.
-
General Protocol for In Vivo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne (e.g., DBCO, BCN)-modified molecule in a biocompatible vehicle.
-
Prepare a stock solution of the this compound-functionalized molecule in a biocompatible vehicle.
-
-
Administration:
-
Administer the alkyne- and azide-containing molecules to the animal model. The timing and order of administration should be optimized based on the pharmacokinetics of each component to ensure their co-localization at the target site.
-
-
Monitoring and Analysis:
-
Monitor the animal for any adverse effects.
-
Collect tissues at various time points post-injection.
-
Analyze for the formation of the triazole product using suitable analytical methods.
-
Visualizations
Caption: A generalized workflow for performing in vivo click chemistry experiments.
Caption: A decision tree for troubleshooting low yields in in vivo click chemistry reactions.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. confluore.com.cn [confluore.com.cn]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1355197-57-7 [chemicalbook.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methylamino-PEG3-azide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products from this compound reactions?
A1: The choice of purification technique largely depends on the properties of the final product (e.g., small molecule, peptide, protein). Commonly employed methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for purifying PEGylated small molecules and peptides due to its high resolution.[][2]
-
Size Exclusion Chromatography (SEC): Effective for separating larger molecules, like proteins or antibodies, from smaller unreacted reagents and byproducts.[][3][4]
-
Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge, which can be altered by PEGylation. This technique can even separate positional isomers.[][4]
-
Flash Column Chromatography: A common technique for small molecule purification on silica (B1680970) gel, though it can be challenging with highly polar PEGylated compounds.[5]
-
Dialysis/Ultrafiltration: Suitable for removing small molecule impurities from large PEGylated products like proteins.[3][6]
-
Precipitation: Can be effective if there is a significant solubility difference between the desired product and impurities.[6]
Q2: How can I monitor the progress of my purification?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring column chromatography. Since this compound and its derivatives may lack a UV chromophore, staining with potassium permanganate (B83412) (KMnO4) or iodine is recommended.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the desired product's mass and an indication of purity.[5]
-
High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector, HPLC can provide high-resolution separation and quantification of purity. For PEGylated compounds lacking a UV chromophore, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are effective.[7][8][9]
Q3: The PEG chain in my product makes it difficult to purify using standard silica gel chromatography. What can I do?
A3: PEGylated compounds are known for their unique solubility properties, which can lead to streaking on silica gel.[6] Consider the following:
-
Solvent System Modification: For normal-phase chromatography, highly polar solvent systems like dichloromethane/methanol or chloroform/methanol might be necessary. Adding a small amount of a modifier like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds can sometimes improve peak shape.[5][10]
-
Reverse-Phase Chromatography: This is often the preferred method for PEGylated compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[][2]
Q4: I am having trouble removing unreacted this compound from my reaction mixture. What is the best approach?
A4: The optimal method depends on the nature of your product.
-
For large molecule products (e.g., proteins): Size exclusion chromatography (SEC) is highly effective at separating the high molecular weight product from the smaller unreacted PEG linker.[][3] Dialysis or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can also be used.[5]
-
For small molecule products: RP-HPLC is typically the best choice for achieving high purity.[3] Careful optimization of the gradient is key to resolving the product from the starting material. Liquid-liquid extraction can be a quick initial cleanup step if there is a significant polarity difference.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with unreacted starting material during column chromatography. | The chosen solvent system provides poor resolution. | 1. Re-optimize the solvent system using TLC with different solvent combinations (e.g., switch from Hexanes/Ethyl Acetate to Dichloromethane/Methanol). 2. Consider switching to a different stationary phase, such as reverse-phase C18 silica.[5] |
| Low recovery of the product after purification. | 1. The product may be irreversibly adsorbed onto the silica column. 2. The product might be unstable under the purification conditions. | 1. Add a modifier to your eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). 2. Perform the purification quickly and at a lower temperature if possible.[5] |
| Multiple spots/peaks are observed on TLC/LC-MS after purification. | 1. Side reactions may have occurred. 2. The product may have positional isomers. | 1. Re-evaluate the reaction conditions to minimize side reactions. 2. Ion-exchange chromatography can be effective at separating positional isomers of PEGylated proteins.[][4] For small molecules, high-resolution RP-HPLC may be required. |
| Cannot visualize the product on a UV-TLC plate. | The product, like the this compound linker, may lack a UV chromophore. | Use a chemical stain for visualization. A potassium permanganate (KMnO4) dip or an iodine chamber will stain the PEG linker, making the spot visible.[5] |
| Residual reagent detected after dialysis or ultrafiltration. | 1. The membrane's Molecular Weight Cut-Off (MWCO) is too high. 2. Insufficient buffer exchange cycles were performed. | 1. Select a membrane with an MWCO that is at least 5-10 times smaller than the molecular weight of your product. 2. Increase the number and volume of buffer exchanges and extend the dialysis time.[5] |
Data Presentation
Table 1: Comparison of Purification Techniques for PEGylated Products
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Small molecules, peptides | High resolution, widely applicable | Can be time-consuming for large scale, requires specialized equipment |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large molecules (proteins, antibodies) from small molecules | Efficient removal of small byproducts and unreacted reagents | Low resolution for molecules of similar size |
| Ion Exchange Chromatography (IEX) | Charge | Charged molecules, separation of positional isomers | High capacity, can separate isomers | Requires charged analytes, buffer optimization can be complex |
| Flash Column Chromatography | Polarity | Small molecules with different polarity from impurities | Scalable, widely available | Can be challenging for highly polar PEGylated compounds (streaking) |
| Dialysis / Ultrafiltration | Molecular Size | Removing small impurities from large molecules | Simple, gentle on the product | Slow, may not be suitable for all product sizes |
Experimental Protocols
General Protocol for Purification of a PEGylated Small Molecule using Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework and may require optimization for your specific product.
Materials:
-
RP-HPLC system with a suitable detector (e.g., UV, ELSD, CAD, or MS)
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction mixture containing the PEGylated product
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[3]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[3]
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.[3] This gradient should be optimized based on the retention time of your product and impurities.
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., LC-MS) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to obtain the purified product.
Mandatory Visualization
Caption: A decision-making workflow for purifying this compound reaction products.
References
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Reddit - The heart of the internet [reddit.com]
how to prevent aggregation during PEGylation with Methylamino-PEG3-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during PEGylation with Methylamino-PEG3-azide.
Troubleshooting Guide
This guide addresses common issues encountered during the PEGylation process in a question-and-answer format.
Q1: I've observed visible precipitation/turbidity in my reaction mixture after adding this compound. What is the likely cause and what should I do?
A1: Visible precipitation or turbidity is a clear indicator of significant aggregation.[1] This is likely due to one or more of the following factors: suboptimal reaction conditions, high protein concentration, or intermolecular cross-linking.[1]
Immediate Actions:
-
Stop the reaction: If possible, immediately proceed to purification to salvage any non-aggregated product.
-
Analyze the aggregates: Use techniques like SDS-PAGE or Size Exclusion Chromatography (SEC) to characterize the high molecular weight species.[1]
-
Review and optimize your protocol: Before your next attempt, systematically evaluate the parameters outlined in the following questions. It is highly recommended to perform small-scale screening experiments to identify optimal conditions.[1]
Q2: My protein is aggregating even at low concentrations. How does the pH of the reaction buffer affect aggregation?
A2: The pH of the reaction buffer is a critical parameter that influences both the reaction chemistry and protein stability, directly impacting aggregation.[1][2] The methylamino group of this compound typically reacts with carboxylic acids on the protein (e.g., aspartic and glutamic acid residues) via carbodiimide (B86325) chemistry (like EDC/NHS) or with aldehydes/ketones via reductive amination. The pH affects the reactivity of these groups and the overall surface charge of the protein.
-
For Carbodiimide Chemistry (e.g., with EDC/NHS): The activation of carboxyl groups is most efficient at a pH of 4.5-7.2. The subsequent reaction with the amine is most efficient at a pH of 7-8. A two-step process is often recommended to optimize this.[3]
-
For Reductive Amination: A pH range of 5.0-6.5 can favor the selective PEGylation of the N-terminal alpha-amine, potentially reducing multi-PEGylation and aggregation.[1][4] Higher pH levels (7.0 and above) increase the reactivity of lysine (B10760008) residues, which can lead to more extensive surface modification and a higher risk of aggregation.[1][4]
Recommendation: Perform a pH screening study to identify the optimal pH for your specific protein that balances reaction efficiency with minimal aggregation.
Q3: What is the optimal molar ratio of this compound to my protein, and how does this ratio influence aggregation?
A3: The ideal molar ratio of PEG reagent to protein is highly dependent on the specific protein and the number of available reactive sites. While a higher molar excess of the PEG reagent can increase the reaction rate, it also significantly increases the risk of multi-PEGylation and subsequent aggregation.[1] It is advisable to start with a lower molar ratio and empirically determine the optimal balance.
Screening Recommendations: Start with a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) and analyze the products for the desired degree of PEGylation versus the amount of aggregation.[1]
| PEG:Protein Molar Ratio | Expected Degree of PEGylation | Risk of Aggregation |
| 1:1 - 5:1 | Low to Moderate | Low |
| 10:1 | Moderate to High | Moderate |
| 20:1 and higher | High (potential for multi-PEGylation) | High |
Q4: Can the reaction temperature be adjusted to minimize aggregation?
A4: Yes, temperature is a key parameter. Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate.[1] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing the likelihood of aggregation.[1] It is recommended to test different temperatures (e.g., 4°C vs. room temperature) to find the optimal condition for your protein.[1]
Q5: I have optimized the primary reaction conditions, but aggregation persists. What other strategies can I employ?
A5: If aggregation is still an issue after optimizing pH, molar ratio, and temperature, consider these advanced strategies:
-
Stepwise Addition of PEG Reagent: Instead of adding the entire volume of this compound at once, add it in several small portions over an extended period.[1] This maintains a lower instantaneous concentration of the PEG reagent, which can favor more controlled modification.[1]
-
Use of Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help stabilize your protein and prevent aggregation.[1] These work by various mechanisms, including preferential exclusion and suppression of non-specific protein-protein interactions.[1]
| Excipient Type | Examples | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine | 50-100 mM |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of biomolecule aggregation during my PEGylation experiment?
A1: Aggregation can be observed in several ways. Visually, you might notice cloudiness (turbidity), opalescence, or the formation of visible solid particles (precipitates) in your reaction tube.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the presence of high molecular weight (HMW) species that elute earlier than your desired product.[1] Dynamic Light Scattering (DLS) would show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue with several potential root causes:
-
Intermolecular Cross-linking: If there are impurities or bifunctional PEG reagents present, they can link multiple protein molecules together.[1]
-
High Protein Concentration: Elevated protein concentrations increase the proximity of molecules, promoting intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that are prone to aggregation.[1]
-
PEG-Protein Interactions: The PEG chain itself can sometimes induce conformational changes in the protein that lead to aggregation.[1]
Q3: How do I detect and quantify protein aggregation?
A3: A variety of analytical techniques can be used to detect and quantify aggregation. The choice of method depends on the nature of the aggregates and the information required.
| Analytical Technique | Information Provided |
| Visual Inspection | Presence of large, insoluble aggregates (turbidity/precipitate).[1] |
| UV-Vis Spectroscopy (at 350-600 nm) | Measures turbidity to quantify insoluble aggregates.[2] |
| Size Exclusion Chromatography (SEC) | Separates and quantifies soluble high molecular weight species from the monomer.[1] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, indicating the presence of aggregates.[1] |
| SDS-PAGE | Can visualize high molecular weight bands corresponding to cross-linked aggregates.[2] |
Q4: Does the molecular weight of the PEG chain matter for preventing aggregation?
A4: Yes, the molecular weight (MW) of the PEG can influence aggregation. Studies have shown that attaching a PEG chain can prevent protein precipitation by making the aggregates themselves soluble and slowing the overall rate of aggregation.[5] Even a smaller 5 kDa PEG has been shown to significantly improve stability.[5] The hydrophilic nature and the steric hindrance provided by the PEG chain are key to this stabilizing effect.[5]
Experimental Protocols
Protocol 1: Systematic Screening of PEGylation Reaction Conditions
This protocol outlines a method for systematically testing key reaction parameters to identify conditions that minimize aggregation.
Materials:
-
Your protein of interest
-
This compound
-
A series of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0)
-
Reaction tubes or a 96-well plate
-
Temperature-controlled environments (e.g., 4°C cold room, room temperature bench)
-
Analytical instrument for aggregation analysis (e.g., SEC-HPLC system)
Procedure:
-
Prepare a Screening Matrix: Design a series of small-scale reactions (50-100 µL) to test different combinations of parameters.[1]
-
Reaction Setup:
-
Add the appropriate volume of protein solution and reaction buffer to each tube/well.
-
If testing excipients, add them at this stage.
-
Initiate the reactions by adding the corresponding amount of this compound.
-
-
Incubation: Incubate the reactions for a set period (e.g., 2 hours), ensuring consistent timing for all samples.
-
Quenching (Optional): Stop the reaction by adding a quenching agent if necessary.
-
Analysis: Analyze each reaction mixture for the extent of aggregation using a suitable technique like SEC-HPLC.[1]
-
Data Evaluation: Compare the results to identify the conditions that yield the highest amount of desired PEGylated product with the lowest level of aggregation.[1]
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.
Materials:
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column (e.g., TSKgel G3000SWxL)[5]
-
Mobile phase (e.g., Phosphate-Buffered Saline)
-
Low-protein-binding syringe filters (0.1 or 0.22 µm)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylated protein sample through a low-protein-binding filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject a defined volume of the filtered sample onto the SEC column.
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at 280 nm (for proteins).[1]
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight aggregates, the desired monomeric PEGylated protein, and any unreacted protein.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks and multiplying by 100.
-
Visualizations
Caption: Workflow for a typical PEGylation experiment, highlighting the critical steps from preparation to analysis and the potential for aggregation.
Caption: A logical troubleshooting flowchart for addressing aggregation issues during PEGylation experiments.
References
Technical Support Center: Optimizing pH for Methylamino-PEG3-azide Conjugation
Welcome to the technical support center for optimizing your protein conjugation experiments using Methylamino-PEG3-azide. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common issues, and comprehensive experimental protocols to ensure successful conjugation.
The conjugation of this compound to a protein's carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The pH of the reaction is a critical parameter that dictates the success and efficiency of this process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
A1: This conjugation involves two distinct chemical steps, each with its own optimal pH range. Therefore, a two-step pH adjustment is highly recommended for maximal efficiency.[1][2]
-
Activation Step: The activation of the protein's carboxyl groups using EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0 .[1][3] A common choice for this step is a MES buffer.[1][4]
-
Conjugation Step: The reaction between the newly formed, semi-stable NHS-ester on the protein and the primary amine of this compound is most efficient at a pH of 7.2-8.5 .[5][6][7][8] This pH facilitates the deprotonation of the amine group, making it a more potent nucleophile.[9]
Q2: Why is a two-step pH protocol necessary? Can't I just run the reaction at a neutral pH?
A2: While a one-step reaction at a neutral pH is possible, it is often less efficient. The acidic pH of the activation step maximizes the formation of the amine-reactive O-acylisourea intermediate by EDC.[3] The subsequent increase in pH for the conjugation step maximizes the nucleophilicity of the primary amine on your PEG linker while minimizing the hydrolysis of the NHS ester, which becomes rapid at higher pH values.[5][9] This two-step approach provides a balance that leads to a higher overall yield of the desired conjugate.[10]
Q3: What buffers should I use for the conjugation reaction?
A3: It is crucial to use buffers that do not contain competing functional groups (primary amines or carboxylates).[2][11]
-
Activation Step (pH 4.5-6.0): MES buffer (4-morpholinoethanesulfonic acid) is the most common and highly recommended choice.[11][12]
-
Conjugation Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) , HEPES, or borate (B1201080) buffers are excellent choices.[4][5]
-
Buffers to Avoid: Do not use buffers containing primary amines like Tris or glycine (B1666218) , as they will compete with the this compound for reaction with the activated protein, thereby quenching the reaction.[2][5] Carboxylate-containing buffers like acetate (B1210297) should also be avoided during the activation step.[11]
Q4: How does pH affect the stability of the reagents and intermediates?
A4: pH has a significant impact on the stability of the key players in the reaction:
-
EDC: Prone to hydrolysis, which is why it should always be prepared fresh.
-
NHS-ester Intermediate: This is the most pH-sensitive component. It is susceptible to hydrolysis, which increases significantly with pH.[5] At pH 7.0 and 0°C, the half-life is 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.[5] This is why the conjugation step is a time-sensitive balance between amine reactivity and NHS-ester degradation.
Quantitative Data Summary
For successful conjugation, it's essential to understand the trade-offs governed by pH. The following tables summarize the relationship between pH, reaction rates, and reagent stability.
Table 1: Recommended pH Ranges for Two-Step EDC/NHS Conjugation
| Reaction Step | Target Reaction | Optimal pH Range | Recommended Buffer | Rationale |
| 1. Activation | Protein-COOH + EDC/NHS → Protein-NHS Ester | 4.5 - 6.0 | 0.1M MES | Maximizes carboxyl activation efficiency.[1][3] |
| 2. Conjugation | Protein-NHS Ester + H₂N-PEG-Azide → Protein-PEG-Azide | 7.2 - 8.5 | PBS, HEPES, Borate | Maximizes amine nucleophilicity while managing NHS-ester hydrolysis.[5][6] |
Table 2: Effect of pH on NHS-Ester Stability
| pH | Temperature (°C) | Half-life of NHS-Ester | Implication for Conjugation |
| 7.0 | 0 | 4-5 hours | Stable enough for efficient reaction with moderate amine reactivity.[5] |
| 8.0 | 4 | ~1 hour | Increased amine reactivity but faster hydrolysis; reaction time is more critical. |
| 8.6 | 4 | 10 minutes | Very high amine reactivity but extremely rapid hydrolysis, leading to lower yields if the reaction is not immediate.[5] |
Experimental Protocol
This is a generalized two-step protocol for conjugating this compound to a protein containing carboxyl groups. Optimization for your specific protein is recommended.
Materials:
-
Protein: To be conjugated (in a suitable amine- and carboxylate-free buffer).
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Prepare fresh.
-
Sulfo-NHS (N-hydroxysulfosuccinimide) : Prepare fresh.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Desalting Column: For purification.
Procedure:
-
Protein Preparation: Prepare your protein in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer or anhydrous DMSO.
-
Activation of Protein Carboxyl Groups:
-
Buffer Exchange (pH Adjustment):
-
Immediately remove the excess, unreacted EDC and Sulfo-NHS and exchange the buffer to the Conjugation Buffer (pH 7.2-7.5). This can be done rapidly using a desalting column equilibrated with the Conjugation Buffer.[1] This step is critical to raise the pH for the subsequent amine reaction.
-
-
Conjugation to this compound:
-
Immediately add the this compound to the activated, buffer-exchanged protein solution. Use a 10-50 fold molar excess of the PEG reagent over the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG-azide and quenching reagents by running the sample through a desalting column, dialysis, or size-exclusion chromatography.
-
Visual Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.
Caption: Workflow for two-step pH protein conjugation.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is the most common issue and can be traced back to several factors related to pH and reagent stability.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. covachem.com [covachem.com]
Technical Support Center: Troubleshooting Low Yields in Methylamino-PEG3-azide Click Reactions
Welcome to the technical support center for Methylamino-PEG3-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound click reaction?
A this compound click reaction is a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to covalently link the this compound molecule to a terminal alkyne-containing molecule. This reaction is highly specific and efficient, forming a stable triazole linkage. It is widely used in bioconjugation, drug delivery, and materials science to introduce a hydrophilic PEG spacer with a terminal methylamino group.
Q2: My click reaction with this compound has a low yield. What are the common causes?
Several factors can contribute to low yields in CuAAC reactions. The most common issues include:
-
Copper(I) Catalyst Oxidation: The active catalyst in the reaction is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2]
-
Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to regenerate Cu(I) from any Cu(II) that forms.[1][3][4] An insufficient amount will lead to catalyst deactivation.
-
Poor Reagent Quality or Degradation: The quality of the this compound, the alkyne substrate, and the catalyst components is crucial. Impurities or degradation of starting materials can inhibit the reaction.
-
Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and reactant concentrations can significantly impact the reaction rate and overall yield.[5][6]
-
Inadequate Ligand Use: Copper-chelating ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(hydroxypropyltriazolylmethyl)amine), are often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[1][7][8] The absence or incorrect choice of a ligand can lead to lower yields.
-
Solubility Issues: Poor solubility of reactants, particularly the alkyne substrate if it is hydrophobic, can lead to a heterogeneous reaction mixture and reduced reaction rates.[3]
-
Steric Hindrance: The PEG chain of this compound is generally flexible, but bulky substituents near the alkyne or azide (B81097) functional groups on either reactant can sterically hinder the reaction.
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) Catalyst | - Degas all solutions (water, buffers, solvents) thoroughly before use by bubbling with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw method.[9] - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] - Ensure a sufficient excess of a reducing agent like sodium ascorbate is used (typically 5-10 fold excess relative to copper).[1] |
| Inactive or Insufficient Catalyst | - Use a fresh, high-purity source of copper sulfate (B86663) (CuSO₄) and sodium ascorbate. Sodium ascorbate that has turned brown is oxidized and will not be effective.[10] - Increase the catalyst loading. For challenging reactions, using up to 10 mol% of the copper catalyst can be beneficial.[10] |
| Suboptimal Reagent Concentrations | - Increase the concentration of the reactants. Click reactions are bimolecular, so higher concentrations lead to faster rates.[6][11] - Use a slight excess (1.5-2 equivalents) of one of the reactants, typically the less expensive or more readily available one, to drive the reaction to completion. |
| Poor Solvent Choice | - Ensure all reactants are fully soluble in the chosen solvent system. A mixture of solvents like DMF/water or DMSO/water can be effective.[5] Using up to 10% of an organic co-solvent like DMSO, DMF, or NMP can help dissolve hydrophobic small molecules.[3] |
| Lack of or Inappropriate Ligand | - Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect biomolecules from oxidation.[8] |
| pH is Not Optimal | - The CuAAC reaction is generally tolerant of a wide pH range (4-12).[4] For reactions involving biomolecules, maintaining a pH between 7 and 9 is common. |
| Reaction Time or Temperature is Insufficient | - Allow the reaction to proceed for a longer duration (e.g., overnight at room temperature).[11] - Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but be cautious as it can also promote side reactions.[6][11] |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the click reaction. Optimization may be required based on the specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Degassed deionized water
-
Degassed organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne substrate in a suitable solvent (e.g., water, DMSO).
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM alkyne stock solution (Final concentration: 1 mM)
-
12 µL of 10 mM this compound stock solution (Final concentration: 1.2 mM, 1.2 equivalents)
-
Deionized water and/or co-solvent to bring the volume to 85 µL.
-
1 µL of 50 mM THPTA stock solution (Final concentration: 0.5 mM)
-
1 µL of 10 mM CuSO₄ stock solution (Final concentration: 0.1 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate stock solution (Final concentration: 10 mM).
-
Vortex the mixture again.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect from light if any of the components are light-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the product can be purified. For PEGylated products, purification can often be achieved by dialysis, size exclusion chromatography, or reversed-phase HPLC. If small molecule reactants were used, standard column chromatography may be appropriate.
-
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. metabion.com [metabion.com]
Technical Support Center: Characterization of Methylamino-PEG3-azide Conjugates by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Methylamino-PEG3-azide conjugates by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of my this compound conjugate?
A1: To calculate the expected mass, you need to know the exact mass of your unconjugated molecule and add the mass of the this compound moiety. The molecular weight of this compound (C9H20N4O3) is 232.28 g/mol .[1] However, for high-resolution mass spectrometry, you should use the monoisotopic mass.
Q2: What ionization technique is most suitable for analyzing this compound conjugates?
A2: Electrospray ionization (ESI) is a commonly used and effective technique for analyzing PEGylated molecules.[2] ESI is a soft ionization method that minimizes fragmentation of the conjugate, allowing for the determination of the intact molecular weight. For larger conjugates, such as those with proteins or antibodies, ESI coupled with liquid chromatography (LC-MS) is ideal.[2][3]
Q3: How can I confirm that the azide (B81097) group is intact during mass spectrometry analysis?
A3: The presence of the intact azide group can be inferred from the accurate mass measurement of the parent ion. Tandem mass spectrometry (MS/MS) can provide more direct evidence. While the azide group itself can be labile under certain conditions, characteristic fragmentation patterns can be observed. Look for neutral losses corresponding to N2 (28 Da) or the entire azide group.
Q4: Can I use Matrix-Assisted Laser Desorption/Ionization (MALDI) for my this compound conjugate?
A4: Yes, MALDI-TOF mass spectrometry can also be used, particularly for analyzing mixtures and larger molecules.[4] However, the choice of matrix is crucial and may require optimization to achieve good signal intensity and resolution. For PEGylated compounds, 2,5-dihydroxybenzoic acid (DHB) is often a good starting point as a matrix.
Troubleshooting Guides
This section addresses common problems encountered during the mass spectrometric analysis of this compound conjugates.
Problem 1: No or Low Signal Intensity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Sample Concentration | Optimize the sample concentration. If the solution is too dilute, the signal will be weak. If it is too concentrated, ion suppression may occur. Aim for a concentration in the range of 10-100 µg/mL.[5][6] |
| Poor Ionization Efficiency | Ensure the mobile phase composition is appropriate for ESI. The addition of a small amount of formic acid (0.1%) can improve protonation and signal intensity in positive ion mode.[5] |
| Sample Contamination | Salts (e.g., NaCl, K2HPO4), detergents (e.g., SDS, Triton X-100), and stabilizers like glycerol (B35011) or polymeric PEG can suppress the signal of the analyte.[7] Use desalting columns or dialysis to clean up the sample before analysis.[8][9] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[6] |
Problem 2: Broad Peaks or Complex Mass Spectrum
Possible Causes & Solutions
| Cause | Recommended Solution |
| PEG Heterogeneity | If your conjugate was synthesized using a polydisperse PEG reagent, you will observe a distribution of peaks corresponding to different numbers of PEG units. This is a characteristic of the sample, not an instrument issue.[2][3] |
| Presence of Multiple Charge States | In ESI, it is common to observe multiple charge states of the analyte. Use deconvolution software to combine these peaks into a single zero-charge mass spectrum.[2] |
| Adduct Formation | PEG compounds can readily form adducts with cations like sodium (Na+) and potassium (K+). This will result in peaks at [M+Na]+ and [M+K]+ in addition to the protonated molecule [M+H]+. The use of high-purity solvents and glassware can minimize this.[2] |
| In-source Fragmentation | High source temperatures or voltages can cause the conjugate to fragment in the ion source. Optimize the source conditions to minimize this effect.[10] |
Problem 3: Unexpected Mass or Fragmentation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction or Side Products | If the conjugation reaction was not complete, you may see the mass of the starting material. Unwanted side reactions can also lead to unexpected masses. Purify the sample using chromatography before MS analysis. |
| Mass Spectrometer Calibration Error | Ensure the instrument is properly calibrated across the mass range of interest.[6] |
| Characteristic PEG Fragmentation | Polyethylene glycols have a known fragmentation pattern involving the loss of C2H4O units (44 Da). Observing a series of peaks separated by 44 Da in an MS/MS spectrum is characteristic of PEG fragmentation.[11] |
| Cleavage of the Conjugate Bond | The bond linking the this compound to your molecule of interest may be labile under certain MS conditions. Optimize MS/MS collision energy to obtain informative fragmentation without complete dissociation. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Dissolve the Sample : Dissolve the this compound conjugate in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile (B52724) or methanol, to a final concentration of approximately 1 mg/mL.[5]
-
Dilute the Sample : Dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[5]
-
Filter the Sample : If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]
-
Transfer to Vial : Transfer the final solution to an appropriate autosampler vial.
-
Blank Injections : It is good practice to run a blank sample (solvent only) before and after your sample to check for carryover and contamination.[5]
General LC-MS Method
-
Column : A C18 reversed-phase column is a good starting point.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from 5% to 95% B over 15-30 minutes.
-
Flow Rate : 0.2-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
MS Detection : ESI in positive ion mode. Scan a mass range appropriate for your expected conjugate mass.
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound conjugates.
Caption: Troubleshooting logic for common mass spectrometry issues with PEGylated conjugates.
References
- 1. chemscene.com [chemscene.com]
- 2. enovatia.com [enovatia.com]
- 3. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. gmi-inc.com [gmi-inc.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Samples Containing Methylamino-PEG3-azide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted Methylamino-PEG3-azide from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a methylamine (B109427) group and an azide (B81097) group. The methylamine group can react with molecules like carboxylic acids or carbonyls, while the azide group can participate in "click chemistry" reactions with alkynes. It is crucial to remove any unreacted this compound from your sample to ensure the purity of your final product and to prevent interference in downstream applications and analyses.
Q2: What are the most effective methods for removing unreacted this compound?
Due to its relatively small molecular weight (232.28 g/mol ), the most common and effective methods for removing unreacted this compound are based on size-based separation techniques. These include:
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size. It is highly effective for removing small molecules like this compound from larger macromolecules (e.g., proteins, antibodies).[1][2][3][4][5]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic method separates molecules based on their hydrodynamic volume. It is well-suited for separating larger, PEGylated products from smaller, unreacted PEG linkers.[6][7][8][][10][11]
-
Ultrafiltration/Diafiltration: This pressure-driven membrane filtration process also separates molecules based on size and can be used to remove small molecules and exchange buffers.[12]
For samples where the target molecule is also small, other techniques might be considered:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and can offer high resolution.
-
Solid-Phase Extraction (SPE): This technique can be used to selectively retain the target molecule or the unreacted PEG on a solid support, allowing for their separation.
Q3: How do I choose the best purification method for my sample?
The optimal purification method depends on several factors, including the size and properties of your target molecule, the sample volume, and the desired final purity. The table below provides a comparison to guide your decision.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane | Samples containing large macromolecules (e.g., proteins >20 kDa) | Gentle, simple, and effective for large volume differences. | Slow (can take several hours to days), can lead to sample dilution.[12] |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Purifying PEGylated molecules from unreacted PEG and native protein. | Relatively fast, provides good resolution, can be automated.[6][7] | Can lead to sample dilution, potential for non-specific binding of hydrophobic molecules.[12] |
| Ultrafiltration/ Diafiltration | Pressure-driven size-based separation | Concentrating samples and removing small molecules | Fast, can concentrate the sample simultaneously. | Potential for membrane fouling and non-specific binding. |
| RP-HPLC | Separation by hydrophobicity | High-resolution separation of complex mixtures, including positional isomers. | High resolution, suitable for analytical and preparative scales. | Requires specialized equipment, use of organic solvents may denature some biomolecules. |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | Rapid cleanup and concentration of samples. | Fast, uses minimal solvent, can be automated. | Method development can be required, capacity may be limited. |
Q4: How can I confirm that the unreacted this compound has been successfully removed?
Several analytical techniques can be used to assess the purity of your final sample:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted this compound.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can confirm the mass of your desired product and the absence of the unreacted linker.[6][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller target molecules, NMR can be used to confirm the structure of the final product and the absence of signals corresponding to the unreacted PEG linker.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unreacted this compound remains in the sample after dialysis. | - Incorrect MWCO: The molecular weight cutoff of the dialysis membrane is too high. - Insufficient dialysis time or buffer volume: The dialysis was not allowed to proceed to equilibrium, or the volume of the dialysis buffer was too small.[2] | - Select the appropriate MWCO: For retaining a large protein (>30 kDa), a 10 kDa MWCO membrane is generally suitable.[4] - Optimize dialysis conditions: Increase the dialysis time, use a larger volume of dialysis buffer (at least 200-500 times the sample volume), and perform at least three buffer changes.[1][3][5] |
| Poor separation between the product and unreacted PEG using SEC. | - Inappropriate column: The column's fractionation range is not suitable for the sizes of the molecules being separated. - Suboptimal flow rate: The flow rate is too high, not allowing for proper diffusion into the resin pores.[2] | - Choose the correct column: Select an SEC column with a fractionation range that provides good resolution between your product and the small PEG linker.[2] - Optimize flow rate: A slower flow rate often leads to better resolution.[2] |
| Low recovery of the desired product. | - Non-specific binding: The product is adsorbing to the dialysis membrane or chromatography resin.[7][12] - Product precipitation: The buffer conditions are causing the product to become insoluble.[7] | - Modify buffer conditions: Add agents like arginine or a small amount of organic solvent to the mobile phase in SEC to reduce non-specific binding.[7] For dialysis, consider using a membrane made of a different material. - Improve solubility: Adjust the pH or ionic strength of the buffer to maintain the solubility of your product.[7] |
| The PEGylated product appears aggregated after purification. | - Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.[2] - Instability of the molecule: The modification may have altered the stability of your molecule. | - Gentler conditions: Reduce the flow rate in SEC to lower the pressure. Perform purification steps at a lower temperature (e.g., 4°C).[2] - Optimize buffer: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability. |
Experimental Protocols
Method 1: Removal of Unreacted this compound by Dialysis
This protocol is suitable for removing the small this compound (MW: 232.28 Da) from much larger macromolecules, such as proteins or antibodies (typically > 20 kDa).
Materials:
-
Dialysis membrane/tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa to 10 kDa. A 10K MWCO will generally retain proteins with a molecular mass of at least 10 kDa.[15]
-
Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS), at least 500 times the volume of the sample.
-
Large beaker
-
Magnetic stirrer and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Hydrate the Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with water and then soaking in the dialysis buffer for a few minutes.
-
Load the Sample: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution. Securely close the ends of the tubing with clips or knots.
-
Perform Dialysis: Place the sealed dialysis bag/cassette into a beaker with a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 500 times the sample volume.
-
Stir Gently: Place the beaker on a magnetic stirrer and stir the buffer gently. This will maintain a high concentration gradient to facilitate efficient diffusion.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours at 4°C. For optimal removal, perform at least three buffer changes. For the first change, dialyze for 4-6 hours, then change the buffer and dialyze overnight. Perform a final buffer change and dialyze for another 4-6 hours.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your purified sample.
Method 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)
This protocol provides a general framework for separating your larger, modified product from the smaller, unreacted this compound.
Materials:
-
SEC column with an appropriate fractionation range (e.g., a gel filtration resin like Sephadex G-25 is suitable for separating molecules >5 kDa from smaller molecules).[10]
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase buffer (e.g., PBS), filtered and degassed.
-
Sample clarification device (e.g., 0.22 µm syringe filter).
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.
-
Sample Preparation: Clarify your sample by passing it through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be small relative to the total column volume (typically 2-5%) to ensure good resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a constant flow rate. Your larger, modified product will elute first, followed by the smaller, unreacted this compound. Collect fractions and monitor the elution profile using a UV detector (if your molecule has a chromophore).
-
Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, HPLC, MS) to identify the fractions containing your purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.
Visualizations
Caption: Workflow for removing unreacted this compound using dialysis.
Caption: Workflow for removing unreacted this compound using SEC.
Caption: Troubleshooting logic for purification of PEGylated samples.
References
- 1. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 2. benchchem.com [benchchem.com]
- 3. rockland.com [rockland.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. itwreagents.com [itwreagents.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - HK [thermofisher.com]
impact of copper catalyst on protein stability in CuAAC with Methylamino-PEG3-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the impact of copper catalysts on protein stability during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with Methylamino-PEG3-azide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein instability during CuAAC reactions?
The primary cause of protein instability during CuAAC is the copper catalyst itself. The Cu(I) catalyst, which is essential for the reaction, can participate in redox cycling with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[1][2][3] These ROS, such as hydroxyl radicals, can cause oxidative damage to the protein, including modification of amino acid side chains (particularly cysteine, methionine, and histidine), peptide bond cleavage, and protein aggregation.[4][5]
Q2: How do copper-chelating ligands like THPTA improve protein stability?
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and other similar water-soluble ligands play a crucial dual role in CuAAC reactions. Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state.[6][7] Secondly, they act as sacrificial reductants, helping to protect biomolecules from the harmful effects of ROS generated during the reaction.[8][9] By keeping the copper chelated, these ligands also prevent the metal ions from binding non-specifically to the protein, which can also lead to instability.[5]
Q3: Can the this compound itself affect protein stability?
While the primary concern for protein stability in CuAAC is the copper catalyst, the properties of the azide (B81097) reagent can have an indirect impact. This compound is a hydrophilic molecule due to the polyethylene (B3416737) glycol (PEG) linker. This hydrophilicity can be beneficial, potentially helping to maintain the protein's solubility and native conformation during the reaction. However, there is no direct evidence to suggest it actively protects the protein from copper-mediated damage. The concentration and purity of the azide reagent are also important factors to consider.
Q4: Are there alternatives to the standard CuSO4/sodium ascorbate (B8700270) catalyst system to improve protein stability?
Yes, several alternatives and modifications to the standard catalyst system can be employed to enhance protein stability:
-
Using a Cu(I) source directly: Instead of generating Cu(I) in situ from CuSO4 and a reducing agent, a stabilized Cu(I) complex can be used. However, these can be sensitive to air.
-
Anaerobic conditions: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the formation of ROS by minimizing the presence of oxygen.[3]
-
Copper-chelating azides: Using azides that can chelate copper, such as picolyl azides, can accelerate the reaction rate, allowing for the use of lower and less toxic copper concentrations.[9][10][11][12]
-
Alternative reducing agents: While sodium ascorbate is common, other reducing agents can be used, though their compatibility with the protein and the reaction must be verified. TCEP, for instance, is generally not recommended as it can interfere with the reaction.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the CuAAC labeling of proteins with this compound, with a focus on issues related to the copper catalyst and protein stability.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II). | - Prepare fresh sodium ascorbate solution for each experiment.[13] - Degas all solutions to remove dissolved oxygen.[13] - Ensure the correct ligand-to-copper ratio is used (typically 5:1 for THPTA).[6][8] |
| Copper Sequestration: The protein itself (e.g., via His-tags or cysteine residues) is binding to the copper, making it unavailable for catalysis.[8] | - Increase the concentration of the copper and ligand.[8] - Add a sacrificial metal like Zn(II) to block non-specific binding sites.[8] | |
| Protein Precipitation or Aggregation | Oxidative Damage: ROS generated by the copper catalyst are causing protein cross-linking and unfolding.[5] | - Increase the concentration of the copper-chelating ligand (e.g., THPTA).[6] - Add a ROS scavenger or aminoguanidine (B1677879) to the reaction mixture.[5][14][15] - Perform the reaction under anaerobic conditions.[3] |
| Buffer Incompatibility: The buffer components are interfering with the reaction or protein stability. | - Avoid Tris-based buffers as they can chelate copper; use phosphate (B84403), carbonate, or HEPES buffers instead.[5][13] | |
| Loss of Protein Function | Site-Specific Oxidation: Critical amino acid residues for protein activity are being oxidized by ROS.[5] | - Lower the concentration of the copper catalyst and extend the reaction time. - Use a copper-chelating azide to potentially reduce the required copper concentration.[9][10] - Optimize the reaction conditions (pH, temperature) to favor protein stability. |
| High Background or Non-Specific Labeling | Ascorbate Byproducts: Dehydroascorbate and other byproducts of ascorbate oxidation can react with protein side chains.[5] | - Add aminoguanidine to the reaction to scavenge these reactive carbonyl compounds.[5] |
Experimental Protocols
General Protocol for CuAAC Labeling of Proteins
This protocol provides a starting point for the CuAAC labeling of a protein containing an alkyne modification with this compound. Optimization may be required for specific proteins.
-
Reagent Preparation:
-
Protein-Alkyne: Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in the order listed:
-
Protein-alkyne solution (to a final concentration of 10-50 µM).
-
Buffer to adjust the final volume.
-
This compound (2-10 fold molar excess over the protein).
-
Premixed CuSO4 and THPTA solution (final concentrations of 100-250 µM CuSO4 and 500-1250 µM THPTA).
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, incubation can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove excess reagents and the copper catalyst using a suitable method for your protein, such as dialysis, size-exclusion chromatography, or affinity purification.
-
Quantitative Analysis of Protein Oxidation
To assess the extent of protein damage during the CuAAC reaction, the formation of carbonyl groups on the protein can be quantified using an ELISA-based assay.[3]
-
Sample Preparation: Perform the CuAAC reaction as described above. Include control reactions without the copper/ascorbate catalyst.
-
Derivatization: React the protein samples with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to derivatize the carbonyl groups.
-
ELISA:
-
Coat a 96-well plate with the derivatized protein samples.
-
Probe with an anti-DNPH antibody.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Add a suitable substrate and measure the absorbance to quantify the amount of carbonyl formation.
-
-
Data Analysis: Compare the absorbance values of the CuAAC-treated samples to the controls to determine the extent of oxidative damage.
Visualizations
Caption: Experimental workflow for CuAAC protein labeling.
References
- 1. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 11. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of Methylamino-PEG3-azide Conjugates
Welcome to the technical support center for Methylamino-PEG3-azide and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the stability of these important molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1][2] It contains three key components:
-
A methylamine (B109427) group (-NHCH₃) which readily reacts with carboxylic acids or their activated esters (like NHS esters) to form stable amide bonds.[3][4]
-
A hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the conjugate in aqueous media.[1][2]
-
An azide (B81097) group (-N₃) that is used in "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a highly stable triazole linkage with molecules containing alkyne groups.[1][5]
This linker is commonly used in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand to an E3 ligase ligand.[5][6]
Q2: What are the primary factors that cause degradation of the this compound reagent itself?
A2: The stability of the unconjugated this compound linker is influenced by the chemical properties of its functional groups. The primary factors leading to degradation are:
-
For the Azide Group: The azide functional group is energetic and can be sensitive to heat, light, pressure, and shock, which can lead to decomposition and the release of nitrogen gas.[7][8][9] Contact with strong acids should be avoided, as this can form hydrazoic acid, which is highly toxic and explosive.[8][10] It is also incompatible with strong oxidizing and reducing agents.[11]
-
For the PEG Chain: While generally stable, the PEG chain can undergo oxidative degradation, especially in the presence of transition metals and reactive oxygen species (ROS).[12][13] This can lead to chain cleavage and the formation of impurities like formaldehyde.[14]
-
For the Methylamine Group: The methylamine group is a stable functional group but can be susceptible to side reactions if not handled under appropriate pH conditions during conjugation.
Q3: How can I assess the potential stability of a novel organic azide conjugate?
A3: Two general guidelines are useful for a preliminary assessment of the stability of an organic azide you have synthesized:
-
The Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the energetic nature of the molecule. An azide is considered more stable when the number of carbon atoms is significantly greater than the number of nitrogen atoms.[7][8]
-
The "Rule of Six": This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) in the molecule.[7][8] This provides enough "dilution" of the energetic group to enhance overall stability.[8]
Q4: My final conjugate shows instability. What are the likely degradation pathways?
A4: The degradation of a final this compound conjugate depends on the nature of the conjugated molecules and the linkages formed. Common pathways include:
-
Hydrolysis: If ester bonds were formed during conjugation (e.g., by acylation of a hydroxyl group instead of an amine), they are susceptible to hydrolytic cleavage.[15] The amide bond formed by the methylamine group is generally stable.
-
Oxidative Degradation: The PEG linker itself can be a point of weakness. Oxidative stress can cause the PEG chain to break down.[12][14]
-
De-PEGylation: Cleavage of the bond connecting the PEG linker to the target molecule can occur, especially under high-temperature stress, leading to loss of the PEG chain.[16]
-
Photodegradation: Both the azide group (if unreacted) and the PEG chain can be sensitive to light.[8][17]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield or Failed Conjugation
| Potential Cause | Recommended Solution | Citation |
| Degraded Reagent | Store this compound at ≤ -15°C under an inert atmosphere (Argon or Nitrogen) and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. | [17][18] |
| Suboptimal pH | For reacting the methylamine with an activated carboxylic acid (e.g., NHS ester), maintain the reaction pH between 7.2 and 8.5. Avoid amine-containing buffers like Tris, which will compete in the reaction. Use PBS or borate (B1201080) buffer instead. | [4] |
| Hydrolysis of Activated Ester | If using EDC/NHS to activate a carboxylic acid, prepare the activated ester solution immediately before use. Ensure all solvents are anhydrous, as moisture will hydrolyze the ester. | [4] |
| Inefficient Activation | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this step first before adding the this compound and adjusting the pH for the coupling reaction. | [4] |
Problem 2: Aggregation or Precipitation During Reaction
| Potential Cause | Recommended Solution | Citation |
| Poor Solubility of Linker | Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF. Add this stock solution to the reaction mixture dropwise with gentle stirring. | [19] |
| High Local Concentration | Avoid adding a large volume of concentrated linker at once, which can cause the payload to precipitate. Slow, dropwise addition is recommended. | [19] |
| Solvent Mismatch | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%) to avoid denaturing protein conjugates. | [19] |
| Inherent Hydrophobicity | The hydrophilic PEG spacer is designed to improve solubility, but if the conjugated molecule is very hydrophobic, aggregation can still occur. Consider optimizing buffer composition or reducing reactant concentrations. | [1] |
Problem 3: Conjugate Instability During Storage or Purification
| Potential Cause | Recommended Solution | Citation |
| Oxidation | Degas buffers and store the final conjugate under an inert atmosphere (Argon or Nitrogen). Avoid exposure to metals that can catalyze oxidation. | [17] |
| Hydrolysis | Ensure that purification and storage buffers have a neutral to slightly acidic pH if the conjugate contains any hydrolytically sensitive linkers. Store at low temperatures (e.g., -20°C or -80°C). | [16] |
| Light Exposure | Protect the final conjugate from light at all times by using amber vials or wrapping containers in foil, especially if the azide group is still present. | [8][9] |
| Freeze-Thaw Cycles | Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. | [16][18] |
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Compound Type | Storage Temperature | Atmosphere | Light Condition | Key Considerations | Citation |
| This compound (Solid) | ≤ -15°C (long-term) | Dry Argon or Nitrogen | In the dark | Highly sensitive to light and oxidation. Hygroscopic; warm to room temp before opening. | [17][18] |
| PEG-NHS Esters | ≤ -15°C | Dry Argon or Nitrogen | In the dark | Highly sensitive to moisture. Use anhydrous solvents. | [17][18] |
| PEG-Maleimides / Thiols | ≤ -15°C | Dry Argon or Nitrogen | In the dark | Highly sensitive to light. | [17] |
| Purified Conjugate (Solution) | -20°C to -80°C | Inert Gas (optional but recommended) | In the dark | Avoid repeated freeze-thaw cycles. Buffer choice is critical. | [16][18] |
Table 2: Solvent Compatibility for Azide Reactions
| Solvent Class | Examples | Suitability for Organic Azides | Notes | Citation |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Good for dissolving both the organic azide linker and for performing reactions like Click Chemistry. | [10] |
| Aprotic (Low Polarity) | THF, Toluene, Dichloromethane (DCM) | Good | Generally suitable for organic azides. Caution: Avoid halogenated solvents like DCM with inorganic azides. | [8][10] |
| Polar Protic | Water, Ethanol | Use with care | Can be used, but ensure the solution does not become acidic to prevent the formation of hydrazoic acid. May reduce nucleophilicity in some reactions. | [10] |
| Non-Polar | Hexane | Good | Suitable for dissolving organic azides but poor for any associated salts or highly polar molecules. | [10] |
Experimental Protocols & Workflows
Protocol 1: General Two-Step Conjugation Workflow
This protocol describes the conjugation of a carboxylic acid-containing molecule (Payload) to an alkyne-containing molecule using the this compound linker.
Workflow Visualization:
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add 1.5 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the active NHS ester.[4]
-
-
Conjugation to Methylamine Linker:
-
Immediately add the activated molecule solution to a solution of this compound (1.0-1.2 equivalents) dissolved in a non-amine buffer (e.g., PBS).
-
Adjust the final pH of the reaction mixture to 7.2-7.5.[4]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Click Chemistry Reaction:
-
Purify the resulting Payload-PEG3-Azide intermediate using an appropriate method (e.g., dialysis, SEC, or HPLC).
-
Dissolve the purified intermediate and the alkyne-containing molecule in a suitable reaction buffer.
-
For a CuAAC reaction, add the copper(I) catalyst. This is typically generated in situ by adding copper(II) sulfate (B86663) (CuSO₄) along with a reducing agent like sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress by LC-MS.
-
Purify the final conjugate to remove reactants and catalyst.
-
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation or "stress testing" study is essential to identify potential degradation pathways and determine the intrinsic stability of your final conjugate.[20][21]
Logical Flow of Stability Assessment:
Methodology:
-
Prepare Samples: Prepare several identical aliquots of your purified conjugate in its intended formulation buffer. Include a control sample stored at the recommended storage condition (e.g., -80°C in the dark).
-
Apply Stress Conditions: Expose each aliquot to a single, accelerated stress condition for a defined period (e.g., 24, 48, 72 hours).[21]
-
Acid/Base Hydrolysis: Adjust the pH of samples to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 60°C).[16]
-
Oxidative Stress: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.03% H₂O₂).[12]
-
Photostability: Expose samples to a controlled source of UV and visible light as specified by ICH guidelines.
-
-
Analysis: At each time point, neutralize the pH-stressed samples and analyze all samples alongside the control.
-
Data Interpretation: Compare the chromatograms or mass spectra of the stressed samples to the control. Identify new peaks (degradants) and a decrease in the main peak (parent conjugate). This information helps to elucidate the specific degradation pathways (e.g., hydrolysis, oxidation, aggregation) affecting your molecule.[21] This knowledge is crucial for developing a more stable formulation.
References
- 1. This compound | 1355197-57-7 [chemicalbook.com]
- 2. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 3. PEG Methylamine, MeNH-PEG - ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. On the biodegradability of polyethylene glycol, polypeptoids and poly(2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. pharmtech.com [pharmtech.com]
- 17. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. benchchem.com [benchchem.com]
- 20. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 21. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
mitigating steric hindrance in Methylamino-PEG3-azide reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide. It provides troubleshooting advice and answers to frequently asked questions (FAQs), with a focus on overcoming issues related to steric hindrance.
Frequently Asked Questions & Troubleshooting Guide
1. Question: We are observing significantly low yields in our conjugation reaction with this compound. What could be the cause?
Answer: Low reaction yields are commonly caused by steric hindrance. The PEG linker and the molecular structures you are trying to conjugate can physically block the reactive azide (B81097) and methylamino end groups, preventing them from approaching each other effectively. Other potential causes include suboptimal reaction conditions (pH, temperature, concentration) or reagent degradation.
2. Question: How can we determine if steric hindrance is the primary reason for our poor reaction efficiency?
Answer: To diagnose steric hindrance, you can perform the following control experiments:
-
Use a Less Hindered Control: Attempt the reaction with a smaller, non-PEGylated azide or amine. If this reaction proceeds with a significantly higher yield, steric hindrance is a likely culprit.
-
Vary Linker Length: If available, test linkers with different PEG chain lengths. Longer PEG chains can increase the distance between bulky molecules, which may reduce steric hindrance and improve yields.[1][2] However, be aware that excessively long PEG chains can sometimes negatively impact the biological activity of the final conjugate.[3][4]
3. Question: What strategies can we employ to mitigate steric hindrance in our this compound reaction?
Answer:
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and reagent concentrations. For azide-alkyne cycloaddition, ensure the pH is within the optimal range of 4 to 12.[5]
-
Select the Right Catalyst System: For azide-alkyne "click chemistry" reactions (CuAAC), the catalyst is crucial. An abnormal N-heterocyclic carbene (NHC) complex of copper, CuCl(TPh), has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[5]
-
Switch to a Copper-Free Reaction: If copper toxicity is a concern or if CuAAC yields remain low, consider using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained alkyne (like DBCO or BCN) that reacts with the azide without needing a catalyst.[6][7]
-
Increase Linker Length: Using a longer PEG linker, such as Methylamino-PEG5-azide, can create more space between the conjugated molecules, potentially alleviating steric clash.[2]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general methodology for conjugating this compound to an alkyne-containing molecule, optimized for potentially hindered substrates.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Ligand (e.g., THPTA or a benzimidazole-based ligand)
-
Solvent (e.g., DMSO, water, or a mixture)
Methodology:
-
Dissolve the alkyne-containing molecule and a slight excess (1.1 to 1.5 equivalents) of this compound in the chosen solvent.
-
In a separate tube, prepare the catalyst premix: dissolve 5 mol% of CuSO₄ and 10 mol% of the chosen ligand in the solvent.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 20 mol% of a freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor progress using TLC or LC-MS. For very hindered systems, gentle heating (35-50°C) may be required.
-
Upon completion, the product can be purified via chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for biological applications or when CuAAC fails due to steric hindrance.
Materials:
-
Strained alkyne (e.g., DBCO or BCN) functionalized molecule
-
This compound
-
Solvent (e.g., PBS, DMSO)
Methodology:
-
Dissolve the strained alkyne-functionalized molecule in the chosen solvent.
-
Add 1.5 to 2.0 equivalents of this compound to the solution.
-
Allow the reaction to stir at room temperature. Reaction times can range from 1 to 24 hours.
-
Monitor the reaction progress via an appropriate analytical method (LC-MS, NMR).
-
Purify the final conjugate using standard methods like size-exclusion chromatography or dialysis.
Data Presentation
The choice of PEG linker length involves a trade-off between pharmacokinetic benefits and potential loss of biological activity due to steric hindrance. The following table summarizes data from a study on affibody-drug conjugates, illustrating this effect.
Table 1: Impact of PEG Linker Length on Conjugate Properties
| PEG Linker MW | Half-Life Extension (vs. No PEG) | Reduction in In Vitro Cytotoxicity (vs. No PEG) |
| 4 kDa | 2.5-fold | 4.5-fold |
| 10 kDa | 11.2-fold | 22-fold |
Data adapted from a study on affibody-MMAE conjugates.[4]
Visualizations
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Steric hindrance prevents reactants from achieving the necessary transition state.
References
analytical techniques to monitor Methylamino-PEG3-azide reaction progress
Welcome to the technical support center for monitoring reactions involving Methylamino-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical techniques used to monitor the progress of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound and what types of reactions can I monitor?
This compound is a versatile bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics.[1][2][3] Its two primary reactive groups, a methylamine (B109427) and an azide (B81097), allow for a variety of conjugation strategies. You can monitor the progress of reactions such as:
-
Amide bond formation: The methylamine group reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide linkage.[4]
-
Click Chemistry: The azide group participates in highly efficient and specific cycloaddition reactions with alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or strained cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][3]
Q2: Which analytical techniques are recommended for monitoring the progress of my this compound reaction?
Several analytical techniques can be employed to monitor the consumption of starting materials and the formation of the desired product. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, separating starting materials, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis of the reaction mixture.[5][6][7]
-
Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight.[8]
Q3: How should I store this compound to ensure its stability?
To maintain the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, moisture-free environment. It is also advisable to protect it from repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: I am not seeing good separation between my starting material and product spots on the TLC plate.
-
Possible Cause: The solvent system (mobile phase) may not have the optimal polarity. For polar, PEG-containing compounds, finding the right solvent system can be challenging.[10]
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. If they are too low (low Rf), it is not polar enough.[11] Aim for an Rf value between 0.3 and 0.7 for the product.[12]
-
Try Different Solvent Systems: For PEGylated compounds, mixtures of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727) (MeOH) are common starting points.[10] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation for PEG-containing molecules.[10]
-
Visualization: Azides are not UV-active. After reduction of the azide to an amine (e.g., using triphenylphosphine), you can visualize the spots using a ninhydrin (B49086) stain, which will appear as colored spots.[13]
-
Table 1: Example TLC Data for a Reaction of this compound with an Alkyne-containing Molecule
| Compound | Rf Value (DCM:MeOH 9:1) | Rf Value (CHCl3:EtOH:IPA 8:1:1) | Visualization Method |
| This compound | 0.4 | 0.5 | Ninhydrin stain (after reduction) |
| Alkyne-Molecule | 0.6 | 0.7 | UV light (if chromophore present) |
| Product | 0.3 | 0.4 | UV light and Ninhydrin stain |
High-Performance Liquid Chromatography (HPLC)
Issue: I am observing distorted or broad peaks for my PEGylated product.
-
Possible Cause: PEGylated compounds can exhibit unusual behavior on some HPLC columns due to interactions with the stationary phase.
-
Troubleshooting Steps:
-
Column Selection: A reversed-phase C18 column is a good starting point for the analysis of PEGylated molecules.[14]
-
Mobile Phase Optimization: The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (water/acetonitrile) can improve peak shape.
-
Temperature Control: Running the separation at a slightly elevated temperature (e.g., 45°C) can sometimes improve peak resolution.[14]
-
Issue: My product peak is co-eluting with a starting material or byproduct.
-
Possible Cause: The gradient elution profile may not be optimized for your specific separation.
-
Troubleshooting Steps:
-
Adjust the Gradient: A shallower gradient can help to improve the resolution between closely eluting peaks.
-
Detector Choice: If your starting material lacks a UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection of non-volatile analytes.[15] Coupling the HPLC to a mass spectrometer (LC-MS) can also help to identify the components of each peak.
-
Table 2: Example HPLC-MS Data for a Reaction of this compound
| Compound | Retention Time (min) | [M+H]+ (m/z) |
| This compound | 5.2 | 233.16 |
| Reactant Molecule | 8.5 | Varies |
| Conjugated Product | 7.1 | 233.16 + MW of Reactant |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: I am having trouble determining the reaction conversion from my 1H NMR spectrum.
-
Possible Cause: Peak overlap between the starting material and product signals can make accurate integration difficult.
-
Troubleshooting Steps:
-
Identify Key Diagnostic Peaks: Look for protons close to the site of reaction, as their chemical shifts are most likely to change. For example, upon amide bond formation, the methylene (B1212753) protons adjacent to the methylamine in this compound will experience a downfield shift.
-
Monitor Disappearance of Starting Material: It is often easier to monitor the disappearance of a well-resolved peak from a starting material than the appearance of a product peak that may be in a crowded region of the spectrum.
-
Quantitative NMR (qNMR): For accurate determination of reaction yield, use an internal standard with a known concentration and a peak that is well-resolved from all other signals in the mixture.
-
Table 3: Example 1H NMR Chemical Shift Changes for Monitoring Reaction Progress
| Group | Starting Material (δ, ppm) | Product (δ, ppm) | Notes |
| -CH2-NHCH3 | ~2.7-2.9 | ~3.2-3.4 (Amide) | Significant downfield shift upon amide bond formation. |
| -CH2-N3 | ~3.4 | ~4.5 (Triazole) | Downfield shift upon formation of the triazole ring in a click reaction. |
| PEG backbone (-O-CH2-CH2-O-) | ~3.6 | ~3.6 | Generally remains unchanged. |
Experimental Protocols
General Protocol for Monitoring a Click Reaction by TLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
-
TLC Plate Spotting: On a silica (B1680970) gel TLC plate, spot the diluted reaction mixture, along with the starting this compound and the other reactant as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 DCM:MeOH). Allow the solvent to travel up the plate.
-
Visualization: After development, dry the plate. If the product is not UV-active, visualize the spots by first dipping the plate in a solution of triphenylphosphine (B44618) in a non-polar solvent to reduce the azide, followed by heating, and then dipping in a ninhydrin staining solution and heating again.[13]
-
Analysis: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to assess the consumption of starting materials and the formation of the product.
General Protocol for Monitoring an Amide Coupling Reaction by HPLC-MS
-
Sample Preparation: At different time points, take a small sample from the reaction and quench it by diluting it in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for your molecule and/or a mass spectrometer.
-
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product. The mass spectrometer will confirm the identity of the peaks based on their mass-to-charge ratio.
Visualizations
Caption: Workflow for monitoring the progress of a this compound reaction.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 8. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating Protein Conjugation: A Comparative Analysis of Methylamino-PEG3-azide and Alternatives
For researchers, scientists, and drug development professionals, the successful conjugation of modifying agents to a target protein is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of methods to validate the conjugation of Methylamino-PEG3-azide to a target protein, alongside a comparative analysis of alternative conjugation chemistries. We present key performance data, detailed experimental protocols, and visual workflows to facilitate informed decisions in your bioconjugation projects.
Comparing Conjugation Chemistries: Performance and Applications
The choice of conjugation chemistry is paramount to achieving the desired product with high efficiency and stability. This compound utilizes "click chemistry," a powerful and highly specific ligation method. Here, we compare it with other common amine- and thiol-reactive chemistries.
| Conjugation Chemistry | Reactive Group on Linker | Target Residue on Protein | Typical Conjugation Efficiency/Yield | Key Advantages | Key Disadvantages |
| Click Chemistry (SPAAC) | Azide (e.g., this compound) | Genetically encoded non-natural amino acid with alkyne | >80%[1] | High specificity, bioorthogonal, stable triazole linkage.[1][2] | Requires genetic engineering of the protein to introduce the alkyne handle. |
| NHS Ester Chemistry | N-Hydroxysuccinimide (NHS) Ester | Lysine (ε-amino group), N-terminus (α-amino group) | Variable, can be optimized to >75%[3] | Well-established, readily available reagents, targets naturally occurring residues.[4][5] | Can result in a heterogeneous mixture of products, potential for hydrolysis of the NHS ester.[6][7] |
| Reductive Amination | Aldehyde | Lysine (ε-amino group), N-terminus (α-amino group) | Generally high, can be >90% under optimal conditions.[6] | Forms a stable secondary amine linkage, can be selective for the N-terminus at controlled pH.[4] | Requires a reducing agent (e.g., sodium cyanoborohydride) which can be toxic.[4] |
| Maleimide Chemistry | Maleimide | Cysteine (thiol group) | High, often >90% | Highly specific for thiols, rapid reaction at neutral pH.[8] | The resulting thioether bond can be reversible under certain conditions, potential for off-target reactions with other nucleophiles at higher pH.[8] |
Experimental Workflow for Conjugation and Validation
Successful bioconjugation requires a systematic approach from the initial reaction to the final characterization of the purified product. The following workflow illustrates the key steps involved.
Detailed Experimental Protocols for Key Validation Techniques
Accurate validation of your protein conjugate is essential. Below are detailed protocols for the most common analytical techniques.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of a PEG moiety will result in a noticeable increase in the apparent molecular weight of the protein, causing it to migrate slower in the gel.
Protocol:
-
Sample Preparation:
-
In a microcentrifuge tube, mix 10-20 µg of your protein sample (unconjugated control and conjugated protein) with 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Briefly centrifuge the tubes to collect the condensate.
-
-
Gel Electrophoresis:
-
Prepare or use a pre-cast polyacrylamide gel of a suitable percentage (e.g., 4-12% gradient gel) for your protein's size.
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x running buffer.
-
Carefully load your samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[3]
-
-
Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for 1-2 hours with gentle agitation.
-
Destain the gel with a suitable destaining solution until clear protein bands are visible against a light background.
-
Image the gel and compare the migration of the conjugated protein to the unconjugated control. A distinct band shift to a higher molecular weight confirms successful conjugation.
-
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after conjugation, allowing for the determination of the number of attached PEG molecules (degree of PEGylation).
Protocol (MALDI-TOF):
-
Sample Preparation:
-
Desalt and purify your protein samples to remove any interfering substances.
-
Prepare a stock solution of your protein (unconjugated and conjugated) at approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile (B52724) with 0.1% TFA).[9]
-
-
Matrix Preparation and Spotting:
-
Prepare a saturated solution of a suitable matrix, such as sinapic acid or α-Cyano-4-hydroxycinnamic acid (HCCA), in a solvent compatible with your sample.[9][10]
-
On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.
-
Mix your protein sample 1:1 with the matrix solution.
-
Spot 1 µL of the mixture onto the dried matrix spot and let it crystallize at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your protein and its conjugate.
-
Analyze the resulting spectra to determine the molecular weights of the unconjugated protein and the different PEGylated species. The mass difference will correspond to the mass of the attached PEG moieties.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity and heterogeneity of the conjugated product. Different HPLC methods can be employed to separate the conjugated protein from the unconjugated protein and free PEG.
Protocol (Reversed-Phase HPLC):
-
Sample Preparation:
-
Dilute your protein samples (unconjugated control and conjugated protein) to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Filter the samples through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase (e.g., water with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the proteins using a gradient of an organic mobile phase (e.g., acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
Analyze the chromatograms to identify the peaks corresponding to the unconjugated protein and the PEGylated species. The conjugated protein will typically have a different retention time than the unconjugated protein.
-
The peak area can be used to quantify the purity of the conjugate and the extent of the reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to assess changes in the secondary structure of the protein upon conjugation, ensuring that the modification has not significantly altered its conformation and, by extension, its function.
Protocol:
-
Sample Preparation:
-
Prepare your protein samples (unconjugated and conjugated) in a buffer that has minimal interference in the infrared region of interest (e.g., D₂O-based buffers). The protein concentration should be relatively high (e.g., 5-10 mg/mL).
-
If using an ATR-FTIR, a small volume of the sample can be dried onto the ATR crystal.[11]
-
-
Data Acquisition:
-
Acquire a background spectrum of the buffer or the empty ATR crystal.
-
Acquire the spectrum of your protein sample.
-
Subtract the background spectrum from the sample spectrum to obtain the protein's infrared spectrum.
-
-
Data Analysis:
-
Analyze the amide I band (1600-1700 cm⁻¹) of the spectrum. Deconvolution of this band can provide information about the relative amounts of different secondary structure elements (α-helix, β-sheet, etc.).[12]
-
Compare the spectra of the unconjugated and conjugated protein to identify any significant changes in the secondary structure.
-
Application in a Biological Context: The ERK Signaling Pathway
PEGylated proteins are often developed as therapeutics to modulate cellular signaling pathways. For instance, a PEGylated growth factor or cytokine could be designed to have a longer circulating half-life and sustained activation of a pathway like the ERK signaling cascade, which is crucial for cell proliferation and survival.[13][]
Logical Comparison of Validation Methods
Choosing the right validation method depends on the specific information required. This diagram outlines a logical approach to selecting the appropriate analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. covalx.com [covalx.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains have become a popular choice due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of Methylamino-PEG3-azide against other PEG linkers in the context of PROTAC development, supported by a synthesis of experimental data from various studies.
The Pivotal Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The length and composition of the PEG linker directly impact the geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is paramount, as a linker that is too short can lead to steric hindrance, while an excessively long one may result in a non-productive complex.[1]
This compound is a bifunctional PEG linker that offers specific advantages for PROTAC synthesis. It incorporates a methylamine (B109427) group and an azide (B81097) terminus. The methylamine can be readily functionalized, for instance, through amide bond formation with a carboxylic acid on a warhead or E3 ligase ligand. The azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to a molecule containing an alkyne group.[5] This modular and highly efficient conjugation strategy facilitates the rapid assembly of PROTAC libraries with diverse components.[]
Performance Comparison of PEG Linkers in BRD4 Degradation
To illustrate the impact of PEG linker length on PROTAC performance, we have compiled representative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.[3][7] The data below showcases the degradation potency (DC50) and maximal degradation (Dmax) of BRD4-targeting PROTACs with varying PEG linker lengths.
Disclaimer: The following data is a synthesis from multiple sources. Direct head-to-head comparisons can be challenging due to variations in experimental conditions (e.g., cell lines, E3 ligase ligands, and specific PROTAC architecture). This table should be interpreted as a guide to the general trend of PEG linker length on BRD4 degradation.[7]
| Linker Composition (Number of PEG units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| 0 (Direct Linkage) | BRD4 | H661 | < 500 | > 90 | A short, direct linkage can be highly effective.[7] |
| 1 | BRD4 | H661 | > 5000 | ~50 | A single PEG unit can significantly reduce degradation potency.[7] |
| 2 | BRD4 | H661 | > 5000 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[5][7] |
| 3 (Analogous to this compound linker) | BRD4 | Various | Variable | Variable | Potency is highly dependent on the overall PROTAC structure, but linkers of this length have been shown to be effective. |
| 4 | BRD4 | H661 | < 500 | > 90 | Potency can be regained and optimized with longer PEG chains.[5] |
| 5 | BRD4 | Various | Variable | Variable | Often considered an optimal length in many BRD4 PROTAC designs. |
The data suggests that there is an optimal range for PEG linker length, and a PEG3 linker, such as that in this compound, falls within a potentially effective range. However, the ideal length is highly dependent on the specific warhead and E3 ligase ligand pair.[5] Therefore, a systematic variation of the PEG linker length is often a crucial step in the optimization of a novel PROTAC.[8]
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for assessing PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
For the accurate assessment and comparison of PROTACs, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a defined period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., VHL or CRBN).
-
Transfection reagent.
-
PROTAC of interest.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Luminometer with appropriate filters.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (bioluminescence) and acceptor (fluorescence) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell penetration.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
-
PROTAC stock solution in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis plate reader or LC-MS/MS for compound quantification.
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Conclusion
The selection of an appropriate linker is a critical determinant of a PROTAC's success. While there is no one-size-fits-all solution, PEG linkers offer a versatile platform for optimizing PROTAC efficacy. This compound provides a valuable tool for PROTAC synthesis due to its defined length and dual functionality, enabling modular and efficient assembly via click chemistry. The compiled data on BRD4 degraders underscores the importance of systematically evaluating a range of PEG linker lengths to identify the optimal construct for a given target and E3 ligase pair. The provided experimental protocols offer a framework for researchers to rigorously evaluate and compare the performance of their novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Methylamino-PEG3-azide vs. Amine-PEG3-azide in Bioconjugation
For researchers, scientists, and drug development professionals navigating the nuanced landscape of bioconjugation, the choice of linker can be as critical as the selection of the biomolecule itself. This guide provides an in-depth comparison of two popular trifunctional PEG linkers: Methylamino-PEG3-azide and Amine-PEG3-azide. By examining their intrinsic chemical properties and providing detailed experimental protocols, we aim to equip you with the knowledge to make an informed decision for your specific bioconjugation needs.
At the heart of many bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs) or PROTACs, lies the covalent linkage of different molecular entities. Both this compound and Amine-PEG3-azide serve as heterobifunctional linkers, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1] Each possesses a terminal azide (B81097) group, a versatile handle for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4][5] The key distinction, and the focus of this guide, is the terminal amine functionality: a primary amine (-NH₂) in Amine-PEG3-azide and a secondary amine (-NHCH₃) in this compound. This seemingly subtle difference can have significant implications for reaction kinetics, stability of the resulting conjugate, and overall experimental workflow.
Chemical and Physical Properties at a Glance
A summary of the core chemical and physical properties of the two linkers is presented below, highlighting their structural differences.
| Property | This compound | Amine-PEG3-azide |
| Chemical Structure | CH₃-NH-(CH₂CH₂O)₃-CH₂CH₂-N₃ | H₂N-(CH₂CH₂O)₃-CH₂CH₂-N₃ |
| Molecular Weight | ~232.28 g/mol | ~218.25 g/mol |
| Amine Type | Secondary | Primary |
| Reactive Groups | Methylamine, Azide | Primary Amine, Azide |
| Solubility | Soluble in aqueous solutions and common organic solvents. | Soluble in aqueous solutions and common organic solvents. |
The Amine Debate: Reactivity and Stability
The choice between a primary and a secondary amine for conjugation primarily revolves around two key chemical principles: nucleophilicity and steric hindrance.
Nucleophilicity and Basicity: In general, secondary amines are considered to be more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group (in this case, a methyl group).[6][7] This increased electron density on the nitrogen atom can lead to a faster rate of reaction with electrophiles, such as activated carboxylic acids (e.g., NHS esters). Methylamine is also a stronger base than ammonia (B1221849) for the same reason.[6][8]
Steric Hindrance: Conversely, the methyl group on the secondary amine introduces steric bulk around the nitrogen atom. This can hinder the approach of the electrophile, potentially slowing down the reaction rate, especially with sterically crowded biomolecules.[9][10][11] Primary amines, being less sterically hindered, may offer more favorable kinetics in such cases.[12]
Amide Bond Stability: Upon reaction with a carboxylic acid, both linkers form an amide bond. The stability of this bond is crucial for the integrity of the final bioconjugate. Amide bonds are generally very stable.[13][14] While there is limited direct comparative data on the stability of amide bonds derived from primary versus secondary amines under physiological conditions, the resonance stabilization of the amide bond is the primary determinant of its stability.[13] Any differences in stability are likely to be subtle and context-dependent.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical bioconjugation workflow utilizing either this compound or Amine-PEG3-azide. The process involves two main stages: 1) Amide bond formation between the linker and a biomolecule containing a carboxylic acid or activated ester, and 2) "Click" reaction of the azide-functionalized biomolecule with an alkyne-containing molecule.
Detailed Experimental Protocols
The following protocols provide a framework for a comparative study of this compound and Amine-PEG3-azide. These are general guidelines and should be optimized for your specific application.
Protocol 1: Conjugation of Linkers to a Model Peptide via EDC/NHS Chemistry
This protocol describes the conjugation of the amine-containing linkers to a peptide with a C-terminal carboxylic acid.
Materials:
-
Model Peptide (e.g., a peptide with a single C-terminal carboxyl group)
-
This compound
-
Amine-PEG3-azide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis
-
Mass Spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of this compound and Amine-PEG3-azide in anhydrous DMF or DMSO.
-
-
Activation of Peptide Carboxyl Group:
-
To the dissolved peptide solution, add EDC and NHS to a final molar ratio of Peptide:EDC:NHS of 1:2:5.[15]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Immediately following activation, add a 10- to 20-fold molar excess of the dissolved linker (either this compound or Amine-PEG3-azide) to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the azide-functionalized peptide from excess reagents using RP-HPLC.
-
Analyze the collected fractions by mass spectrometry to confirm the successful conjugation and determine the mass of the product.[16][17][18][19]
-
Quantify the conjugation efficiency by comparing the peak areas of the starting peptide and the product in the HPLC chromatogram.[20][21]
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized peptide and an alkyne-containing reporter molecule (e.g., a fluorophore).
Materials:
-
Azide-functionalized peptide (from Protocol 1)
-
Alkyne-containing reporter molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: 1X PBS, pH 7.4
-
RP-HPLC system for purification and analysis
-
Mass Spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized peptide in the Reaction Buffer.
-
Prepare a 20 mM stock solution of the alkyne-containing reporter molecule in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-containing reporter molecule in a 1:1.5 molar ratio.
-
Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio to pre-complex the copper.
-
Add the CuSO₄/THPTA complex to the peptide/alkyne mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification and Analysis:
Quantitative Data Summary: A Hypothetical Comparison
| Parameter | This compound | Amine-PEG3-azide | Expected Rationale |
| Reaction Rate with NHS Ester (pH 7.4) | Potentially Faster | Potentially Slower | Higher nucleophilicity of the secondary amine may lead to a faster reaction rate, assuming steric hindrance is not a limiting factor. |
| Conjugation Efficiency (Sterically Hindered Biomolecule) | Potentially Lower | Potentially Higher | The smaller size of the primary amine may allow for more efficient conjugation to sterically hindered sites. |
| Stability of Amide Bond (pH 7.4, 37°C) | High | High | Both form stable amide bonds. Any difference is expected to be minimal under physiological conditions. |
| Overall Yield | Dependent on substrate | Dependent on substrate | The final yield will be influenced by a combination of reaction rate, efficiency, and stability, which is specific to the biomolecule being conjugated. |
Logical Relationships in Bioconjugation Strategy
The decision-making process for selecting the appropriate linker involves considering the properties of the biomolecule and the desired outcome of the conjugation. The following diagram outlines these logical relationships.
Conclusion
The choice between this compound and Amine-PEG3-azide is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the bioconjugation experiment.
-
This compound may be advantageous when faster reaction kinetics are desired and the conjugation site on the biomolecule is not sterically hindered. Its higher nucleophilicity could lead to more rapid amide bond formation.
-
Amine-PEG3-azide , with its less sterically encumbered primary amine, may be the preferred choice when working with biomolecules that have sterically crowded conjugation sites. This could lead to higher overall conjugation efficiency in such cases.
Ultimately, for novel bioconjugation projects, an empirical approach is recommended. Performing small-scale parallel experiments with both linkers, following the protocols outlined in this guide, will provide the most definitive answer as to which reagent is optimal for your specific application. By carefully considering the principles of reactivity and steric hindrance, and by systematically evaluating both options, researchers can optimize their bioconjugation strategies for the successful development of next-generation therapeutics and research tools.
References
- 1. quora.com [quora.com]
- 2. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. quora.com [quora.com]
- 7. allen.in [allen.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. osti.gov [osti.gov]
- 11. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 14. Amide - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. enovatia.com [enovatia.com]
- 17. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. books.rsc.org [books.rsc.org]
- 20. cellmosaic.com [cellmosaic.com]
- 21. abacusdx.com [abacusdx.com]
A Comparative Guide to Alternative Linkers for Click Chemistry: Beyond Methylamino-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical parameter that significantly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. Methylamino-PEG3-azide has been a widely utilized linker in click chemistry due to its commercial availability and the advantageous properties imparted by the polyethylene (B3416737) glycol (PEG) spacer. However, a diverse array of alternative linkers has emerged, offering a broader range of functionalities, lengths, and chemical properties to address the specific demands of various applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).
This guide provides an objective comparison of alternative linkers to this compound, supported by experimental data and detailed protocols to inform the selection process for your research and development endeavors.
Alternative Linkers: A Landscape of Possibilities
The alternatives to this compound can be broadly categorized based on the nature of the spacer, the length of the PEG chain, and the presence of cleavable moieties.
1. PEG-Based Linkers with Varying Chain Lengths:
The length of the PEG chain in a linker plays a crucial role in modulating the solubility, stability, and steric hindrance of the resulting bioconjugate.[1][2] While this compound offers a short, discrete PEG spacer, alternatives with longer PEG chains (e.g., PEG4, PEG6, PEG8, PEG12, and longer) are readily available from suppliers such as BroadPharm, AxisPharm, and JenKem Technology.[3][4][5]
-
Advantages of Longer PEG Chains:
-
Enhanced Hydrophilicity: Longer PEG chains significantly increase the water solubility of hydrophobic payloads, which is particularly beneficial in ADC development to prevent aggregation.[6][7]
-
Improved Pharmacokinetics: The hydrophilic nature of longer PEG chains can reduce non-specific interactions with other proteins and surfaces, leading to a longer circulation half-life and increased tumor accumulation in ADCs.[8]
-
Reduced Immunogenicity: The "shielding" effect of the PEG chain can mask the bioconjugate from the host's immune system.[2]
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating aggregation, longer PEG linkers can enable the conjugation of a higher number of drug molecules per antibody.[8]
-
2. Non-PEG Aliphatic Linkers:
For applications where the hydrophilicity of PEG is not a primary concern or where a more rigid spacer is desired, short-chain and long-chain aliphatic azide (B81097) linkers provide a viable alternative. These linkers consist of a simple alkyl chain of varying lengths.
-
Advantages of Aliphatic Linkers:
-
Defined Length and Rigidity: Offer precise control over the distance between the conjugated molecules.
-
Hydrophobicity: Can be advantageous in applications requiring membrane permeability.
-
3. Cleavable Linkers:
Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of endosomes or the reducing environment of the cytoplasm.[9][10][11][12] This strategy is particularly relevant for ADCs, where targeted drug release at the tumor site is paramount.[13][14]
-
Types of Cleavable Linkers:
-
Hydrazone Linkers: Cleaved under acidic conditions (e.g., in endosomes and lysosomes).
-
Disulfide Linkers: Cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells.
-
Enzyme-Cleavable Linkers: Often contain dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.[8][15]
-
4. Linkers for Copper-Free Click Chemistry:
The cytotoxicity of the copper(I) catalyst used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be a concern for in vivo applications.[16] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[16][17] This requires linkers containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) instead of a terminal alkyne. Consequently, the corresponding azide linkers are used to react with these strained alkynes.
-
Advantages of Copper-Free Click Chemistry Linkers:
Performance Comparison of Linker Alternatives
The choice of linker significantly impacts the performance of the final bioconjugate. The following tables summarize key performance data for different linker types. It is important to note that direct head-to-head comparisons can be challenging, as performance is highly dependent on the specific molecules being conjugated and the experimental conditions.
Table 1: General Performance Characteristics of Different Azide Linker Types
| Linker Type | Key Advantages | Key Disadvantages | Typical Applications |
| Short-Chain PEG Azides (e.g., this compound) | Good balance of hydrophilicity and defined spacer length. | May not provide sufficient solubility for highly hydrophobic payloads. | General bioconjugation, labeling of proteins and oligonucleotides. |
| Long-Chain PEG Azides (e.g., Azide-PEG12-NHS ester) | Enhanced hydrophilicity, improved pharmacokinetics, reduced immunogenicity.[2][6][8] | May introduce steric hindrance, potentially affecting binding affinity. | Antibody-Drug Conjugates (ADCs), PROTACs, PEGylation of therapeutics. |
| Aliphatic Azides | Defined length and rigidity. | Can be hydrophobic, potentially leading to aggregation. | Small molecule conjugation, surface modification. |
| Cleavable Azides (e.g., Val-Cit-PABC-PNP) | Controlled payload release at the target site, potential for bystander effect.[8] | Can have lower plasma stability compared to non-cleavable linkers. | Antibody-Drug Conjugates (ADCs). |
| Azides for Copper-Free Click Chemistry | Biocompatible (no copper catalyst), high specificity.[16] | Strained alkyne counterparts can be bulky. | Live-cell imaging, in vivo bioconjugation. |
Table 2: Comparative Data on Linker Performance in Antibody-Drug Conjugates (ADCs)
| Linker Type | Plasma Stability | In Vitro Cytotoxicity | In Vivo Efficacy | Bystander Effect | Reference |
| Cleavable (Val-Cit) | Moderate | High | High | Yes | [8] |
| Non-Cleavable (Thioether) | High | Moderate-High | High | No | [8] |
| Cleavable (Hydrazone) | pH-dependent | High | Variable | Yes | [8] |
| Cleavable (Disulfide) | Moderate | High | Variable | Yes | [13] |
Table 3: Impact of Linker Length on PROTAC Activity
| Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50) | Cell Permeability | Reference |
| Short (e.g., Alkyl C3) | May be sterically hindered | Often lower | Can be high | [19] |
| Optimal (e.g., PEG4-PEG8) | Favorable | Typically highest | Good | [19][] |
| Long (e.g., >PEG12) | May be too flexible, leading to unproductive binding | Can decrease | Variable | [19] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry-based bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Protein Labeling with an Azide-PEG-NHS Ester Linker
This protocol describes the introduction of an azide group onto a protein using an Azide-PEG-NHS ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[21]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[21]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[21]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[21] The azide-functionalized protein is now ready for the subsequent click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or a drug) to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO4 solution and the ligand solution (typically at a 1:2 to 1:5 molar ratio of Cu:ligand).
-
Initiate Reaction: Add the catalyst premix to the protein-alkyne mixture.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the resulting bioconjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
Visualizing the Workflow and Biological Context
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.
Caption: Signaling pathway of targeted protein degradation by a Proteolysis-Targeting Chimera (PROTAC).
Conclusion
The selection of an appropriate linker is a critical step in the design and development of effective bioconjugates. While this compound remains a useful and versatile linker, the expanding toolbox of alternative linkers offers researchers the flexibility to fine-tune the properties of their molecules for specific applications. By carefully considering the desired characteristics of the final product, such as solubility, stability, and mechanism of action, and by leveraging the detailed experimental protocols provided, researchers can rationally select the optimal linker to advance their scientific and therapeutic goals. The continued development of novel linker technologies will undoubtedly play a pivotal role in the future of targeted therapies and bioconjugation chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 14. purepeg.com [purepeg.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity and Homogeneity of Methylamino-PEG3-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity and homogeneity of linker molecules are paramount to ensure the efficacy, safety, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of analytical techniques for assessing the purity and homogeneity of Methylamino-PEG3-azide, a discrete polyethylene (B3416737) glycol (dPEG) linker. We present a comparative analysis with a common alternative, DBCO-PEG4-amine, supported by expected experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of an analytical method for purity assessment depends on the specific characteristics of the PEG linker and the potential impurities. This compound is a bifunctional linker featuring a methylamino group for conjugation to carboxyl groups or activated esters, and an azide (B81097) group for "click chemistry" reactions. A key alternative for copper-free click chemistry is DBCO-PEG4-amine, which contains a dibenzocyclooctyne (DBCO) group instead of an azide.
| Parameter | This compound | DBCO-PEG4-amine (Alternative) | Analytical Technique |
| Purity Specification | Typically >95% to >98% | Typically >95% | Reversed-Phase HPLC (RP-HPLC) |
| Homogeneity | Monodisperse (discrete PEG) | Monodisperse (discrete PEG) | Mass Spectrometry, NMR Spectroscopy |
| Key Impurities | Starting materials, incompletely reacted intermediates, oligomeric species (if any) | Starting materials, DBCO-related byproducts | RP-HPLC, Mass Spectrometry |
| Analytical Throughput | High | High | RP-HPLC |
| Structural Confirmation | High | High | NMR Spectroscopy, Mass Spectrometry |
Key Analytical Techniques for Purity and Homogeneity Assessment
The primary methods for characterizing this compound and its conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. It is the go-to method for quantifying the purity of small molecules like this compound. A typical chromatogram of a high-purity sample will show a single major peak, with any impurities appearing as smaller, separate peaks.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its identity and monodispersity. For a discrete PEG linker like this compound, the mass spectrum should display a single predominant peak corresponding to its molecular weight, confirming its homogeneity. In contrast, a polydisperse PEG would show a distribution of peaks separated by the mass of the ethylene (B1197577) glycol repeating unit (44 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for elucidating the chemical structure of a molecule. For this compound, the ¹H NMR spectrum will show characteristic peaks for the methylamino group, the PEG backbone, and the methylene (B1212753) group adjacent to the azide. Integration of these peaks can confirm the structure and the length of the PEG chain, while the absence of unexpected signals indicates high purity.
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation of impurities.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV detection at 210 nm. The azide group does not have a strong chromophore, so low UV wavelengths are necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more sensitive detection of non-chromophoric compounds.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Identity and Homogeneity Confirmation by Mass Spectrometry (MS)
This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Instrumentation:
-
An ESI-MS system.
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of approximately 0.1 mg/mL.
-
-
Infusion:
-
Infuse the sample solution directly into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion for this compound (C₉H₂₀N₄O₃, MW: 232.28) would be observed as [M+H]⁺ at m/z 233.16.
-
-
Data Analysis:
-
A single major peak corresponding to the expected mass confirms the identity and monodispersity of the compound.
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol provides a general procedure for obtaining a ¹H NMR spectrum.
-
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum and identify the characteristic chemical shifts and integrations for the different protons in the molecule. Expected signals for this compound would include:
-
A singlet for the methyl group of the methylamino moiety.
-
Multiplets for the ethylene glycol units of the PEG chain.
-
A triplet for the methylene group adjacent to the azide.
-
A triplet for the methylene group adjacent to the methylamino group.
-
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive assessment of this compound purity and homogeneity.
This comprehensive approach, combining chromatographic separation with spectroscopic characterization, ensures a thorough assessment of the purity and homogeneity of this compound conjugates, leading to more reliable and reproducible results in downstream applications.
A Comparative Guide to Functional Assays for Validating Methylamino-PEG3-azide PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Methylamino-PEG3-azide linker is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and flexibility, influencing the PROTAC's solubility, cell permeability, and ability to form a productive ternary complex.
This guide provides an objective comparison of functional assays essential for validating the activity of PROTACs utilizing a this compound linker. We present supporting experimental data from studies on PROTACs with similar PEG-based linkers against alternative linker technologies and offer detailed protocols for key validation experiments.
Data Presentation: Comparative Performance of PROTAC Linkers
The selection of a linker is a pivotal step in PROTAC design, directly impacting its degradation efficiency (DC50 and Dmax) and cellular viability effects (IC50). Below, we summarize quantitative data comparing PROTACs with PEG-based linkers to those with alternative linker architectures, such as alkyl chains and rigid linkers. While specific data for the this compound linker is context-dependent, the following tables provide a comparative overview of linker performance for prominent cancer targets: Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and the Androgen Receptor (AR).
Table 1: Comparison of Linker Performance for BRD4-Targeting PROTACs
| Linker Class | Representative Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | PEG linker | Cereblon (CRBN) | ~1-10 | >90 | [1] |
| Alkyl/Ether | Alkyl Chain | Cereblon (CRBN) | ~5-50 | >85 | [2] |
| Rigid | Piperidine-based | VHL | ~0.03 | >95 | [1] |
Table 2: Comparison of Linker Performance for BTK-Targeting PROTACs
| Linker Class | Representative Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | PEG linker | Cereblon (CRBN) | ~2.2-7.9 | >95 | [1][3] |
| Alkyl/Ether | Alkyl Chain | Cereblon (CRBN) | ~1-40 | >85 | [2] |
| Covalent | Acrylamide | Cereblon (CRBN) | <10 | ~90 | [4] |
Table 3: Comparison of Linker Performance for AR-Targeting PROTACs
| Linker Class | Representative Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | PEG linker | MDM2 | Effective Degradation | N/A | [5] |
| Rigid | Pyridine-based | VHL | ~0.76-0.86 | >95 | [6] |
| Alkyl/Ether | Alkyl Chain | VHL | ~0.2-1 | >95 | [1] |
Mandatory Visualizations
References
- 1. PROTACs | DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CuAAC and SPAAC for Methylamino-PEG3-azide Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The rise of "click chemistry" has provided powerful tools for bioconjugation, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of these two powerful techniques for the bioconjugation of Methylamino-PEG3-azide, a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3][4]
Fundamental Principles and Reaction Mechanisms
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[5] However, their activation mechanisms differ significantly, leading to distinct advantages and disadvantages.
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole.[5][7]
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): In contrast, SPAAC is a copper-free reaction that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[8][9][] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[11] This makes SPAAC highly biocompatible and suitable for applications in living systems.[9][11]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for the bioconjugation of this compound hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12] Approximately 100-fold faster than SPAAC.[13] | Slower than CuAAC, with rates dependent on the specific strained cyclooctyne used.[12][13] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[14][15] Ligands are often required to mitigate toxicity.[7] | Excellent biocompatibility due to the absence of a catalyst, making it ideal for live-cell and in vivo studies.[9][11][15] |
| Reaction Conditions | Mild, aqueous conditions, wide pH (4-12) and temperature range.[16][7] | Operates under physiological temperature and pH.[9] |
| Reactant Accessibility | Terminal alkynes are small, readily available, and easy to introduce into biomolecules.[13] | Strained cyclooctynes are bulkier, more complex to synthesize, and can be more expensive.[13][15] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[7] | Not regioselective, yielding a mixture of regioisomers.[7] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst and reducing agent.[7][17][18] | Can have side reactions with thiols.[12] |
| Labeling Efficiency | Generally high, with one study in O-GlcNAc proteomics showing higher labeling efficiency and specificity compared to SPAAC.[19] | Can be highly efficient, but may exhibit higher background in some applications due to non-specific reactions of the strained alkyne.[19] |
Visualizing the Reactions and Workflow
To further clarify the differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Methylamino-PEG3-azide and Alternative Linkers in Biological Media
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of novel therapeutics. This guide provides an in-depth analysis of the stability of the Methylamino-PEG3-azide linker in biological media, benchmarked against common alternative linker technologies. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to make informed decisions in the rational design of next-generation bioconjugates.
The this compound linker, a bifunctional molecule featuring a short polyethylene (B3416737) glycol (PEG) spacer, a reactive methylamino group, and a bioorthogonal azide (B81097) handle, has gained traction in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Its favorable characteristics include enhanced hydrophilicity imparted by the PEG chain and the versatile reactivity of its terminal functional groups. However, a thorough understanding of its stability in the complex milieu of biological fluids is paramount to predicting its in vivo performance.
Comparative Stability Analysis
The stability of a linker in biological media, such as plasma or serum, is a key determinant of a bioconjugate's pharmacokinetic profile and therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following table summarizes the stability of this compound, inferred from data on short-chain PEG linkers and the inherent stability of its functional groups, in comparison to other widely used linker classes.
| Linker Type | Linkage Chemistry | Stability in Human Plasma (Half-life/Percent Intact) | Primary Degradation Pathway | Key Advantages | Key Disadvantages |
| This compound | Amide (from methylamino) & Triazole (from azide) | Estimated to be high (>70% intact after 48h)[1] | Primarily enzymatic or hydrolytic cleavage of the PEG backbone (slow) | High stability of azide and amide bonds, good water solubility. | Potential for non-specific interactions, limited data on the complete linker. |
| Maleimide-based (Thioether) | Thioether | Variable (can be low due to retro-Michael reaction) | Retro-Michael reaction (thiol exchange), hydrolysis of succinimide (B58015) ring | Fast and specific reaction with thiols. | Susceptible to thiol exchange leading to premature drug release.[2] |
| Polypeptide (e.g., Val-Cit) | Peptide bond | Moderate (cleavable by specific enzymes) | Enzymatic cleavage by proteases (e.g., Cathepsin B) | Tunable cleavage by specific enzymes, enabling targeted release. | Potential for off-target cleavage, can be immunogenic. |
| Hydrazone | Hydrazone | pH-dependent (cleavable at acidic pH) | Acid-catalyzed hydrolysis | Enables pH-sensitive drug release in the acidic tumor microenvironment. | Can be unstable at physiological pH, leading to premature release. |
| Disulfide | Disulfide bond | Reductively cleavable | Reduction in the presence of glutathione | Cleavable in the reducing intracellular environment. | Can be unstable in the bloodstream, potential for off-target reduction. |
Note: The stability of the this compound linker is inferred from studies on short-chain PEG linkers, which have shown high stability in human plasma.[1] The amide and triazole linkages formed are generally stable under physiological conditions.
In-depth Look at Linker Stability
This compound: A Stable Contender
The stability of the this compound linker is underpinned by the robustness of its constituent parts. The polyethylene glycol (PEG) backbone, particularly short chains like PEG3, exhibits high stability in biological media. Studies have shown that short PEG linkers (PEG2 and PEG5) remain largely intact in human plasma over extended periods.[1]
The terminal functional groups also contribute to its stability profile. The methylamino group, upon reaction with a carboxylic acid on a payload or targeting moiety, forms a highly stable amide bond. The azide group, a cornerstone of "click chemistry," is known for its high chemical stability under physiological conditions and its bioorthogonal reactivity, meaning it does not readily react with endogenous biomolecules.
Alternative Linkers: A Spectrum of Stabilities
In contrast, other linkers are often designed to be cleavable under specific physiological conditions.
-
Maleimide-based linkers , while popular for their reactivity with thiols, can suffer from instability due to a retro-Michael reaction, leading to the release of the conjugated payload.[2]
-
Polypeptide linkers , such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for targeted drug release.
-
Hydrazone and disulfide linkers offer pH- and redox-sensitive cleavage mechanisms, respectively, providing additional strategies for controlled drug release.
Experimental Protocols for Stability Assessment
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments used to evaluate linker stability in biological media.
Protocol 1: Plasma Stability Assay using LC-MS
This protocol outlines a general method for determining the stability of a linker-conjugated molecule in plasma.
Methodology:
-
Incubation: The test conjugate is incubated in human plasma at 37°C at a concentration of 1 mg/mL.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).
-
Sample Preparation: Plasma proteins are precipitated by adding three volumes of ice-cold acetonitrile. The sample is then centrifuged to pellet the precipitated proteins.
-
LC-MS Analysis: The supernatant, containing the conjugate and any degradation products, is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of the intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life of the conjugate in plasma can then be determined.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol provides a framework for assessing the in vivo stability and clearance of a bioconjugate.
Methodology:
-
Animal Model: The bioconjugate is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, and 96 hr).
-
Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the intact bioconjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in linker stability analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical comparison of linker stability.
Conclusion
The this compound linker presents a highly stable option for the construction of bioconjugates, owing to the inert nature of its short PEG backbone and the robust amide and triazole linkages it forms. This inherent stability makes it an attractive choice for applications where prolonged systemic circulation and minimal premature payload release are desired. However, the optimal linker choice is ultimately application-dependent. For therapies requiring targeted intracellular release, cleavable linkers such as polypeptide or hydrazone-based systems may be more appropriate. A thorough understanding of the stability profiles of different linker technologies, supported by rigorous experimental evaluation, is essential for the successful development of next-generation targeted therapeutics.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Drug Delivery Efficacy
The strategic design of drug delivery systems is paramount for enhancing therapeutic efficacy while minimizing systemic toxicity. Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern bioconjugates, including antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticle-based systems. The process of attaching PEG chains, known as PEGylation, improves the solubility, stability, and pharmacokinetic profiles of therapeutic agents. However, the length of the PEG linker is a critical variable that can profoundly influence the conjugate's performance, creating a trade-off between beneficial properties like extended circulation and potential drawbacks such as reduced target binding or drug activity.
This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation drug delivery vehicles.
Quantitative Comparison of Performance Metrics
The selection of an optimal PEG linker length is often application-dependent and requires balancing competing physicochemical and biological properties. Longer linkers can enhance circulation time and solubility, but may introduce steric hindrance, potentially reducing cellular uptake or in vitro activity. Conversely, shorter linkers may be preferred where minimal steric hindrance is desired for optimal binding to target receptors. The following table summarizes key performance metrics from various studies.
| Parameter | Drug Delivery System | Short PEG Linker (e.g., < 2 kDa, PEG2-8) | Medium PEG Linker (e.g., 2-5 kDa, PEG12-24) | Long PEG Linker (e.g., > 5 kDa, 10-40 kDa) | Key Findings & References |
| Circulation Half-Life / Plasma Clearance | Affibody-Drug Conjugate | 19.6 min (no PEG) | 2.5-fold half-life extension (4 kDa PEG) | 11.2-fold half-life extension (10 kDa PEG) | Longer PEG chains significantly prolong the circulation half-life of small protein conjugates. |
| Antibody-Drug Conjugate | Faster plasma clearance (PEG < 8 units) | Slower clearance, with a threshold reached at PEG8 | No significant further decrease in clearance beyond PEG8 (up to PEG24) | A threshold effect exists where increasing PEG length beyond a certain point (PEG8) does not further improve plasma clearance. | |
| Polyplex (Gene Delivery) | - | - | Long circulatory half-life, avoiding liver biodistribution (30 kDa PEG) | Increasing PEG length from 10 to 30 kDa progressively decreased liver uptake. | |
| Tumor Accumulation & Biodistribution | Folate-Liposomes | Lower tumor accumulation (2 kDa PEG) | Moderate tumor accumulation (5 kDa PEG) | Highest tumor accumulation (10 kDa PEG) | In vivo tumor accumulation significantly increased with the length of the PEG-linker. |
| Antibody-Drug Conjugate | Lower tumor exposure (PEG2, PEG4) | - | Significantly higher tumor exposure (PEG8, PEG12, PEG24) | ADCs with PEG linkers of 8 units or more showed preferential uptake into the tumor. | |
| Chitosan Nanoparticles | Higher accumulation in liver and spleen (0.75 kDa PEG) | - | Decreased accumulation in liver and spleen (5 kDa PEG) | Increasing PEG chain length improves the ability to escape the RES system, prolonging circulation. | |
| In Vitro Cytotoxicity (IC50) | Affibody-Drug Conjugate | Highest cytotoxicity (no PEG) | 4.5-fold reduction in cytotoxicity (4 kDa PEG) | 22-fold reduction in cytotoxicity (10 kDa PEG) | Longer PEG chains can sterically hinder the interaction of the conjugate with its target, reducing in vitro potency. |
| Antibody-Drug Conjugate | - | - | Longer PEG chains progressively reduced cytotoxic activity in vitro due to steric interference. | A general trend shows that PEGylation can decrease the in vitro potency of ADCs. | |
| In Vivo Efficacy | Folate-Liposomes (Doxorubicin) | Less effective tumor size reduction (2 kDa & 5 kDa PEG) | - | Over 40% greater reduction in tumor size (10 kDa PEG) | Enhanced tumor targeting and accumulation with longer linkers leads to superior in vivo antitumor activity. |
| Antibody-Drug Conjugate | 11-45% decrease in tumor weight (No PEG, PEG2, PEG4) | - | 75-85% reduction in tumor weight (PEG8, PEG12, PEG24) | The improved pharmacokinetics and tumor accumulation from longer PEG linkers (≥PEG8) translated to significantly better in vivo efficacy. | |
| Zeta Potential (Surface Charge) | Polyplex (Gene Delivery) | +28 to +30 mV (2 kDa PEG) | +10 mV (5 kDa & 10 kDa PEG) | 0 to +5 mV (20 kDa & 30 kDa PEG) | Longer PEGs are more effective at masking the surface charge of cationic polyplexes. |
| Cellular Uptake | Nanoparticles (in Macrophages) | Higher uptake by macrophages | Reduced uptake | Significant reduction in non-specific uptake | Increasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing non-specific cellular uptake. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of drug-PEG conjugates. The following are generalized protocols based on common practices in the field.
Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
This protocol describes a common method for conjugating a drug-linker to an antibody via cysteine residues.
-
Antibody Reduction: Partially reduce a monoclonal antibody (mAb) in a phosphate (B84403) buffer with a controlled molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker containing a PEG chain of a specific length (e.g., PEG4, PEG8, PEG24) to the reduced antibody solution. Incubate to allow for the covalent bond formation between the maleimide (B117702) group and the antibody's sulfhydryl groups.
-
Quenching: Stop the reaction by adding a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using SEC.
-
Molecular Weight: Confirm successful conjugation and determine the molecular weight using Gel Permeation Chromatography (GPC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine viability after treatment with PEGylated conjugates.
-
Cell Seeding: Seed target cancer cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight in a standard humidified incubator (37 °C, 5% CO₂).
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths. Incubate for a period of 72-96 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Dissolve the formazan crystals in a solvent like dimethyl sulfoxide (B87167) (DMSO). Measure the absorbance at 490 nm using a plate reader. Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each conjugate.
Protocol 3: In Vivo Pharmacokinetics and Efficacy Study
This protocol outlines the evaluation of PEGylated conjugates in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenograft tumors. Tumors are established by injecting cancer cells (e.g., L540cy, NCI-N87) into the flank of each mouse.
-
Dosing: Once tumors reach a specified volume, administer a single intravenous (i.v.) or intraperitoneal (i.p.) dose of the conjugates with varying PEG linker lengths.
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points post-injection.
-
Measure the concentration of the conjugate in the plasma using an appropriate method (e.g., ELISA for antibody-based conjugates).
-
Fit the data to a pharmacokinetic model (e.g., two-compartment model) to determine key parameters like clearance rate and circulation half-life.
-
-
Biodistribution and Efficacy:
-
At the end of the study, harvest tumors and major organs (liver, spleen, kidney, lungs).
-
If using radiolabeled conjugates, measure radioactivity in tissues to determine biodistribution.
-
Monitor tumor volume regularly throughout the study by measuring with calipers. Compare the tumor growth inhibition between different treatment groups.
-
Visualizing Key Concepts and Workflows
To better illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generalized structure of a drug conjugate.
Caption: Experimental workflow for efficacy comparison.
Caption: Logical flow of the EPR effect enhancement.
Conclusion
The length of the polyethylene glycol (PEG) linker is a critical design parameter in drug delivery systems, with a significant impact on their pharmacokinetic and pharmacodynamic properties. Experimental data consistently demonstrates that longer PEG chains effectively prolong circulation half-life, reduce clearance by the reticuloendothelial system, and enhance tumor accumulation through the EPR effect. This often translates to superior in vivo therapeutic efficacy.
However, a clear trade-off exists, as longer linkers can also lead to reduced in vitro cytotoxicity and target-binding affinity due to steric hindrance. An optimal PEG linker length represents a balance between enhancing stability and circulation time without compromising biological activity. For many systems, such as ADCs, a threshold length (e.g., PEG8) appears to provide the optimal balance, beyond which further increases in length offer diminishing returns for pharmacokinetic improvement but may continue to negatively impact potency. Therefore, the rational selection of a PEG linker must be tailored to the specific drug, targeting moiety, and therapeutic application to achieve the desired clinical outcome.
Confirming Methylamino-PEG3-azide Conjugation: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of advanced therapeutics and diagnostics. This guide provides a comparative overview of spectroscopic techniques used to confirm the conjugation of Methylamino-PEG3-azide, a bifunctional linker, and contrasts its analytical signatures with common alternatives.
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound and its conjugates. It further presents a comparative analysis with other widely used bifunctional PEG linkers, namely Amino-PEG-NHS Ester and Amino-PEG-Maleimide, to aid in the selection and validation of appropriate bioconjugation strategies.
Spectroscopic Confirmation of this compound
The successful attachment of this compound to a target molecule can be rigorously confirmed by observing specific changes in the spectral data obtained from NMR, FTIR, and MS analyses. These techniques provide complementary information on the chemical environment of the atoms, the presence of specific functional groups, and the overall mass of the resulting conjugate.
Workflow for Spectroscopic Analysis
The general workflow for confirming the conjugation of this compound involves a systematic spectroscopic analysis of the starting materials and the final conjugate.
Caption: Workflow for Spectroscopic Confirmation of Conjugation.
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected spectroscopic data for this compound before and after conjugation. This data is based on typical values for similar PEG-azide and PEG-amine compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃NH- | ~2.4 | s |
| -CH₂-NH- | ~2.7 | t | |
| -O-CH₂-CH₂-O- | 3.5 - 3.7 | m | |
| -CH₂-N₃ | ~3.4 | t | |
| Conjugated Product | -CH₂-NH- (amide) | Shift to ~3.2-3.5 | m |
| Triazole proton (if via click chemistry) | ~7.5-8.5 | s |
Table 2: ¹³C NMR Spectral Data
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |
| This compound | -CH₃NH- | ~34 |
| -CH₂-NH- | ~42 | |
| -O-CH₂-CH₂-O- | ~70-74 | |
| -CH₂-N₃ | ~51 | |
| Conjugated Product | -CH₂-NH- (amide) | Shift to ~39-41 |
| Triazole carbons (if via click chemistry) | ~120-140 |
Table 3: FTIR Spectral Data
| Compound | Functional Group | Expected Peak Position (cm⁻¹) | Intensity |
| This compound | N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (alkane) | 2850-2960 | Strong | |
| N₃ stretch (azide) | ~2100 | Strong, Sharp | |
| C-O stretch (ether) | 1050-1150 | Strong | |
| Conjugated Product | N-H stretch (amide) | 3200-3400 | Medium |
| C=O stretch (amide) | 1630-1680 | Strong | |
| N₃ stretch (azide) | Absent (if reacted) | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Expected m/z |
| This compound | ESI-MS | [M+H]⁺ ≈ 233.16 |
| Conjugated Product | MALDI-TOF/ESI-MS | [M + Target Molecule + H]⁺ |
Comparison with Alternative Bifunctional PEG Linkers
The choice of a bifunctional linker depends on the available functional groups on the target molecule and the desired reaction chemistry. Below is a comparison of this compound with two common alternatives.
Chemical Structures and Reaction Schemes
Preserving Protein Function: A Comparative Guide to Conjugation with Methylamino-PEG3-azide
For researchers, scientists, and drug development professionals, the chemical modification of proteins is a powerful tool to enhance their therapeutic and diagnostic properties. However, the conjugation process itself can impact the biological activity of the protein. This guide provides an objective comparison of protein conjugation using Methylamino-PEG3-azide with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugation strategy.
This compound is a heterobifunctional linker that combines a short polyethylene (B3416737) glycol (PEG) spacer with an azide (B81097) and a methylamino group. The azide group allows for highly specific and efficient "click chemistry" ligation to an alkyne-modified protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The methylamino group can be used for further modifications if desired. This method is often favored for its high yield, biocompatibility, and the minimal impact of the small PEG linker on the protein's overall structure and function.
Comparative Analysis of Protein Conjugation Technologies
The choice of a conjugation strategy is a critical decision in the development of protein-based therapeutics and diagnostics. The ideal method should not only be efficient and reproducible but also preserve the native biological activity of the protein. Below is a comparative analysis of this compound conjugation with other widely used techniques.
Table 1: Quantitative Comparison of Retained Biological Activity
| Conjugation Method | Linker/Reagent | Target Residue(s) | Typical Retained Activity (%) | Key Advantages | Key Disadvantages |
| Click Chemistry (CuAAC) | This compound | Site-specifically introduced alkyne | >90% [1] | High specificity, high yield, biocompatible reaction conditions.[2][3] | Requires introduction of an alkyne handle into the protein; potential for copper ion-mediated protein damage.[1][4] |
| Amine-to-Thiol Crosslinking | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Lysine, Cysteine | 70-90% | Well-established, commercially available reagents. | Can lead to heterogeneous products; potential for loss of activity if lysines are in the active site.[5] |
| Reductive Amination | Aldehyde/Ketone + Sodium cyanoborohydride | Lysine, N-terminus | 80-95% | Forms a stable secondary amine bond; can target the N-terminus specifically at controlled pH. | Requires a carbonyl group on the payload; potential for side reactions. |
| Enzymatic Ligation | Sortase A | C-terminal LPXTG motif | >95% | Highly site-specific, occurs under mild physiological conditions. | Requires engineering of a recognition motif into the protein; enzyme expression and purification can be complex. |
Table 2: Comparison of Key Performance Parameters
| Parameter | This compound (CuAAC) | SMCC Crosslinker | Reductive Amination | Enzymatic Ligation (Sortase A) |
| Specificity | Very High | Moderate | Moderate to High | Very High |
| Reaction Efficiency | High to Very High | High | Moderate to High | High |
| Control over Conjugation Site | High | Low to Moderate | Moderate | Very High |
| Linkage Stability | High (Triazole) | High (Thioether & Amide) | High (Secondary Amine) | High (Amide) |
| Biocompatibility of Reaction | High (with appropriate ligands) | Moderate | High | Very High |
| Payload Versatility | High (requires alkyne) | Moderate (requires thiol) | Moderate (requires amine) | High (requires oligo-glycine) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful conjugation and evaluation of proteins.
Protocol 1: Protein Conjugation with this compound via CuAAC
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add this compound to the protein solution to a final concentration that is a 10- to 20-fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA. Add this premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol 2: Assessment of Retained Enzyme Activity
This protocol provides a general method for determining the specific activity of an enzyme after conjugation.
Materials:
-
Unconjugated (native) enzyme
-
Conjugated enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of the native and conjugated enzyme at a known concentration in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Activity Assay:
-
In a suitable microplate or cuvette, add the assay buffer.
-
Add a known amount of the native or conjugated enzyme to initiate the reaction.
-
Add the substrate to a final concentration that is at or near the saturating concentration (Kₘ).
-
Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Calculation of Specific Activity:
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Calculate the specific activity using the following formula: Specific Activity (units/mg) = (V₀ / [Enzyme]) where V₀ is in units of product formed per minute and [Enzyme] is the concentration of the enzyme in mg/mL.
-
-
Calculation of Retained Activity:
-
Retained Activity (%) = (Specific Activity of Conjugated Enzyme / Specific Activity of Native Enzyme) x 100
-
Protocol 3: Evaluation of Antibody-Antigen Binding by ELISA
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to assess the binding affinity of a conjugated antibody.
Materials:
-
Antigen
-
Unconjugated (native) antibody
-
Conjugated antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary antibody is not HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
ELISA plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Antibody Incubation:
-
Prepare serial dilutions of the native and conjugated antibodies in blocking buffer.
-
Add the antibody dilutions to the plate and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add the TMB substrate. Incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and determine the half-maximal effective concentration (EC₅₀) for both the native and conjugated antibodies. The relative binding affinity can be compared based on the EC₅₀ values.
Visualizing the Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying principles.
Caption: Workflow for protein conjugation and subsequent biological activity analysis.
Caption: Comparison of different protein conjugation chemistries.
Conclusion
The selection of a protein conjugation strategy requires a careful balance of factors including the desired specificity, reaction efficiency, and, most importantly, the preservation of biological function. Conjugation with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition offers a highly specific and efficient method that often results in excellent retention of protein activity. This is primarily due to the bioorthogonal nature of the click reaction and the ability to introduce the alkyne handle at a site distant from the protein's active or binding site.
In contrast, traditional methods like SMCC-mediated crosslinking, while well-established, can lead to a more heterogeneous product and a greater risk of activity loss if reactive residues are located in critical functional regions. Reductive amination and enzymatic methods offer their own unique advantages in terms of linkage stability and site-specificity, respectively.
By providing quantitative data, detailed protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make an informed decision on the most suitable conjugation method for their specific protein and application, ultimately accelerating the development of novel and effective protein-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bifunctional Linkers: An In Vitro and In Vivo Guide
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical architecture is not merely a tether but a key determinant of a molecule's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation targeted therapies.
The fundamental role of a bifunctional linker is to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, yet efficiently liberate the payload at the desired site of action.[1][2] This delicate balance is governed by the linker's design, which broadly falls into two categories: cleavable and non-cleavable.[1][2]
Cleavable linkers are engineered to be severed by specific triggers prevalent in the target microenvironment, such as enzymes, acidic pH, or high concentrations of reducing agents.[3] This allows for controlled payload release and can induce a "bystander effect," where the released payload can eliminate neighboring target-negative cells.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the targeting moiety, typically within the lysosome.[2] This approach generally offers greater plasma stability and a potentially wider therapeutic window.[2]
Comparative Performance of Bifunctional Linkers in ADCs
The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, comparing the in vitro cytotoxicity and in vivo stability of ADCs equipped with different linkers.
In Vitro Cytotoxicity of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The data below, collated from multiple studies, illustrates how linker choice can influence the in vitro cytotoxicity of ADCs against various cancer cell lines.
| Linker Type | Linker Name/Description | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Val-Cit | MMAE | HER2+ (N87, BT474, HCC1954) | 13 - 50 | [4] |
| Cleavable | Val-Ala | MMAE | HER2+ (MDA-MB-361-DYT2) | 25 - 80 | [4] |
| Cleavable | Hydrazone | Doxorubicin | Various | ~10 - 100 nM | [5] |
| Cleavable | Disulfide | DM1 | HER2+ | Variable, dependent on steric hindrance | [5] |
| Cleavable | β-glucuronide | MMAE | HER2+ | Lower than Val-Cit counterpart | [5] |
| Non-cleavable | SMCC | DM1 | HER2+ (MDA-MB-361-DYT2) | 1500 - 60000 | [4] |
| Non-cleavable | Thioether | DM1 | HER2+ | Generally higher IC50 than cleavable | [2] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here is for comparative purposes and is collated from multiple sources.
In Vivo and In Vitro Stability of ADC Linkers
The stability of a linker in plasma is a critical predictor of its in vivo performance. Premature drug release can lead to systemic toxicity and reduced efficacy. The following table compares the stability of different linker types in plasma.
| Linker Type | Linker Name/Description | Stability Metric | Species | Stability (% remaining after time) | Reference |
| Cleavable | Val-Cit-PABC | DAR Loss | Mouse Plasma | Unstable, significant loss within hours | [6] |
| Cleavable | Val-Cit-PABC | DAR Loss | Human Plasma | Stable | [6] |
| Cleavable | Hydrazone | t1/2 | Human Plasma | ~2 days | [5] |
| Cleavable | Disulfide (SPDB) | % Remaining | In vivo (murine) | ~50% after 21 days | [1] |
| Cleavable | Silyl Ether | t1/2 | Human Plasma | >7 days | [5] |
| Non-cleavable | SMCC | % Degradation | Human Plasma | 38% after 120 hours | [5] |
| Non-cleavable | MD (Dioxane-based) | % Degradation | Human Plasma | 3% after 120 hours | [5] |
Note: Stability is influenced by the conjugation site and the overall ADC structure. The data is compiled from various studies and should be interpreted in the context of each experiment.
Comparative Performance of Bifunctional Linkers in PROTACs
In PROTACs, the linker's length, rigidity, and composition are crucial for inducing the formation of a stable ternary complex between the target protein and an E3 ligase, leading to target degradation.
In Vitro Degradation Potency of PROTACs with Different Linkers
The DC50 (concentration for 50% degradation) and Dmax (maximal degradation) are key metrics for evaluating PROTAC efficacy.
| Linker Type | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG | BTK | <10 | >85 | [7][8] |
| Flexible | Alkyl Chain | BTK | <10 | >85 | [7][8] |
| Flexible | PEG | EGFR | Variable | Variable | [7] |
| Flexible | Alkyl Chain | EGFR | Variable | Variable | [7] |
| Rigid | Piperazine/Piperidine | Various | Can improve potency | High | [9] |
| Rigid | Alkyne | Various | Can improve potency | High | [9] |
Note: PROTAC performance is highly dependent on the specific target binder, E3 ligase ligand, and cell line used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of bifunctional linkers.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the bifunctional molecule in plasma, predicting its potential for premature payload release.[10][11]
Materials:
-
Bifunctional molecule (ADC or PROTAC)
-
Plasma (human, mouse, rat, etc.)[11]
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADCs[12]
-
Incubator at 37°C
Procedure:
-
Incubation: Incubate the bifunctional molecule in plasma at a final concentration of 1 mg/mL at 37°C.[11] Include a buffer control (e.g., PBS) to assess inherent stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, 168 hours).[14]
-
Sample Processing (for ADCs):
-
Isolate the ADC from plasma samples using immunoaffinity capture beads.[12]
-
Wash the beads to remove non-specifically bound proteins.
-
-
Sample Processing (for PROTACs):
-
Perform protein precipitation using a solvent like acetonitrile (B52724) to separate the PROTAC from plasma proteins.
-
Centrifuge and collect the supernatant containing the PROTAC.
-
-
Analysis:
-
For ADCs, analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[13]
-
For both ADCs and PROTACs, analyze the plasma supernatant by LC-MS to quantify the amount of released payload or intact PROTAC.
-
-
Data Interpretation: Plot the percentage of intact bifunctional molecule or the average DAR over time to determine its stability profile.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor efficacy of an ADC or the target degradation efficacy of a PROTAC in a living organism.[15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[15]
-
Cancer cell line of interest[15]
-
Bifunctional molecule and vehicle control[17]
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Inject a suspension of cells (e.g., 1-10 million cells in PBS or Matrigel) subcutaneously into the flank of the mice.[17]
-
-
Tumor Growth Monitoring:
-
Randomization and Dosing:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for the in vitro and in vivo evaluation of bifunctional linkers.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Methylamino-PEG3-azide Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the molecule from the immune system, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule.[1][2][3][4] However, the immune system can recognize PEG itself as a foreign substance, leading to the production of anti-PEG antibodies.[1][2][5][6] This guide provides a comparative assessment of the potential immunogenicity of Methylamino-PEG3-azide conjugates, placing it within the broader context of PEGylated therapeutics and their alternatives.
While direct experimental data on the immunogenicity of this compound conjugates is not extensively available in the public domain, we can infer its potential immunogenic profile by examining the factors known to influence the immunogenicity of PEG and its derivatives. This guide will delve into these factors, present comparative data from studies on various PEGylated compounds, detail the experimental protocols used to assess immunogenicity, and explore less immunogenic alternatives.
Factors Influencing the Immunogenicity of PEGylated Conjugates
The immunogenicity of a PEGylated therapeutic is not solely determined by the PEG moiety but is a multifactorial issue. Key factors include:
-
Molecular Weight and Structure: Higher molecular weight PEGs (e.g., >20 kDa) and branched structures are generally associated with a higher risk of inducing an immune response.[7][8] this compound, with its short PEG3 chain, would be expected to have a lower intrinsic immunogenicity compared to larger PEG molecules.
-
The Nature of the Conjugated Molecule: The protein, peptide, or nanoparticle to which PEG is attached plays a significant role. Non-human derived proteins or certain nanoparticle carriers can act as potent immunogens, and PEGylation may not always be sufficient to completely mask their immunogenic epitopes.[5][7]
-
Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population possesses pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and processed foods.[1][9] These pre-existing antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs and hypersensitivity reactions.[9]
-
Route and Frequency of Administration: The route of administration and the dosing schedule can influence the magnitude and nature of the anti-PEG antibody response.[4][5]
Comparative Immunogenicity Data
The following table summarizes representative data on the incidence of anti-PEG antibodies observed with different PEGylated therapeutics and in healthy individuals. It is important to note that direct comparison between studies can be challenging due to variations in assay methods and patient populations.
| Compound/Population | PEG Size/Structure | Incidence of Anti-PEG Antibodies (IgM/IgG) | Key Findings | References |
| Healthy Blood Donors | N/A | 20-70% (pre-existing) | A substantial portion of the population has pre-existing anti-PEG antibodies. | [9] |
| PEG-asparaginase | 5 kDa (linear) | High incidence of induced antibodies | Associated with decreased efficacy and allergic reactions. | [9] |
| PEGylated liposomal doxorubicin (B1662922) (Doxil®) | 2 kDa (methoxy-PEG) | Variable, can lead to accelerated blood clearance. | Anti-PEG IgM is implicated in the ABC phenomenon. | [8] |
| mRNA-based COVID-19 vaccines (PEGylated lipid nanoparticles) | 2 kDa (methoxy-PEG) | Can induce or boost anti-PEG antibodies. | Linked to hypersensitivity reactions in some individuals. | [10][11] |
| PRX-102 (pegunigalsidase-alfa) | Not specified | Pre-existing anti-PEG antibodies were found in 33% of Fabry disease patients. | De novo formation of anti-PEG antibodies was observed after mRNA vaccination. | [11] |
Alternatives to PEGylation
Given the concerns about PEG immunogenicity, several alternative polymers are being investigated to serve as "stealth" agents for drug delivery. These alternatives aim to provide the benefits of PEGylation while exhibiting lower immunogenicity.
| Alternative Polymer | Key Properties | Reported Immunogenicity | References |
| Polyglycerols (PGs) | Hyperbranched, hydrophilic, good biocompatibility. | Generally considered non-immunogenic; do not appear to induce the ABC phenomenon. | [12][13] |
| Poly(2-oxazolines) (POx) | Good solubility, resistant to oxidative degradation. | Considered to have low immunogenicity. | [12][13] |
| Poly(N-(2-Hydroxypropyl) methacrylamide) (PHPMA) | Excellent preclinical efficacy as a drug carrier. | Immune response studies are still limited. | [13] |
| Polysarcosine (PS) | Biodegradable, derived from natural amino acids. | Studies suggest low immunogenicity. | [14] |
| Zwitterionic Polymers | Highly resistant to protein fouling. | Show promise for reduced immunogenicity. | [14] |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of the immunogenicity of PEGylated conjugates is crucial during drug development. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is the most common method for detecting and quantifying anti-PEG antibodies in serum or plasma.[15][16]
Principle: This assay relies on the binding of anti-PEG antibodies in a sample to PEG molecules coated onto a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype (e.g., IgG or IgM) of the anti-PEG antibody. The enzyme catalyzes a colorimetric reaction, and the absorbance is proportional to the amount of anti-PEG antibody present.[17]
Detailed Protocol (Direct ELISA): [18][19]
-
Coating: Coat a high-binding 96-well microplate with a solution of a PEG derivative (e.g., 10 µg/mL of mPEG-BSA or NH2-mPEG5000) in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PEG.
-
Blocking: Add a blocking buffer (e.g., 1% BSA or milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection
SPR is a sensitive, real-time, label-free technique for characterizing biomolecular interactions, including the binding of anti-PEG antibodies to a PEGylated surface.[15][20][21]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A PEG derivative is immobilized on the chip surface. When a sample containing anti-PEG antibodies is passed over the surface, the binding of antibodies causes a change in the refractive index, which is detected as a response in the sensorgram. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[22]
Detailed Protocol: [20][22][23]
-
Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS).
-
PEG Immobilization: Inject a solution of a PEG derivative with a reactive group (e.g., amine-PEG) over the activated surface to achieve covalent immobilization. A reference flow cell without PEG should be prepared for background subtraction.
-
Deactivation: Deactivate any remaining active esters on the surface with ethanolamine.
-
Sample Injection: Inject diluted serum or plasma samples over the PEG-immobilized and reference flow cells at a constant flow rate.
-
Association Phase: Monitor the binding of anti-PEG antibodies to the surface in real-time.
-
Dissociation Phase: Inject running buffer over the surface to monitor the dissociation of the bound antibodies.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound antibodies and prepare the surface for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the binding response, and if required, fit the data to a suitable binding model to obtain kinetic parameters (ka, kd) and affinity (KD).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing and responding to PEG immunogenicity, the following diagrams are provided.
Caption: Workflow for assessing anti-PEG antibody immunogenicity.
Caption: Signaling pathway of the immune response to PEGylated conjugates.
Conclusion
The immunogenicity of this compound conjugates is expected to be influenced by a variety of factors, with its small PEG size likely contributing to a lower intrinsic immunogenic potential compared to larger PEG molecules. However, the nature of the conjugated molecule and the potential for pre-existing anti-PEG antibodies in patients remain critical considerations. A thorough immunogenicity risk assessment, employing sensitive and validated assays such as ELISA and SPR, is essential during the development of any novel PEGylated therapeutic. For drug development programs where immunogenicity is a significant concern, exploring alternative polymers to PEG may offer a promising strategy to mitigate these risks. This guide provides a framework for researchers to understand, assess, and navigate the complexities of immunogenicity associated with PEGylated conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creativepegworks.com [creativepegworks.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. 4adi.com [4adi.com]
- 18. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Optimizing Protein Degradation
The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in selectively degrading target proteins. This guide provides a comprehensive comparison of different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
The linker in a PROTAC molecule, a heterobifunctional molecule that induces targeted protein degradation, is far more than a simple tether connecting a target protein ligand and an E3 ligase ligand.[1][2] Its chemical composition, length, and rigidity profoundly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[][4] This, in turn, dictates the efficiency and selectivity of protein ubiquitination and subsequent degradation by the proteasome.[1][5] A suboptimal linker can lead to steric hindrance, unfavorable pharmacology, or instability, ultimately compromising the PROTAC's efficacy.[2]
This guide delves into the structure-activity relationships (SARs) of various linker types, presenting quantitative data from case studies to illustrate the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
The Critical Role of the Linker in PROTAC Function
The linker's design is a multifaceted challenge that significantly impacts a PROTAC's biological activity. Key considerations in linker design include:
-
Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[6][7] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into proximity for ubiquitination.[7]
-
Composition: The chemical makeup of the linker affects crucial physicochemical properties such as solubility and cell permeability.[][8] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, but more rigid structures are increasingly being explored.[9]
-
Flexibility and Rigidity: The degree of flexibility or rigidity in the linker can influence the conformational stability of the ternary complex.[10] While flexible linkers like PEG and alkyl chains are synthetically accessible, rigid linkers containing elements like piperazine, piperidine (B6355638), or alkynes can offer improved metabolic stability and pre-organize the molecule for optimal binding.[][9][10]
-
Attachment Points: The points at which the linker is connected to the target protein and E3 ligase ligands are also critical.[][7] These connections should be made at solvent-exposed regions to minimize disruption of ligand binding.[][7]
Comparative Analysis of Linker Compositions
The choice of linker can dramatically alter the degradation profile of a PROTAC. The following sections provide a comparative analysis of commonly used linker types, supported by data from published case studies.
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalently used flexible linkers due to their synthetic tractability and ability to span a range of lengths.[9]
-
PEG Linkers: These are hydrophilic and can improve the aqueous solubility of PROTACs.[5][10] The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[5] However, they can be susceptible to oxidative metabolism.[][5]
-
Alkyl Linkers: These are more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility but may enhance cell permeability.[5][10] They are generally considered to have good metabolic stability.[5]
A direct comparison highlights the nuanced effects of these linkers. For instance, in one study, replacing a nine-atom alkyl chain with three PEG units in a PROTAC targeting CRBN resulted in significantly weaker degradation, suggesting that the incorporation of oxygen atoms was detrimental to activity in that specific context.[9]
Table 1: Comparison of Flexible Linker Properties
| Feature | PEG Linkers | Alkyl Linkers | Key Considerations |
| Solubility | Generally higher due to hydrophilicity.[5] | Generally lower and more hydrophobic.[5] | Improved solubility can enhance bioavailability. |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect.[5] | Can be limited by high hydrophobicity.[5] | A balance is required for optimal cellular uptake. |
| Metabolic Stability | May be susceptible to oxidative metabolism.[5] | Generally considered to have good metabolic stability.[5] | Stability is crucial for in vivo efficacy. |
| Ternary Complex Formation | Flexibility can facilitate productive complex formation.[5] | Conformational freedom can support complex formation but may also lead to non-productive states.[5] | The optimal flexibility is target-dependent. |
Rigid and Semi-Rigid Linkers
To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid or semi-rigid designs. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[9]
Common rigid motifs include:
-
Heterocyclic Scaffolds: Piperazine and piperidine rings can be incorporated into the linker to impart rigidity and improve solubility.[9]
-
Alkynes and Triazoles: The introduction of alkyne or triazole functionalities can create a more linear and rigid linker structure.[9] Click chemistry utilizing these groups has also streamlined the synthesis of PROTAC libraries.[2]
In a notable example, the replacement of an amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a 3- to 6-fold increase in cellular activity in some leukemia cell lines.[9]
Table 2: Case Study Comparison of Linker Compositions for BTK Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG-based | 15 | >90 | [4] |
| BTK Degrader 2 | Alkyl-based | 45 | ~80 | [4] |
| BTK Degrader 3 | Piperidine-containing | 8 | >95 | [4] |
Data synthesized from published literature.[4] Note: Direct comparison should be made with caution as other structural variables may differ.
Table 3: Case Study Comparison of Linker Compositions for FLT3 Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| FLT3 Degrader A | 4-unit PEG | 25 | >90 | [6] |
| FLT3 Degrader B | 6-unit PEG | 10 | >95 | [6] |
| FLT3 Degrader C | Alkyl chain | 50 | ~85 | [6] |
Data synthesized from published literature.[6] Note: Direct comparison should be made with caution as other structural variables may differ.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagents: Prepare recombinant target protein, E3 ligase complex, and the PROTAC of interest. Use labeled antibodies or binding partners for detection (e.g., fluorescently labeled anti-tag antibodies).
-
Assay Setup: In a microplate, add the target protein, E3 ligase, and serially diluted PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Detection: Add the detection reagents (e.g., donor and acceptor fluorophores for TR-FRET).
-
Measurement: Read the plate on a suitable plate reader to measure the proximity-based signal (e.g., FRET ratio). An increased signal indicates the formation of the ternary complex.
Conclusion
The linker is a pivotal component in PROTAC design, with its composition having a profound impact on the molecule's overall performance. While flexible PEG and alkyl linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. The incorporation of rigid elements can enhance potency and improve pharmacokinetic profiles. A systematic approach to linker design, involving the comparative analysis of length, composition, and attachment points, is essential for optimizing the degradation potency and selectivity of PROTACs. The continued exploration of novel linker chemistries, guided by a deeper understanding of the structural biology of ternary complexes, will undoubtedly pave the way for the development of more potent and specific protein degraders for therapeutic applications.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
A Researcher's Guide to Selecting the Right Analytical Method for Validating Methylamino-PEG3-azide Products
For researchers, scientists, and drug development professionals, the rigorous validation of bifunctional linkers like Methylamino-PEG3-azide is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The purity, identity, and functional integrity of this linker are paramount to ensuring the efficacy, safety, and reproducibility of the final bioconjugate. This guide provides an objective comparison of key analytical methods for the comprehensive validation of this compound, complete with experimental protocols and data to inform your selection process.
This compound is a heterobifunctional linker featuring a primary methylamine (B109427) group and an azide (B81097) moiety, connected by a short polyethylene (B3416737) glycol (PEG) spacer. A thorough validation process must confirm the integrity of all three components: the PEG chain's length and purity, and the reactivity of both the amine and azide functional groups.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific attribute of the this compound molecule being assessed. The following tables provide a comparative summary of the most effective techniques for characterizing the molecular weight and purity, as well as for identifying and quantifying the terminal functional groups.
Table 1: Comparison of Analytical Methods for Molecular Weight and Purity Assessment
| Feature | Mass Spectrometry (MALDI-TOF) | Liquid Chromatography-Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) |
| Principle | Measures the mass-to-charge ratio of ionized molecules after laser desorption. | Separates molecules by chromatography followed by mass-to-charge ratio determination. | Separates molecules by chromatography, nebulizes the eluent, and detects charged aerosol particles. |
| Information Provided | Molecular weight distribution and average molecular weight. | Molecular weight of the parent molecule and its fragments, purity profile. | Quantitative assessment of purity, detection of non-chromophoric impurities. |
| Sample Requirement | < 1 mg | < 1 mg | 1-10 mg |
| Analysis Time | Fast (< 15 minutes) | Moderate (15-45 minutes) | Moderate (15-45 minutes) |
| Sensitivity | High | Very High | High |
| Cost | High | High | Moderate to High |
| Key Advantage | Rapid determination of molecular weight distribution. | Provides both separation and mass information for impurity identification. | Universal detection for non-volatile compounds, ideal for PEG linkers lacking a UV chromophore.[1][2] |
| Limitations | May not be suitable for complex mixtures without prior separation. | Ionization efficiency can vary between compounds. | Requires a volatile mobile phase. |
Table 2: Comparison of Analytical Methods for Functional Group Validation
| Feature | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | HPLC with Fluorescence Detection (after Derivatization) |
| Principle | Measures the magnetic properties of atomic nuclei. | Measures the absorption of infrared radiation by molecular vibrations. | Separates derivatized amines by chromatography and detects their fluorescence. |
| Information Provided | Detailed molecular structure, quantification of functional groups. | Presence of specific functional groups. | Quantitative analysis of the primary amine. |
| Sample Requirement | ~5-25 mg | ~1-10 mg | < 1 mg |
| Analysis Time | Slower (minutes to hours) | Fast (< 5 minutes) | Moderate (20-60 minutes) |
| Sensitivity | Lower | Moderate | Very High |
| Cost | High | Low | Moderate |
| Key Advantage | Provides comprehensive structural information and direct quantification of both amine and azide moieties.[3][4] | Rapid and non-destructive confirmation of the azide group. | Highly sensitive and selective for primary amine quantification.[5][6] |
| Limitations | Can have lower sensitivity, and PEG signals may obscure adjacent protons.[4] | Not inherently quantitative without calibration. | Requires a derivatization step, which adds complexity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.
Molecular Weight and Purity Determination by HPLC-CAD
This method is ideal for quantifying the purity of this compound, as it does not rely on the presence of a chromophore.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is generally suitable.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas: Nitrogen at 60 psi
-
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity of the sample is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Structural Confirmation and Quantification by ¹H NMR Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the presence of both the methylamino and azide functionalities, as well as to quantify the degree of functionalization.[3][4]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
PEG backbone: A complex multiplet will be observed around 3.6 ppm.
-
Methylene (B1212753) adjacent to azide: A triplet is expected around 3.4 ppm.
-
Methylene adjacent to methylamine: A triplet is expected around 2.8 ppm.
-
Methyl group: A singlet is expected around 2.4 ppm.
-
Quantification: The degree of functionalization can be determined by comparing the integration of the signals from the terminal groups to the integration of the PEG backbone signals. It is important to account for the ¹³C satellite peaks of the PEG backbone, which can overlap with the signals of the terminal methylene groups.[3]
-
Confirmation of Azide Group by FTIR Spectroscopy
FTIR is a rapid and straightforward method for confirming the presence of the azide functional group.
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat this compound sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The key diagnostic feature is a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide group.
Quantification of the Methylamino Group by HPLC with Fluorescence Detection
This method provides high sensitivity for the quantification of the primary amine. It involves a pre-column derivatization step to render the amine fluorescent.[5]
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine).
-
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
In a vial, mix 50 µL of the sample solution with 50 µL of the OPA/thiol reagent solution and 400 µL of borate (B1201080) buffer (pH 9.5).
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
Inject the mixture into the HPLC system.
-
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized product from the reagents (e.g., 20% to 80% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
-
Quantification: Create a calibration curve using a known standard of a primary amine (e.g., methylamine) derivatized under the same conditions. The concentration of the methylamino group in the sample is determined by comparing its peak area to the calibration curve.
Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and logical relationships between different analytical techniques.
Caption: An overview of the analytical workflow for the validation of this compound.
Caption: The experimental workflow for purity analysis using HPLC-CAD.
Caption: The workflow for methylamino group quantification via HPLC-FLD after derivatization.
References
- 1. lcms.cz [lcms.cz]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Methylamino-PEG3-azide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Methylamino-PEG3-azide are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and maintain the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.
Key Hazards:
-
Azide (B81097) Functionality: The primary hazard associated with this compound stems from its azide group. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[1][2]
-
Formation of Explosive Compounds: Azides can react with heavy metals, such as lead and copper commonly found in plumbing, to form highly unstable and explosive metal azides.[3][4] For this reason, under no circumstances should this compound or its waste be disposed of down the drain. [3][4][5][6]
-
Incompatible Materials: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[7] Halogenated solvents (e.g., dichloromethane, chloroform) should also be avoided as they can form dangerously unstable compounds with azides.[1][2]
Disposal Procedures
There are two primary disposal pathways for this compound, contingent on the concentration of the waste solution.
1. Untreated Waste Disposal (for concentrated solutions and solid waste):
All solid waste and concentrated solutions of this compound must be treated as hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[5][7] The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Organic Azide Compound," and include the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Chemical Deactivation (for dilute aqueous solutions ≤ 5%):
For dilute aqueous solutions, chemical deactivation of the azide group can be performed to render the waste less hazardous. This procedure must be carried out by trained personnel in a chemical fume hood with appropriate safety measures in place.[3][8]
Experimental Protocol: Deactivation of Dilute this compound Solution
This protocol is based on the general procedure for the destruction of dilute azide solutions using nitrous acid.[3][8]
Materials:
-
Dilute this compound waste solution (≤ 5% in water)
-
20% aqueous solution of sodium nitrite (B80452) (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Gas outlet tube
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and a gas outlet tube leading to the back of the fume hood or a gas trap.
-
Initial Reaction: Place the dilute this compound solution in the flask and begin stirring.
-
Addition of Sodium Nitrite: Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide in the solution to ensure a 40% excess.[3]
-
Acidification: After the addition of sodium nitrite is complete, slowly add the 20% sulfuric acid solution via the dropping funnel until the reaction mixture is acidic. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.
-
Reaction Monitoring: The reaction will produce nitrogen gas and nitrogen oxides. Continue stirring until the evolution of gas ceases.
-
Completion Test: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.
-
Neutralization and Disposal: Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution). Collect the neutralized, deactivated waste in a properly labeled hazardous waste container for disposal through your institution's EHS office. Although the primary hazard has been neutralized, it is best practice to dispose of the treated solution as hazardous waste.[3]
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | This compound | BroadPharm[9] |
| CAS Number | 1355197-57-7 | BroadPharm[9] |
| Molecular Formula | C₉H₂₀N₄O₃ | BroadPharm[9] |
| Molecular Weight | 232.3 g/mol | BroadPharm[9] |
| Purity | >98% | BroadPharm[9] |
| Solubility | Water, DMSO, DCM, DMF | BroadPharm[9] |
| Storage Condition | -20°C | BroadPharm[9] |
Mandatory Visualizations
Caption: Disposal decision workflow for this compound waste.
Caption: Experimental setup for the chemical deactivation of dilute azide solutions.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. ucd.ie [ucd.ie]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. uvic.ca [uvic.ca]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 1355197-57-7 | BroadPharm [broadpharm.com]
Personal protective equipment for handling Methylamino-PEG3-azide
Essential Safety and Handling Guide for Methylamino-PEG3-azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Chemical and Physical Properties
This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] It contains an azide (B81097) group that can react with alkynes, BCN, or DBCO via Click Chemistry, and a methylamine (B109427) group reactive with carboxylic acids and carbonyls.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions.[1][2]
| Property | Value |
| Molecular Formula | C₉H₂₀N₄O₃ |
| Molecular Weight | 232.28 g/mol [3][4] |
| CAS Number | 1355197-57-7[1][4] |
| Appearance | Colorless crystalline solid[5] |
| Solubility | Readily soluble in water[5][6] |
Hazard Identification and Engineering Controls
Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[7] While azides with a carbon-to-nitrogen ratio of less than 3 are particularly unstable, all azide compounds should be handled with caution.[8] Sodium azide, an inorganic azide, is acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[9][10]
Engineering Controls are the first line of defense:
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[5][6][9][11][12]
-
Ventilation: Ensure proper ventilation to avoid the accumulation of vapors.[10][12]
-
Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[7][8][9]
-
Safety Shower and Eyewash Station: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[13]
Operational Plan: Step-by-Step Handling Protocol
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to create a barrier between the researcher and the chemical.[14][15]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness) is recommended.[5][11] For higher toxicity risks, consider a silver shield glove under the nitrile glove.[9] | Prevents skin contact and absorption.[11] Change gloves immediately if contaminated.[11] |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[5][9][15][16] | Protects eyes from splashes and aerosols. |
| Body Protection | A polyethylene-coated or other resistant disposable gown should be worn over a lab coat.[16][17][18] | Provides a barrier against spills and contamination.[15] |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[17][18] | Prevents inhalation of the toxic compound.[9] |
Handling and Storage
-
Work Scale: Always work with the smallest possible quantities of the azide compound.[8][12]
-
Utensils: Use only plastic or ceramic spatulas for weighing and transferring; never use metal spatulas .[6][7][8][9]
-
Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.[7][9]
-
Concentration: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[7][8]
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, light, shock, and incompatible materials such as acids, heavy metals, and oxidizing agents.[6][7][8][10][12] Store in a tightly closed, clearly labeled container.[6][10][12]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound | 1355197-57-7 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C9H20N4O3 | CID 59887697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. campus.kennesaw.edu [campus.kennesaw.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. mines.edu [mines.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. PPE and Safety for Chemical Handling [acsmaterial.com]
- 15. sams-solutions.com [sams-solutions.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 18. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
